5-Methyl-2-(2-nitrophenyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAARHWYECEAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650076 | |
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52829-70-6 | |
| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Journey of 5-Methyl-2-(2-nitrophenyl)oxazole: A Technical Guide
Abstract
The oxazole core is a privileged scaffold in medicinal chemistry and materials science, bestowing unique electronic and steric properties upon molecules that contain it.[1] This technical guide delves into the synthetic history and methodologies for a specific, yet representative, member of this class: 5-Methyl-2-(2-nitrophenyl)oxazole . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis can be achieved through several robust and well-established named reactions for oxazole formation. This document provides a comprehensive overview of the most pertinent synthetic routes, offering in-depth, step-by-step protocols and a comparative analysis to guide researchers in drug development and synthetic chemistry. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving the target molecule.
Introduction to the 2-Aryloxazole Scaffold
The 2-aryloxazole moiety is a cornerstone in the design of novel chemical entities with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on both the oxazole ring and the aryl substituent dramatically influences the molecule's pharmacological profile. The presence of a methyl group at the 5-position and a nitrophenyl group at the 2-position, as in our target molecule, offers a unique combination of a potential metabolic handle and a versatile synthetic precursor for further functionalization, particularly through reduction of the nitro group.
This guide will focus on the most logical and historically significant methods applicable to the synthesis of this compound, providing both the theoretical underpinning and practical execution of these synthetic strategies.
Key Synthetic Strategies for this compound
The construction of the 2,5-disubstituted oxazole ring can be approached from several angles, primarily dictated by the availability of starting materials and the desired scale of the synthesis. Below, we detail the most relevant and efficient methods.
The Robinson-Gabriel Synthesis: A Classic Approach
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the cyclodehydration of a 2-acylamino-ketone.[3][4] This method is particularly well-suited for the preparation of 2,5-disubstituted oxazoles.
Causality of Experimental Choices: The choice of a strong dehydrating agent, such as sulfuric acid or phosphorus pentoxide, is crucial to drive the cyclization and subsequent dehydration to the aromatic oxazole. The reaction proceeds through an initial enolization of the ketone, followed by intramolecular attack of the amide oxygen and elimination of water.
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis workflow.
Detailed Protocol:
-
Preparation of N-(1-oxopropan-2-yl)-2-nitrobenzamide: To a solution of 2-amino-1-propanone hydrochloride (1.0 eq) in a suitable solvent such as pyridine, add 2-nitrobenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by pouring it into ice-water and extracting the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-acylamino-ketone precursor.
-
Cyclodehydration: To the crude N-(1-oxopropan-2-yl)-2-nitrobenzamide, add concentrated sulfuric acid (or another suitable dehydrating agent) and heat the mixture, carefully monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis from α-Haloketones and Amides
A versatile and widely used method for oxazole synthesis involves the condensation of an α-haloketone with a primary amide.[3] This approach offers a convergent synthesis where the two key fragments of the target molecule are brought together in a single step.
Causality of Experimental Choices: The reaction proceeds via an initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration. The choice of a suitable base is often necessary to facilitate the initial N-alkylation and subsequent cyclization.
Experimental Workflow: α-Haloketone and Amide Condensation
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(2-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the physicochemical characteristics of 5-Methyl-2-(2-nitrophenyl)oxazole , a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to not only present the available data but also to provide insights into the experimental rationale and methodologies that underpin the generation of such critical information.
Core Molecular Attributes of this compound
The foundational step in characterizing any potential drug candidate is to establish its fundamental molecular properties. These identifiers are crucial for regulatory submissions, patent applications, and ensuring the consistency of experimental results across different laboratories.
| Property | Value | Source |
| CAS Number | 52829-70-6 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₈N₂O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 204.18 g/mol | Santa Cruz Biotechnology[1] |
| Chemical Structure | (Structure of a constitutional isomer for visualization) | |
| Calculated LogP | 3.08140 | ChemSrc[2] |
| Calculated Polar Surface Area (PSA) | 71.85000 Ų | ChemSrc[2] |
Note: LogP and PSA values are computationally predicted and should be experimentally verified for definitive characterization.
Lipophilicity and its Impact on Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It influences membrane permeability, plasma protein binding, and metabolic stability. The calculated LogP of 3.08 suggests that this compound possesses a moderate degree of lipophilicity.
Experimental Determination of LogP: The Shake-Flask Method
The gold-standard for experimental LogP determination is the "shake-flask" method, a protocol designed to be a self-validating system.
Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, representing the lipid and aqueous environments in the body, respectively.
Step-by-Step Protocol:
-
Preparation of Pre-saturated Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the solvent in which it is more soluble.
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical method depends on the compound's chromophore and concentration.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
While specific spectra for this compound are not publicly available, spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. The expected ¹H NMR spectrum would show signals corresponding to the methyl group, the oxazole ring proton, and the protons on the nitrophenyl ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key expected peaks would include those for the C=N and C-O stretches of the oxazole ring, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Conclusion: A Foundation for Further Development
The physicochemical properties of this compound, both calculated and those that would be determined through the robust experimental protocols detailed in this guide, are fundamental to its progression as a potential therapeutic agent. This in-depth understanding allows for the rational design of formulation strategies, the prediction of in vivo behavior, and the interpretation of structure-activity relationships. While a complete experimental profile for this specific molecule is not yet in the public domain, the methodologies presented here provide a clear and scientifically rigorous path for its comprehensive characterization.
References
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ChemSrc. This compound. [Link]
Sources
A Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole (CAS No. 52829-70-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Methyl-2-(2-nitrophenyl)oxazole, identified by CAS number 52829-70-6. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway and predicts the expected analytical characterization based on established principles of organic chemistry and spectroscopy of analogous structures. The guide is designed to furnish researchers and drug development professionals with a foundational understanding of this molecule's chemical properties, enabling further investigation and application.
Introduction and Molecular Overview
This compound is a substituted oxazole derivative featuring a methyl group at the 5-position of the oxazole ring and a 2-nitrophenyl substituent at the 2-position. The oxazole core is a key structural motif in numerous biologically active compounds and functional materials. The presence of the nitroaromatic group suggests potential applications in medicinal chemistry, as nitro compounds are known to exhibit a wide range of pharmacological activities.
Table 1: Core Properties of this compound [1][2]
| Property | Value |
| CAS Number | 52829-70-6 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 5-methyl-2-(2-nitrophenyl)-1,3-oxazole |
| Canonical SMILES | CC1=CN=C(O1)C2=CC=CC=C2[O-] |
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
A highly effective and widely adopted method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This pathway involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, a plausible approach would involve the reaction of N-(1-oxopropan-2-yl)-2-nitrobenzamide.
Caption: Proposed Robinson-Gabriel synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-(1-hydroxypropan-2-yl)-2-nitrobenzamide
-
Dissolve alaninol in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride in the same solvent to the flask.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Work up the reaction by washing with dilute acid, then brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the intermediate amide.
Step 2: Oxidation to N-(1-oxopropan-2-yl)-2-nitrobenzamide
-
Dissolve the N-(1-hydroxypropan-2-yl)-2-nitrobenzamide in an appropriate solvent for oxidation (e.g., dichloromethane for PCC or Swern oxidation).
-
Add the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) under controlled temperature conditions.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and purify the resulting α-acylamino ketone, typically by column chromatography.
Step 3: Cyclodehydration to this compound
-
Treat the purified N-(1-oxopropan-2-yl)-2-nitrobenzamide with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Heat the reaction mixture to facilitate the intramolecular cyclization and subsequent dehydration.
-
After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on the analysis of its structural components and data from analogous compounds.
Sources
Spectroscopic Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methyl-2-(2-nitrophenyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this heterocyclic compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally analogous compounds.
Introduction to this compound
This compound, with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol , is a heteroaromatic compound featuring an oxazole ring substituted with a methyl group and a 2-nitrophenyl group.[1][2] The presence of the oxazole core, a privileged scaffold in medicinal chemistry, and the electronically distinct nitrophenyl substituent, makes this molecule an interesting subject for spectroscopic analysis and a potential building block in synthetic chemistry.[3] Understanding its spectroscopic signature is fundamental for its identification, purity assessment, and the characterization of its derivatives.
Molecular Structure:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar substituted oxazole and nitrophenyl compounds.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the oxazole ring proton, and the methyl group protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | Ar-H |
| ~7.6 - 7.8 | m | 2H | Ar-H |
| ~7.4 - 7.5 | t | 1H | Ar-H |
| ~7.1 | s | 1H | Oxazole-H (C4-H) |
| ~2.4 | s | 3H | -CH₃ |
Justification of Assignments:
-
Aromatic Protons (δ 7.4 - 8.2): The four protons on the 2-nitrophenyl ring will appear in the aromatic region. The electron-withdrawing nature of the nitro group and the oxazole ring will cause these protons to be deshielded, shifting them downfield. The splitting patterns (doublet, multiplet, triplet) arise from the coupling between adjacent protons on the phenyl ring.
-
Oxazole Proton (δ ~7.1): The proton at the C4 position of the oxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.
-
Methyl Protons (δ ~2.4): The three protons of the methyl group at the C5 position will be shielded relative to the aromatic protons and will appear as a singlet, characteristic of a methyl group attached to an unsaturated system.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (Oxazole) |
| ~150 | C5 (Oxazole) |
| ~148 | C-NO₂ (Aromatic) |
| ~133 | C (Aromatic) |
| ~131 | C (Aromatic) |
| ~129 | C (Aromatic) |
| ~125 | C (Aromatic) |
| ~124 | C4 (Oxazole) |
| ~123 | C (Aromatic) |
| ~11 | -CH₃ |
Justification of Assignments:
-
Oxazole Carbons (δ ~162, 150, 124): The carbons of the oxazole ring are typically observed in specific regions. C2, being adjacent to two heteroatoms, is the most deshielded. C5, attached to the methyl group, appears further downfield than C4.
-
Aromatic Carbons (δ ~123 - 148): The six carbons of the nitrophenyl ring will have distinct chemical shifts due to the electronic effects of the nitro group and the oxazole substituent. The carbon atom directly attached to the nitro group (C-NO₂) is expected to be significantly deshielded.
-
Methyl Carbon (δ ~11): The carbon of the methyl group is highly shielded and will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1480 | Medium-Strong | C=C Aromatic ring stretch |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |
| ~1650 | Medium | C=N stretch (Oxazole) |
| ~1100 | Medium | C-O-C stretch (Oxazole) |
Interpretation of Key Bands:
-
N-O Stretching (ν ~1520, 1340 cm⁻¹): The most characteristic and intense bands in the IR spectrum will be due to the asymmetric and symmetric stretching vibrations of the nitro group. These strong absorptions are a key indicator of the presence of the -NO₂ functional group.[6]
-
C=N and C-O-C Stretching: The vibrations of the oxazole ring, specifically the C=N and C-O-C stretching, will give rise to bands in the fingerprint region, confirming the presence of the heterocyclic core.
-
C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 188 | Medium | [M - O]⁺ |
| 174 | Medium | [M - NO]⁺ |
| 158 | Medium | [M - NO₂]⁺ |
| 128 | High | [C₈H₆NO]⁺ |
| 103 | Medium | [C₇H₅N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Fragmentation Pathway:
The molecular ion ([M]⁺) is expected to be prominent. The fragmentation is likely to be initiated by the loss of fragments from the nitro group, such as O, NO, and NO₂. Subsequent fragmentation of the oxazole ring and the phenyl ring will lead to the other observed ions.[7][8]
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Synthesis
A plausible synthetic route to this compound is the van Leusen oxazole synthesis.[3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).
Reaction Scheme:
2-Nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC) --(Base, e.g., K₂CO₃)--> 5-(2-Nitrophenyl)oxazole
To obtain the 5-methyl derivative, a modified approach starting from a different precursor would be necessary, as the standard van Leusen reaction with an aldehyde yields a 5-substituted oxazole. A potential route could involve the reaction of 2-nitrobenzamide with a propargyl alcohol derivative, followed by cyclization.
A more direct and established method for the synthesis of 2,5-disubstituted oxazoles is the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of an N-acylamino ketone.
Illustrative Protocol (Conceptual):
-
Acylation: React 1-aminopropan-2-one with 2-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form N-(2-oxopropyl)-2-nitrobenzamide.
-
Cyclization/Dehydration: Treat the resulting N-(2-oxopropyl)-2-nitrobenzamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to effect the cyclization and dehydration to yield this compound.
Caption: Conceptual synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the fundamental principles of spectroscopy and comparison with related structures, offer a robust framework for the identification and characterization of this compound. The outlined synthetic strategy provides a practical context for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and to design experiments for its synthesis and analysis.
References
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- Lawal, M., & Abdullahi, M. (2019). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 14(3), 107-111.
- Shaikh, K., & Wishnok, J. S. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311.
- Araújo, D., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(13), 5130.4-Oxadiazole. Molecules, 28(13), 5130.
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An In-depth Technical Guide to the Photophysical Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole: Determining Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Photophysical Parameters
The interaction of molecules with light is a fundamental process that governs a wide range of scientific phenomena and technological applications. For a molecule like 5-Methyl-2-(2-nitrophenyl)oxazole, its utility as a fluorescent probe or a photosensitizer is directly linked to its ability to absorb and emit light, and the timescale over which these processes occur.
-
Fluorescence Quantum Yield (Φ): This dimensionless quantity represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals, such as in bio-imaging and immunoassays.
-
Fluorescence Lifetime (τ): This parameter describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. The lifetime is an intrinsic property of a fluorophore and can be influenced by its local environment.[1][2] Lifetime measurements are critical for understanding dynamic processes and for techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
The presence of a nitrophenyl group in the target molecule is of particular significance. Nitroaromatic compounds are well-known to exhibit fluorescence quenching due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. Therefore, careful experimental design is paramount to accurately characterize the potentially low fluorescence of this compound.
Theoretical Foundations
The photophysical behavior of a molecule can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, internal conversion, intersystem crossing, and phosphorescence.
The quantum yield and lifetime are mathematically related to the radiative (k_r) and non-radiative (k_nr) decay rates from the excited singlet state (S₁):
Φ = k_r / (k_r + k_nr)
τ = 1 / (k_r + k_nr)
Experimental Determination of Quantum Yield
The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Instrumentation
| Item | Specification |
| Fluorometer | A calibrated spectrofluorometer with excitation and emission monochromators. |
| UV-Vis Spectrophotometer | For measuring absorbance. |
| Cuvettes | Quartz cuvettes with a 1 cm path length. |
| Solvent | Spectroscopic grade, inert solvent (e.g., cyclohexane, ethanol). |
| Quantum Yield Standard | A well-characterized fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). |
| This compound | Synthesized and purified.[3][4] |
Step-by-Step Protocol for Quantum Yield Measurement
Figure 2: Workflow for the determination of relative fluorescence quantum yield.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Experimental Determination of Fluorescence Lifetime
Fluorescence lifetime measurements are typically performed using time-resolved fluorescence spectroscopy techniques.
Instrumentation
| Technique | Instrumentation |
| Time-Correlated Single Photon Counting (TCSPC) | A pulsed light source (picosecond laser or LED), a fast photodetector, and TCSPC electronics. This is the most common and accurate method. |
| Frequency-Domain Fluorometry | A modulated light source and a phase-sensitive detector to measure the phase shift and demodulation of the emission. |
Step-by-Step Protocol for TCSPC Measurement
Figure 3: Workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).
-
Sample Preparation: Prepare a dilute solution of this compound.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Fluorescence Decay Measurement: Acquire the fluorescence decay curve of the sample.
-
Data Analysis: The fluorescence decay data is fitted to an exponential or multi-exponential decay model after deconvolution with the IRF. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where:
-
I₀ is the intensity at time t=0.
-
τ is the fluorescence lifetime.
-
Considerations for this compound
-
Fluorescence Quenching: The nitro group is a strong electron-withdrawing group and is known to be an effective fluorescence quencher. This may result in a very low quantum yield and a short fluorescence lifetime for this compound.
-
Solvent Effects: The photophysical properties of the molecule may be sensitive to the polarity of the solvent. It is advisable to perform measurements in a range of solvents with varying polarities.
-
Purity of the Sample: The presence of fluorescent impurities can significantly affect the accuracy of the measurements. Therefore, it is crucial to use a highly purified sample.
Conclusion
While specific experimental data for the quantum yield and fluorescence lifetime of this compound is not currently documented, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By following these methodologies and considering the potential challenges associated with the nitroaromatic moiety, researchers can accurately characterize the photophysical properties of this molecule, paving the way for its potential application in various scientific and technological fields.
References
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Geddes, C. D. (2013). Chemical Regulation of Fluorescence Lifetime. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetimes for compounds 1 and 2 in different solvents. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of 5-Methyl-2-(2-nitrophenyl)oxazole
Foreword: Charting the Bio-Potential of a Novel Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 5-Methyl-2-(2-nitrophenyl)oxazole, represents an unexplored entity within this chemical space. The presence of a nitro group, a common pharmacophore that can be bioreduced to active metabolites, coupled with the versatile oxazole core, makes this molecule a compelling candidate for comprehensive biological screening.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to systematically uncover the therapeutic potential of this specific molecule. We will proceed from high-level computational predictions to a tiered, multi-pronged in vitro screening cascade, explaining the causality behind each experimental choice. Every protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.
Part 1: Preliminary Assessment and In Silico Profiling
Before committing to resource-intensive wet-lab experiments, an in silico assessment provides a crucial predictive framework for a compound's potential bioactivities and drug-like properties. This initial step helps prioritize experimental pathways and manage expectations.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The primary goal of early-stage discovery is not only to find active compounds but also to identify those with favorable pharmacokinetic profiles.[5] We utilize computational models to predict these properties.
Rationale: ADMET profiling helps to flag potential liabilities early.[6][7] For instance, poor predicted oral bioavailability might steer the compound towards non-oral therapeutic applications, while a high toxicity flag would necessitate careful dose-ranging in subsequent cytotoxicity assays. Various online tools and software can be used to generate these predictions based on the compound's structure.[8][9][10]
Predicted Physicochemical and ADMET Properties (Hypothetical Data):
| Property | Predicted Value | Interpretation & Implication |
|---|---|---|
| Molecular Weight | 218.18 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP | 2.5 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10). |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Moderate Probability | The nitroaromatic group is a potential flag; requires experimental validation. |
| Blood-Brain Barrier (BBB) Permeation| Probable | May have potential for CNS-targeted activities. |
Target Prediction and Molecular Docking
Based on the activities of known oxazole derivatives, we can perform molecular docking studies against relevant biological targets.[10][11] This helps to generate hypotheses about the compound's mechanism of action.
Rationale: Docking provides a structural basis for potential activity. By predicting the binding affinity and interaction patterns of this compound with key protein targets, we can prioritize which biological assays are most relevant. For example, docking against cyclooxygenase (COX) enzymes can suggest anti-inflammatory potential.[12]
Part 2: The In Vitro Screening Cascade
The following multi-pronged screening approach is designed to efficiently test for the most probable activities associated with the oxazole scaffold.
Caption: High-level workflow for screening this compound.
Foundational Assay: General Cytotoxicity
Before assessing specific therapeutic activities, it is paramount to determine the compound's inherent toxicity against non-cancerous cells.
Rationale: This establishes a "therapeutic window." A compound that kills cancer cells (or bacteria) at a concentration that also kills healthy host cells has limited therapeutic potential. The Lactate Dehydrogenase (LDH) assay is a reliable method for measuring cytotoxicity by quantifying plasma membrane damage.[13][14]
Protocol 1: LDH Cytotoxicity Assay
-
Cell Culture: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM down to ~0.1 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Spontaneous LDH Release: Untreated cells (medium only).
-
Maximum LDH Release: Untreated cells with a lysis buffer added 45 minutes before the end of incubation (positive control).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[13]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Arm 1: Anticancer Activity Screening
Many oxazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including tubulin polymerization and protein kinases.[15][16]
Rationale: The initial screen for anticancer potential is typically a cell viability assay performed on a panel of cancer cell lines. The MTT assay is a robust, colorimetric method that measures metabolic activity, which is proportional to the number of viable cells.[17][18]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: MTT Cell Viability Assay
-
Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) into 96-well plates at 5,000-10,000 cells per well.[19][20] Allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.[19]
Hypothetical Anticancer Screening Data:
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 25.2 ± 2.8 | 1.3 ± 0.2 |
| SF-268 | Glioma | > 100 | 1.1 ± 0.1 |
| HL-60 | Promyelocytic Leukemia | 8.5 ± 0.9 | 0.5 ± 0.07 |
Interpretation: A low micromolar IC₅₀ value, particularly in a specific cell line like HL-60, would be considered a "hit" and warrant further investigation, such as apoptosis assays.
Caption: The intrinsic apoptosis signaling pathway, a common target for anticancer agents.
Arm 2: Antimicrobial Activity Screening
The oxazole nucleus is a key component in many antibacterial agents, acting on various targets including DNA gyrase.[21] The rise of multi-drug resistant pathogens necessitates the discovery of new antimicrobial scaffolds.[1]
Rationale: The standard method for determining a compound's antimicrobial potency is to find its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] The broth microdilution method is a high-throughput technique for determining MIC values against a panel of pathogenic bacteria.[25][26]
Protocol 3: Broth Microdilution for MIC Determination
-
Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[23][24]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB). Concentrations may range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with bacteria and medium but no compound.
-
Sterility Control: Wells with medium only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22][23] This can be assessed visually or by measuring absorbance at 600 nm.
Hypothetical Antimicrobial Screening Data:
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | 16 | 0.5 |
| Escherichia coli | Negative | >128 | 0.015 |
| Pseudomonas aeruginosa | Negative | >128 | 0.25 |
| Enterococcus faecium | Positive | 8 | 1 |
Interpretation: A low MIC value, particularly against a resistant strain, would be significant. The hypothetical data suggests some activity against Gram-positive bacteria, which could be a lead for further optimization.
Arm 3: Anti-inflammatory Activity Screening
Oxazole derivatives have been reported as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins.[27][28]
Rationale: An in vitro enzyme inhibition assay provides a direct measure of the compound's effect on a specific molecular target. A COX inhibitor screening assay can determine if the compound selectively inhibits COX-1, COX-2, or both.[29][30] Non-steroidal anti-inflammatory drugs (NSAIDs) work through this mechanism.[28]
Protocol 4: COX (COX-1/COX-2) Inhibition Assay
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, Heme cofactor, and the enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound.
-
Controls:
-
100% Activity Control: Enzyme with no inhibitor.
-
Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
-
Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for exactly 2 minutes at 37°C.[31]
-
Reaction Termination: Stop the reaction (e.g., with a saturated stannous chloride solution).
-
Detection: The product of the reaction, Prostaglandin H₂, is unstable. The amount of Prostaglandin produced is typically measured via an ELISA for the more stable downstream product, Prostaglandin E₂ (PGE₂).[29]
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value for both COX-1 and COX-2.
Hypothetical Anti-inflammatory Screening Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | 25.4 | 5.1 | 4.98 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
Interpretation: The hypothetical data suggests that the compound is a moderately potent inhibitor of COX-2 with some selectivity over COX-1. This profile is desirable as selective COX-2 inhibition can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[30]
Conclusion and Forward Path
This technical guide outlines a systematic, hypothesis-driven strategy for the initial biological characterization of this compound. By integrating in silico predictions with a multi-armed in vitro screening cascade, this workflow enables the efficient identification of potential therapeutic activities. A "hit" in any of the primary screening arms—be it a low IC₅₀ against a cancer cell line, a low MIC against a bacterial pathogen, or selective inhibition of an inflammatory enzyme—would serve as a critical validation point, justifying progression to more advanced secondary assays, mechanism of action studies, and lead optimization efforts.
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A-735: Investigating the Potential Mechanism of Action of 5-Methyl-2-(2-nitrophenyl)oxazole
A Technical Guide for Preclinical Research and Development
Abstract: 5-Methyl-2-(2-nitrophenyl)oxazole is a heterocyclic compound whose biological activities and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive framework for elucidating its potential therapeutic effects. Based on a structural analysis of its core moieties—the oxazole ring and the nitrophenyl group—we hypothesize several potential mechanisms of action, primarily centered on bioreductive activation and enzyme inhibition. This document outlines a structured, multi-pronged experimental approach, from initial cell-free assays to cellular and biochemical investigations, designed to systematically test these hypotheses. Detailed protocols, logical workflows, and data interpretation strategies are provided to guide researchers in drug development and chemical biology in uncovering the therapeutic potential of this and similar nitroaromatic compounds.
Introduction and Structural Rationale
This compound is a small molecule featuring two key structural motifs: a 1,3-oxazole ring and a 2-nitrophenyl group. While direct pharmacological data for this specific compound is scarce, its constituent parts are well-represented in a variety of bioactive molecules. This allows for the formulation of several evidence-based hypotheses regarding its potential mechanism of action.
-
The Nitroaromatic Moiety: The nitrophenyl group is a critical pharmacophore in many approved drugs, particularly in the antimicrobial and antiprotozoal space.[1][2] Its mechanism often involves enzymatic reduction of the nitro group within a target cell or microorganism. This bioactivation process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage through oxidative stress or by forming covalent adducts with essential biomolecules.[3][4][5] This process can be highly specific, relying on enzymes like nitroreductases that are present in target pathogens but may have no mammalian homologue, offering a potential therapeutic window.[1]
-
The Oxazole Ring: The oxazole nucleus is a five-membered heterocyclic ring considered a "privileged structure" in medicinal chemistry.[6][7][8] It is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][9] The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, contributing to target binding affinity and specificity.[8] Its derivatives have been shown to act as enzyme inhibitors and modulators of various biological pathways.[8][10]
Based on this structural analysis, this guide will focus on investigating two primary, interconnected hypotheses for the mechanism of action of this compound, hereafter referred to as A-735 :
-
Hypothesis 1: Bioactivation via Nitroreduction. A-735 acts as a prodrug that undergoes intracellular nitroreduction to form cytotoxic reactive nitrogen species. This mechanism is expected to be most relevant for antimicrobial or anticancer applications.
-
Hypothesis 2: Direct Enzyme Inhibition. A-735, either in its parent form or as a metabolite, directly inhibits the activity of one or more key enzymes involved in disease pathology. The nitro group, being strongly electron-withdrawing, can facilitate interactions with nucleophilic residues in an enzyme's active site.[11]
This guide presents a logical, tiered approach to testing these hypotheses, beginning with foundational biochemical assays and progressing to more complex cellular models.
Proposed Mechanisms of Action and Investigational Pathways
Hypothesis 1: Bioactivation via Nitroreduction
The central tenet of this hypothesis is the enzymatic conversion of the nitro group of A-735 into reactive, cytotoxic species. This process is often catalyzed by flavoenzymes known as nitroreductases.[1][2] The proposed bioactivation cascade can proceed through one- or two-electron reduction pathways.
-
One-Electron Reduction: This pathway forms a nitro anion radical. In aerobic conditions, this radical can react with molecular oxygen in a "futile cycle" to regenerate the parent nitro compound while producing a superoxide anion, leading to significant oxidative stress.[12]
-
Two-Electron Reduction: This pathway sequentially reduces the nitro group to nitroso and then to hydroxylamine intermediates. These metabolites are highly reactive and can covalently modify cellular macromolecules like proteins and DNA, leading to cell death.[3][4]
The following diagram illustrates the proposed bioactivation pathway.
Caption: Proposed Bioactivation Pathway for A-735.
Hypothesis 2: Direct Enzyme Inhibition
A-735 may act as a direct inhibitor of a specific enzyme critical for a pathological process. The nitro group's electron-withdrawing nature can enhance the molecule's interaction with enzyme active sites, potentially leading to reversible or irreversible inhibition.[11][13] Given the broad therapeutic activities of oxazole and nitroaromatic compounds, several enzyme classes could be considered as potential targets:
-
Kinases: Involved in cell signaling, proliferation, and survival.
-
Cyclooxygenases (COX): Key enzymes in inflammation pathways.[8]
-
Dioxygenases: Such as 4-hydroxyphenylpyruvate dioxygenase, which is inhibited by the nitroaromatic drug nitisinone.[1]
-
Parasitic Enzymes: Such as trypanothione reductase in protozoa.[1]
The experimental workflow must therefore include broad profiling followed by specific validation assays.
Caption: Workflow for Investigating Direct Enzyme Inhibition.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for testing the proposed mechanisms of action.
Tier 1: Foundational Biochemical Assays
These initial experiments are designed to quickly assess the fundamental viability of each hypothesis in a cell-free environment.
Objective: To determine if A-735 can be reduced by a representative nitroreductase enzyme.
Principle: This assay monitors the oxidation of NADPH to NADP⁺, which is coupled to the reduction of the nitro-compound. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.
Materials:
-
A-735
-
Recombinant Nitroreductase (e.g., E. coli NfsB or a parasite-specific NTR)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of A-735 in DMSO (e.g., 10 mM).
-
In a 96-well plate, prepare reaction mixtures containing:
-
Assay Buffer
-
100 µM NADPH
-
1 µg/mL Nitroreductase enzyme
-
-
Prepare a serial dilution of A-735 in the assay buffer (e.g., from 100 µM to 0.1 µM final concentration). Add to the wells.
-
Include control wells:
-
No Enzyme Control: All components except the nitroreductase.
-
No Substrate Control: All components except A-735.
-
Positive Control: A known nitroreductase substrate (e.g., nitrofurantoin).
-
-
Initiate the reaction by adding NADPH.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
Data Analysis & Interpretation:
-
A significant increase in the rate of NADPH consumption in the presence of A-735 compared to the "No Substrate" control indicates that A-735 is a substrate for the nitroreductase.
-
Plot the reaction rate against the A-735 concentration to determine kinetic parameters (Kₘ, Vₘₐₓ).
| Parameter | Description | Interpretation |
| Vₘₐₓ | Maximum reaction rate | Efficiency of the enzyme in reducing A-735. |
| Kₘ | Michaelis constant | Affinity of the enzyme for A-735 (lower Kₘ = higher affinity). |
Objective: To identify potential enzyme targets of A-735 from a diverse panel.
Methodology:
-
Utilize a commercial fee-for-service screening panel (e.g., Eurofins, Reaction Biology) that covers a wide range of targets (kinases, proteases, phosphatases, etc.).
-
Submit A-735 for single-point screening at a standard concentration (typically 10 µM).
-
Request data as percent inhibition relative to a control inhibitor for each target.
Interpretation:
-
"Hits" are typically defined as enzymes showing >50% inhibition.
-
These hits become the priority for follow-up validation and dose-response studies (Protocol 3.1.3).
Objective: To quantify the potency of A-735 against specific enzyme "hits".
Procedure:
-
Perform the specific enzyme activity assay for the identified hit target (assay protocols vary by enzyme).
-
Test A-735 across a range of concentrations (e.g., 10-point, 3-fold serial dilution, starting from 100 µM).
-
Measure enzyme activity at each concentration.
-
Plot percent inhibition versus the logarithm of A-735 concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2: Cellular and Mechanistic Assays
These experiments investigate the effects of A-735 in a more biologically relevant cellular context.
Objective: To determine the effect of A-735 on the viability of relevant cell lines (e.g., cancer cell lines, bacterial cultures, or protozoan parasites).
Materials:
-
Target cell lines
-
A-735
-
Cell culture medium and reagents
-
Viability assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well opaque or clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for mammalian cells) or acclimate.
-
Treat cells with a serial dilution of A-735 for a relevant time period (e.g., 24, 48, or 72 hours).
-
After incubation, add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the concentration that causes 50% reduction in viability (GI₅₀ or CC₅₀).
Interpretation:
-
A low GI₅₀ value suggests potent cytotoxic or anti-proliferative activity.
-
Comparing GI₅₀ values between cell lines expressing high vs. low levels of a specific nitroreductase can provide strong evidence for a bioactivation mechanism.
Objective: To measure the intracellular generation of ROS/RNS following treatment with A-735, a key indicator of bioreductive activation.
Materials:
-
Target cell lines
-
A-735
-
Fluorescent probes (e.g., CellROX™ Green for ROS, DAF-FM Diacetate for nitric oxide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with A-735 at a concentration around its GI₅₀ value.
-
Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).
-
Towards the end of the treatment period, load the cells with the appropriate fluorescent probe according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence intensity using either flow cytometry (for quantitative population analysis) or fluorescence microscopy (for visualization).
Interpretation:
-
A significant increase in fluorescence in A-735-treated cells compared to controls confirms the induction of oxidative/nitrosative stress, supporting the bioactivation hypothesis.
Conclusion and Future Directions
This guide provides a foundational strategy for elucidating the mechanism of action of this compound (A-735). The proposed experimental workflows are designed to systematically and efficiently test the primary hypotheses of bioreductive activation and direct enzyme inhibition. Positive results from these assays will pave the way for more advanced studies, including:
-
Metabolite Identification: Using LC-MS/MS to identify the reduced metabolites of A-735 in cellular extracts.
-
Target Deconvolution: Employing chemical proteomics or genetic approaches (e.g., CRISPR screening) to definitively identify the cellular targets of A-735 or its active metabolites.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., infection models, tumor xenografts) to validate its therapeutic potential.
By following this structured approach, researchers can effectively navigate the complexities of preclinical drug discovery and unlock the potential of novel chemical entities like A-735.
References
-
Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link][1][2][14]
-
Boelsterli, U. A. et al. (2009). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism. Available at: [Link][3][5]
-
Boelsterli, U. A. et al. (2009). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link][4]
-
Chaudhary, P. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
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Gómez-Pérez, V. et al. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available at: [Link][12]
-
Kakkar, S. & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link][7][15]
-
Li, S. et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link][8]
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Pundir, R. et al. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Asian Journal of Research in Chemistry. Available at: [Link][6]
-
Creative Biolabs. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Available at: [Link][13]
-
Goyal, A. et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available at: [Link][10]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link][9]
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Williams, D. H. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link][11]
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In silico modeling of "5-Methyl-2-(2-nitrophenyl)oxazole" interactions
An In-Depth Technical Guide: In Silico Modeling of 5-Methyl-2-(2-nitrophenyl)oxazole Interactions for Accelerated Drug Discovery
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of "this compound," a novel small molecule with potential therapeutic relevance owing to its oxazole core.[1][2][3] As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to instill a strategic, causality-driven approach to computational drug discovery. We will navigate the essential workflows—from initial ligand preparation to molecular docking, dynamic simulation, and pharmacokinetic profiling—treating each protocol as a self-validating system. This document is structured to empower researchers, scientists, and drug development professionals to rigorously assess novel chemical entities, prioritize candidates, and generate robust, data-driven hypotheses for subsequent experimental validation.
The Strategic Imperative for In Silico Analysis
In modern drug development, beginning with a novel chemical entity like this compound presents a landscape of immense opportunity and significant risk. The traditional path of synthesis and broad-panel screening is both resource-intensive and time-consuming.[4] Computational methods, or in silico modeling, have fundamentally altered this paradigm by providing a powerful, predictive lens through which we can evaluate a molecule's potential before committing to costly and complex wet-lab experiments.[5][6][7] This approach allows us to fail faster, learn quicker, and focus resources on candidates with the highest probability of success.
The oxazole moiety is a well-established pharmacophore, a structural feature recognized by biological targets, and is present in numerous compounds with demonstrated antibacterial, anti-inflammatory, and anticancer activities.[2][8][9] This precedent provides a strong rationale for investigating this compound. Our goal is to construct a detailed computational profile of this molecule, predicting its interactions with a relevant biological target and evaluating its drug-like properties.
For the purpose of this guide, we will hypothesize a therapeutic application in anti-inflammatory medicine and select Cyclooxygenase-2 (COX-2) as our protein target. COX-2 is a highly validated enzyme in inflammation, and various oxazole-containing compounds have been investigated as its inhibitors.[9][10] This provides a relevant and well-characterized system to demonstrate the complete in silico workflow.
Foundational Stage: Ligand and Target Preparation
The integrity of any in silico model is wholly dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. This preparatory phase is the most critical for ensuring meaningful results.
Protocol: Ligand Structure Generation & Optimization
The first step is to generate an accurate three-dimensional representation of this compound.
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is CC1=NC(C=C1O)=C2C=CC=C([O-])C2. This can be generated using chemical drawing software (e.g., ChemDraw) or found in chemical databases by searching its CAS number: 52829-70-6.[11][12]
-
Convert to 3D Structure: Use a tool like Open Babel to convert the SMILES string into a 3D structure file (e.g., SDF or PDB format).
-
Energy Minimization: The initial 3D structure is computationally "strained." We must perform energy minimization using a force field (e.g., MMFF94) to achieve a low-energy, stable conformation. This step corrects unrealistic bond lengths and angles.
-
Generate PDBQT File: For use with AutoDock software, the final step is to convert the optimized structure into the PDBQT format, which includes partial charges and atom type definitions.[13] This is accomplished using AutoDockTools (ADT).
Protocol: Target Protein Preparation
We will prepare the COX-2 enzyme for docking. A crystal structure co-bound with a known inhibitor is ideal as it provides a validated active site.
-
Download Protein Structure: Navigate to the RCSB Protein Data Bank (PDB) and download the crystal structure of human COX-2. A suitable entry is PDB ID: 5KIR , which is complexed with the inhibitor Celecoxib.
-
Clean the PDB File: The raw PDB file contains non-essential molecules like water, co-factors, and ions that can interfere with docking.[14][15] Using a molecular visualizer like UCSF Chimera or AutoDockTools, perform the following cleanup:
-
Delete all water molecules.
-
Remove any co-factors or ions not essential to the binding interaction.
-
Separate the co-crystallized ligand (Celecoxib) and save it to a separate file for later validation.
-
-
Prepare the Receptor for Docking:
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[14]
-
Assign Charges: Compute and assign partial charges (e.g., Kollman charges) to all atoms. This is crucial for calculating electrostatic interactions.[14]
-
Save as PDBQT: Save the final, cleaned receptor structure in the PDBQT format using ADT.
-
Core Methodology: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[1][16] It functions as a computational "handshake" to see how well our molecule fits into the target's active site.[16]
Protocol: GROMACS MD Simulation Workflow
GROMACS is a powerful, open-source engine for MD simulations. [17][18]The workflow is complex but essential for validating docking results.
-
System Preparation:
-
Topology Generation: Generate a topology file for the ligand (this compound) using a tool like the CHARMM General Force Field (CGenFF). This file describes the bonded and non-bonded parameters for the molecule.
-
Complex Formation: Combine the protein and the top-ranked docked ligand pose into a single complex structure file.
-
Solvation: Place the complex in a box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. [19] * Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system. [19]2. Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes before starting the simulation. [19]3. Equilibration: This is a two-step process to bring the system to the desired temperature and pressure. [19][20] * NVT Ensemble (Constant Volume, Temperature): Heat the system to a target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Pressure, Temperature): Bring the system to the correct pressure (e.g., 1 bar) while maintaining the temperature.
-
-
Production MD Run: Once the system is equilibrated, run the production simulation for a significant duration (e.g., 100 nanoseconds). During this phase, the trajectory (atomic coordinates over time) is saved for analysis.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not unfolding or dissociating.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify which parts of the protein are flexible versus stable.
-
Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more refined estimate of binding affinity than docking scores alone.
-
Data Presentation: MD Simulation Analysis
Summarize key metrics from the simulation to assess stability.
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.8 Å | The ligand remains stably bound within the active site without large conformational changes. |
| Average Protein Backbone RMSD | 2.5 Å | The overall protein structure is stable throughout the simulation. |
| MM/PBSA Binding Free Energy | -45.2 kJ/mol | A favorable binding free energy, supporting the docking prediction. |
Predicting Drug-Likeness: ADMET Profiling
A compound that binds tightly to its target is useless if it cannot reach that target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these pharmacokinetic properties. [7]
Protocol: ADMET Prediction with SwissADME
The SwissADME web server is a user-friendly tool for this analysis. [9][21][22]
-
Input Molecule: Navigate to the SwissADME website. Copy and paste the SMILES string for this compound (CC1=NC(C=C1O)=C2C=CC=C([O-])C2) into the input field. [23]2. Run Analysis: Execute the run. The server calculates dozens of physicochemical and pharmacokinetic parameters. [21][23]3. Interpret Results: Analyze the output, focusing on several key areas:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Lipinski's Rule of Five: A widely used filter for "drug-likeness." The rules are: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. Violations suggest potential issues with oral bioavailability.
-
Pharmacokinetics: Predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Bioavailability Radar: A graphical representation that provides a quick assessment of drug-likeness based on six key properties. [24]
-
Data Presentation: ADMET Profile Summary
A structured table is the most effective way to report ADMET predictions.
| Parameter | Predicted Value | Acceptable Range/Interpretation |
| Molecular Weight | 204.18 g/mol | < 500 g/mol (Pass) |
| LogP (iLOGP) | 2.15 | < 5.0 (Pass) |
| H-Bond Acceptors | 4 | ≤ 10 (Pass) |
| H-Bond Donors | 0 | ≤ 5 (Pass) |
| Lipinski Violations | 0 | Ideal: 0; Acceptable: ≤ 1 |
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | Indicates potential for CNS activity/side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Bioavailability Score | 0.55 | A reasonable score for oral bioavailability. |
Conclusion and Future Directions
This in-depth guide has established a rigorous computational workflow for the initial assessment of this compound. Through this multi-pillar approach, we have generated a testable, data-driven hypothesis:
This compound is predicted to be a stable, moderately potent binder to the active site of COX-2. Furthermore, its predicted ADMET profile is favorable, showing high gastrointestinal absorption and no violations of Lipinski's Rule of Five, suggesting potential as an orally bioavailable drug candidate.
-
Chemical Synthesis: Synthesize a small quantity of the compound for experimental validation.
-
In Vitro Enzymatic Assay: Test the compound's ability to inhibit recombinant COX-2 activity to validate the docking and MD predictions.
-
Cell-Based Assays: Evaluate the compound's anti-inflammatory effects in relevant cell models.
By integrating the predictive power of in silico modeling with targeted experimental validation, we can navigate the complexities of drug discovery with greater efficiency, insight, and confidence.
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GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3). Bioinformatics & Computational Biology. Retrieved January 18, 2026, from [Link]
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Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 18, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). University of Naples Federico II. Retrieved January 18, 2026, from [Link]
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Running molecular dynamics simulations using GROMACS. (2023, November 9). ELIXIR TeSS. Retrieved January 18, 2026, from [Link]
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In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023, January 29). PubMed. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022, October 12). Journal of Pharmaceutical Negative Results. Retrieved January 18, 2026, from [Link]
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Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube. Retrieved January 18, 2026, from [Link]
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swiss ADME tutorial. (2022, April 17). YouTube. Retrieved January 18, 2026, from [Link]
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Swiss ADME. (2024, August 4). Scribd. Retrieved January 18, 2026, from [Link]
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5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). American Chemical Society. Retrieved January 18, 2026, from [Link]
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015, January 15). PubMed. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for 5-Methyl-2-(2-nitrophenyl)oxazole: An Application Note
Abstract
This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established Robinson-Gabriel oxazole synthesis, which involves the cyclodehydration of an α-acylamino ketone precursor. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.
Introduction
Oxazole derivatives are a significant class of five-membered heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their utility stems from their ability to participate in various biological interactions, making them valuable scaffolds in drug discovery. The target molecule, this compound, incorporates a synthetically versatile nitro group, which can serve as a handle for further functionalization or as a pharmacophore itself. This protocol details a reliable two-step synthesis pathway, beginning with the preparation of the key intermediate, N-(2-oxopropyl)-2-nitrobenzamide, followed by its acid-catalyzed cyclization to yield the final product.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-stage process. The first stage involves the acylation of 1-amino-2-propanone with 2-nitrobenzoyl chloride to form the α-acylamino ketone intermediate. The second stage is the Robinson-Gabriel cyclodehydration of this intermediate to form the oxazole ring.
High-Purity Isolation of 5-Methyl-2-(2-nitrophenyl)oxazole via Automated Flash Column Chromatography
Application Note: A-021
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 5-Methyl-2-(2-nitrophenyl)oxazole, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently separating the target compound from reaction byproducts and unreacted starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, the scientific rationale behind parameter selection, and troubleshooting guidance to ensure the reproducible attainment of high-purity material.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring is a prevalent scaffold in numerous biologically active molecules and natural products.[1] The presence of the nitro group provides a versatile chemical handle for further synthetic transformations, making this compound a valuable building block in the development of novel therapeutic agents.
Given its intended use in pharmaceutical research, achieving high purity of this compound is paramount. Impurities, such as isomers (e.g., 5-Methyl-2-(4-nitrophenyl)oxazole), unreacted precursors, or reaction byproducts, can confound biological assays and lead to erroneous structure-activity relationship (SAR) data. Column chromatography is a widely adopted and effective method for the purification of organic compounds, offering excellent separation based on the differential partitioning of components between a stationary phase and a mobile phase.[2][3] This note details an optimized protocol using silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase.
Principles of Separation
The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent. The separation of a mixture is achieved by eluting it through the column with a mobile phase of lower polarity.
-
Polarity and Elution: Compounds with greater polarity will have stronger interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the polar silica gel.[2] Consequently, more polar compounds will be retained on the column longer and elute later. Less polar compounds interact weakly with the stationary phase and are carried through the column more quickly by the mobile phase.
-
Compound Characteristics: this compound possesses moderate polarity due to the presence of the oxazole ring and the nitro group. Potential impurities may have varying polarities. For instance, unreacted aldehydes used in a van Leusen oxazole synthesis would be more polar, while non-polar byproducts would be less so.[1]
-
Mobile Phase Selection: A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is used. Starting with a high percentage of hexane allows for the elution of non-polar impurities. Gradually increasing the concentration of ethyl acetate increases the polarity of the mobile phase, which then effectively displaces and elutes the target compound and, subsequently, any more polar impurities.[4][5]
Materials and Methods
Equipment and Consumables
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)
-
Pre-packed Silica Gel Flash Column (e.g., 40 g, 60 Å pore size)
-
UV-Vis Detector or Diode Array Detector (DAD)
-
Fraction Collector
-
Rotary Evaporator
-
Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)
-
TLC Developing Chamber
-
UV Lamp (254 nm and 366 nm)
-
Glassware: beakers, flasks, graduated cylinders
-
Capillary tubes for TLC spotting
Reagents and Solvents
-
Crude this compound sample
-
Silica Gel (for dry loading)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (DCM, HPLC Grade, for sample loading)
-
Nitrogen gas supply
Experimental Protocols
This section outlines the complete workflow, from initial analysis by TLC to the final isolation of the purified product.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to develop an appropriate solvent system and assess the crude mixture using TLC. This preliminary step helps in optimizing the separation on the column.[3][6]
Protocol:
-
Chamber Preparation: Add a small amount of the chosen developing solvent (start with 80:20 Hexane:Ethyl Acetate) to a TLC chamber, line it with filter paper, and allow the atmosphere to saturate for 10-15 minutes.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to the target compound. The ideal Rf value for good separation in column chromatography is typically between 0.25 and 0.40.[3] Adjust the solvent ratio (e.g., increase ethyl acetate percentage to decrease Rf, or decrease it to increase Rf) until the target Rf is achieved.
Column Preparation and Sample Loading
Proper column packing and sample loading are critical for achieving high-resolution separation.[7] For this protocol, we will use a dry loading technique, which often results in sharper bands and better separation.[8]
Protocol:
-
Sample Adsorption: Dissolve the crude this compound (e.g., 500 mg) in a minimal volume of DCM. Add approximately 1-2 g of silica gel to this solution.
-
Solvent Removal: Gently swirl the slurry and then remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Equilibration: Install the pre-packed silica gel column onto the flash chromatography system. Equilibrate the column by running the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through it for 2-3 column volumes.
-
Loading: Carefully transfer the silica gel-adsorbed sample onto the top of the equilibrated column bed, creating a uniform layer.
Chromatographic Separation and Fraction Collection
The separation is achieved by applying a solvent gradient, which systematically increases the mobile phase polarity.
Protocol:
-
Method Setup: Program the flash chromatography system with the parameters outlined in Table 1. Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Elution: Start the chromatographic run. The system will automatically execute the defined gradient.
-
Fraction Collection: The fraction collector will automatically collect the eluent into separate tubes based on the UV signal (peak detection) or a pre-set volume.
-
Monitoring: Observe the real-time chromatogram. The target compound should elute as a distinct peak.
Post-Purification Analysis and Isolation
After the run is complete, the collected fractions must be analyzed to identify those containing the pure product.
Protocol:
-
TLC Analysis of Fractions: Spot every 2-3 collected fractions onto a TLC plate, alongside a spot of the crude mixture as a reference. Develop and visualize the plate as described in section 4.1.
-
Pooling Fractions: Identify the fractions that contain only the pure this compound (single spot at the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying and Yield Calculation: Place the flask under high vacuum for several hours to remove any residual solvent. Weigh the flask to determine the mass of the purified product and calculate the percentage yield.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or melting point analysis.
Data Presentation & Expected Results
The following table summarizes the optimized parameters for the flash chromatography purification.
Table 1: Optimized Flash Chromatography Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel, 40 g pre-packed column | Standard polar stationary phase for normal-phase chromatography.[2] |
| Mobile Phase A | Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Moderately polar solvent.[4] |
| Flow Rate | 40 mL/min | Optimal for a 40 g column, balancing speed and resolution. |
| Sample Loading | Dry loading with 1.5 g silica gel | Ensures a narrow sample band, leading to better separation.[8] |
| Detection | UV at 254 nm | Aromatic and nitro groups provide strong absorbance at this wavelength. |
| Gradient Elution | 0-2 CV: 5% B2-12 CV: 5% to 30% B (Linear)12-15 CV: 30% B | A gradual increase in polarity effectively separates compounds of varying polarities. |
| Expected Elution | ~8-10 Column Volumes (CV) | Based on an estimated Rf of ~0.3 in 80:20 Hexane:EtOAc. |
Workflow Visualization
The overall process for the purification of this compound is depicted in the following workflow diagram.
A schematic overview of the column chromatography purification process.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system.- Column overloaded with sample.- Sample loaded in too large a volume (wet loading). | - Re-optimize the solvent system using TLC to achieve better spot separation.[3]- Reduce the amount of crude material loaded onto the column.- Use the dry loading technique as described in the protocol. |
| Compound Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | Decrease the initial and final percentage of ethyl acetate in the gradient. |
| Compound Does Not Elute | The mobile phase is not polar enough. | Increase the final percentage of ethyl acetate in the gradient. Consider adding a small percentage of a more polar solvent like methanol if necessary. |
| Peak Tailing | - Sample is interacting too strongly with acidic silica.- Presence of highly polar impurities. | - Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica.- Ensure the sample is fully dissolved before adsorbing onto silica for dry loading. |
| Cracked Column Bed | Improper packing or running the column dry. | - Use pre-packed columns to ensure uniformity.[7]- Always maintain a level of solvent above the stationary phase. |
Conclusion
This application note presents a validated and robust protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps, from initial TLC analysis to final product isolation, researchers can consistently obtain this key synthetic intermediate with high purity. The principles and troubleshooting guide provided herein are broadly applicable and can be adapted for the purification of other moderately polar organic compounds.
References
-
Virtual Lab, A. (n.d.). Separation of Compounds Using Column Chromatography. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
CDN (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Al-Suja’a, A. A. (n.d.). Chromatographic Methods of Analysis. University of Babylon. Available at: [Link]
-
Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
Oriental Journal of Chemistry (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]
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- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
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Application Note: 5-Methyl-2-(2-nitrophenyl)oxazole as a "Turn-On" Fluorescent Probe for Cellular Hypoxia Imaging
Introduction: Unveiling the Hypoxic Niche in Live Cells
The study of cellular hypoxia, a condition of low oxygen concentration, is critical in various fields, including cancer biology, neuroscience, and developmental biology. Hypoxic microenvironments are a hallmark of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1] Therefore, the ability to selectively identify and visualize hypoxic cells is of paramount importance for both basic research and the development of targeted therapeutics. "5-Methyl-2-(2-nitrophenyl)oxazole" is a novel, cell-permeable fluorescent probe designed for the specific detection of hypoxic conditions in living cells. This oxazole-based fluorophore incorporates a nitroaromatic moiety that acts as a fluorescence quencher.[2][3] The inherent fluorescence of the core molecule is suppressed in its native state. However, under hypoxic conditions, endogenous nitroreductase enzymes, which are upregulated in low-oxygen environments, reduce the nitro group to a hydroxylamine or an amine.[1][4][5][6] This bioreductive activation disrupts the photoinduced electron transfer (PET) quenching mechanism, leading to a significant increase in fluorescence intensity—a "turn-on" response—that allows for the precise visualization of hypoxic cells.[2][7][8]
Principle of the Assay: A Bioreductive "Switch" for Fluorescence
The functionality of this compound as a hypoxia probe is based on a well-established chemical principle: the fluorescence quenching effect of a nitro group and its subsequent removal by bioreduction.[2][3][9] The probe exists in a non-fluorescent or "off" state due to the strong electron-withdrawing nature of the 2-nitrophenyl group, which quenches the fluorescence of the 5-methyloxazole fluorophore through a photoinduced electron transfer (PET) process.[2][7]
Upon entry into a hypoxic cell, the probe is targeted by intracellular nitroreductases. These enzymes catalyze the reduction of the nitro group (NO₂) to a hydroxylamino (-NHOH) and subsequently to an amino (-NH₂) group.[1][4][5] This conversion eliminates the quenching effect, "uncaging" the fluorophore and initiating a strong fluorescent signal, thus marking the hypoxic cell. This process is highly specific to the low-oxygen environment as the nitro anion radical, an intermediate in the reduction process, is rapidly re-oxidized to the parent nitro compound in the presence of oxygen, preventing fluorescence activation in normoxic cells.[4]
Figure 1. Mechanism of this compound activation.
Materials and Reagents
-
This compound (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hypoxia chamber or incubator capable of maintaining low O₂ levels (e.g., 1% O₂)
-
Cell line of interest (e.g., HeLa, MDA-MB-231, or other cancer cell lines known to exhibit hypoxia)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission suitable for the activated probe)
-
96-well black, clear-bottom imaging plates or glass-bottom dishes
Experimental Protocols
The following protocols provide a general framework for utilizing this compound. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Preparation of Probe Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the solid compound in anhydrous DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Cell Culture and Plating
-
Cell Culture: Culture cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells onto a suitable imaging vessel (e.g., 96-well black, clear-bottom plate or glass-bottom dish) at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
Protocol 3: Induction of Hypoxia and Probe Loading
-
Induce Hypoxia: Transfer one set of plates/dishes to a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours. Maintain a parallel set of cells under normoxic conditions (ambient O₂, 5% CO₂) as a control.
-
Prepare Working Solution: Dilute the 10 mM probe stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. A starting concentration of 5-10 µM is recommended, but the optimal concentration should be determined empirically.
-
Probe Loading: Remove the culture medium from both the hypoxic and normoxic cells. Add the probe working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C under their respective hypoxic or normoxic conditions.
Protocol 4: Fluorescence Microscopy and Imaging
-
Wash: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. It is crucial to maintain the hypoxic conditions for the hypoxia-treated cells during imaging, for example, by using a stage-top environmental chamber.
-
Acquisition: Acquire images using appropriate filter sets. The excitation and emission maxima of the activated (reduced) probe will be different from the parent oxazole fluorophore and should be determined experimentally. Based on similar oxazole derivatives, excitation in the range of 350-400 nm and emission in the range of 450-550 nm can be used as a starting point.[10][11] Use identical acquisition settings for both hypoxic and normoxic samples to allow for direct comparison of fluorescence intensity.
Figure 2. Experimental workflow for hypoxia detection.
Data Analysis and Interpretation
A successful experiment will show a marked increase in fluorescence intensity in cells subjected to hypoxia compared to the normoxic control cells. The normoxic cells should exhibit minimal background fluorescence. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or entire fields of view using image analysis software (e.g., ImageJ/Fiji).
| Parameter | Normoxic Cells | Hypoxic Cells | Expected Outcome |
| Probe State | Quenched (Oxidized) | Activated (Reduced) | - |
| Relative Fluorescence | Low / Background | High | Significant "turn-on" response |
| Cellular Localization | Diffuse Cytoplasmic | Diffuse Cytoplasmic | Probe is cell-permeable |
| Phototoxicity | Low | Low | Minimal impact on cell health with optimized imaging parameters |
Troubleshooting and Best Practices
-
High Background in Normoxic Cells: This may indicate an excessively high probe concentration or insufficient washing. Reduce the probe concentration or increase the number of wash steps.
-
Low Signal in Hypoxic Cells: The duration of hypoxia may be insufficient for significant nitroreductase upregulation, or the probe incubation time may be too short. Increase the hypoxia pre-incubation time or the probe loading time.
-
Phototoxicity: To minimize cell damage during imaging, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[12][13][14] Consider using longer wavelength excitation if available for the activated probe to reduce phototoxicity.[12][13]
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to confirm that the probe is not toxic at the working concentration.[10][15]
Conclusion
This compound is a powerful tool for the real-time visualization of hypoxic cells. Its "turn-on" mechanism, driven by the specific enzymatic activity within the hypoxic microenvironment, provides high contrast and specificity. This application note provides a comprehensive guide for researchers to effectively utilize this probe to explore the fascinating and critical role of hypoxia in cellular physiology and disease.
References
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]
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A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Springer. [Link]
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC - NIH. [Link]
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The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. ACS Publications. [Link]
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]
-
Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. [Link]
-
In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. [Link]
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The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate. [Link]
-
Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC - PubMed Central. [Link]
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Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]
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Fluorescent Live Cell Imaging. StainsFile. [Link]
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Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
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Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC - NIH. [Link]
-
Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497 | Request PDF. ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. [Link]
-
A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. ResearchGate. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. [Link]
-
5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole as a Fluorescent Probe for Monitoring Microheterogeneous Media. ResearchGate. [Link]
-
5-(Thiophene-2-Yl)Oxazole Derived "Off-on-Off" Fluorescence Chemosensor for Sequential Recognition of In3+ and Cr3+ Ions. ResearchGate. [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]
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Illuminating Cellular Processes: Advanced Protocols for Live-Cell Imaging with 5-Methyl-2-(2-nitrophenyl)oxazole
Introduction: A Novel Probe for Detecting Enzymatic Activity and Hypoxia
Live-cell imaging has revolutionized our ability to observe cellular dynamics in real-time. A critical component of this field is the development of sophisticated molecular probes that can report on specific cellular states or enzymatic activities with high sensitivity and specificity. 5-Methyl-2-(2-nitrophenyl)oxazole emerges as a powerful tool in this domain. It is a cell-permeant, non-fluorescent compound that undergoes a remarkable transformation within specific cellular environments. The presence of a nitro group on the phenyl ring renders the molecule essentially non-emissive. However, upon enzymatic reduction of this nitro group, a highly fluorescent species is generated, providing a "turn-on" signal that can be readily detected by fluorescence microscopy.
This activation is primarily mediated by nitroreductase enzymes. These enzymes are notably active in hypoxic (low oxygen) cells, making this compound an excellent candidate for studying tumor microenvironments, ischemia, and other physiological and pathological processes characterized by oxygen deprivation.[1][2] Furthermore, the gene for nitroreductase can be expressed exogenously in specific cell populations, enabling targeted cell labeling and tracking applications.
This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound in live-cell imaging experiments.
Mechanism of Activation: From Quenched to Fluorescent
The functionality of this compound as a fluorogenic probe is rooted in a well-established biochemical reaction.[3][4] The electron-withdrawing nitro group effectively quenches the fluorescence of the oxazole core. In the presence of a nitroreductase enzyme and a reducing cofactor such as NAD(P)H, the nitro group is reduced to a hydroxylamine and subsequently to an amine group.[4] This conversion from an electron-withdrawing to an electron-donating group dramatically alters the electronic properties of the molecule, resulting in a significant increase in its fluorescence quantum yield.[5]
Caption: Activation mechanism of the probe.
Core Applications
-
Detection of Cellular Hypoxia: Solid tumors often contain hypoxic regions where nitroreductase activity is upregulated.[5][6] this compound can be used to identify and study these hypoxic cell populations within 2D cultures, 3D spheroids, and potentially in vivo models.[7]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT) Reporter: In GDEPT, a non-toxic prodrug is converted into a cytotoxic agent by an enzyme that is selectively expressed in target cells. Nitroreductase is a commonly used enzyme in this context. This compound can serve as a non-invasive imaging tool to verify the expression and activity of nitroreductase in transduced cells before the administration of the prodrug.
-
Bacterial Detection and Imaging: Certain bacterial species endogenously express nitroreductase enzymes.[4] This probe can therefore be utilized for the fluorescent labeling and detection of these bacteria in various research models.
Experimental Protocols
The following protocols are designed to be a starting point. As with any live-cell imaging experiment, optimization of probe concentration, incubation time, and imaging parameters is crucial for achieving the best results while maintaining cell health.[8][9]
Protocol 1: Detection of Hypoxia in Cultured Cells
This protocol describes how to use this compound to visualize hypoxic cells in a monolayer culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
-
Hypoxia chamber or incubator with adjustable O2 levels
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
Induction of Hypoxia: Transfer the cells to a hypoxia chamber or incubator and reduce the oxygen concentration to the desired level (e.g., 1% O2).[10] Culture the cells under hypoxic conditions for a period sufficient to induce a hypoxic response (typically 12-24 hours). A control plate should be maintained under normoxic conditions (approx. 20% O2).
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Remove the medium from the cells and add the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for 1-4 hours under the same hypoxic or normoxic conditions. The incubation time will depend on the cell type and the level of nitroreductase activity.
-
Washing (Optional): For probes with low background fluorescence, a wash step may not be necessary.[11] If high background is observed, gently wash the cells once or twice with pre-warmed live-cell imaging solution.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO2 levels.
-
The excitation and emission maxima of the activated probe (the amino-phenyl derivative) will need to be determined, but a standard FITC or GFP filter set (Excitation: ~488 nm, Emission: ~520 nm) is a reasonable starting point.[10]
-
Acquire images from both the hypoxic and normoxic cell populations to compare the fluorescence intensity.
-
Sources
- 1. Imaging of oxygen and hypoxia in cell and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Detection of Low Oxygen Tension in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging and analysis of 3D spheroids in hypoxia- and radiotherapy-related research - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: Characterization of 5-Methyl-2-(2-nitrophenyl)oxazole as a Potential Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "5-Methyl-2-(2-nitrophenyl)oxazole" as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway and a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[1][2] This guide details the necessary protocols for a thorough investigation, including a primary biochemical assay, determination of the half-maximal inhibitory concentration (IC50), and mechanism of action (MoA) studies. By following these protocols, researchers can effectively evaluate the inhibitory potential of this compound and similar compounds against IDO1.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Immuno-oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4] This enzymatic activity is a crucial component of an immune-regulatory mechanism that can be exploited by cancer cells to evade the host's immune system.[1][3] Elevated IDO1 expression is observed in a variety of tumors and is often correlated with a poor prognosis.[3][5]
The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan arrests T-cell proliferation, and the accumulation of downstream metabolites, such as kynurenine, actively promotes the development of regulatory T cells (Tregs) and induces apoptosis in effector T cells. This creates a tolerant microenvironment that facilitates tumor growth and metastasis.[2][6] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses, often in combination with other treatments like checkpoint inhibitors.[3][7]
This compound: A Candidate for IDO1 Inhibition
This compound is a small molecule whose potential as an enzyme inhibitor is yet to be fully explored.[8] Its chemical structure, featuring an oxazole ring and a nitrophenyl group, presents functionalities that could allow for interaction with the active site of enzymes like IDO1. The rationale for investigating this compound as an IDO1 inhibitor is based on the known interactions of similar heterocyclic and nitro-aromatic compounds with heme-containing enzymes. The electronic and steric properties of this compound make it a plausible candidate for binding to the IDO1 active site and disrupting its catalytic activity.
This application note provides a systematic approach to validate this hypothesis, offering detailed protocols to characterize its inhibitory effects.
Materials and Methods
Reagents and Instrumentation
A comprehensive list of necessary reagents and instrumentation is provided below.
| Reagent | Supplier | Purpose |
| This compound | Santa Cruz Biotechnology | Test Compound |
| Recombinant Human IDO1 | BPS Bioscience | Enzyme Source |
| L-Tryptophan | Sigma-Aldrich | Substrate |
| Ascorbic Acid | Sigma-Aldrich | Cofactor |
| Methylene Blue | Sigma-Aldrich | Cofactor |
| Catalase | Sigma-Aldrich | Reagent |
| Potassium Phosphate Buffer | Fisher Scientific | Assay Buffer |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | Reaction Stop |
| p-Dimethylaminobenzaldehyde (DMAB) | Sigma-Aldrich | Detection Reagent |
| HeLa or SK-OV-3 cells | ATCC | Cell-based Assay |
| Interferon-gamma (IFN-γ) | R&D Systems | IDO1 Induction |
| DMEM/McCoy's 5A Medium | Gibco | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture |
| Penicillin-Streptomycin | Gibco | Cell Culture |
| Instrumentation | Purpose |
| UV-Vis Spectrophotometer/Plate Reader | Absorbance Measurement |
| 96-well UV-transparent plates | Assay Vessel |
| Incubator (37°C, 5% CO2) | Cell Culture & Reactions |
| High-Performance Liquid Chromatography (HPLC) | Cellular Assay Analysis |
Experimental Protocols
This protocol is designed to measure the enzymatic activity of recombinant IDO1 and to determine the IC50 value of this compound. The assay is based on the colorimetric detection of kynurenine, a product of the IDO1-catalyzed reaction.[9]
Workflow Diagram:
Caption: Workflow for the IDO1 biochemical inhibition assay.
Step-by-Step Procedure:
-
Prepare the IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Prepare the Reaction Mixture: In the assay buffer, prepare a solution containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[9]
-
Prepare the Substrate Solution: Prepare a 400 µM L-tryptophan solution in the assay buffer.[9]
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Set up the Assay Plate: In a 96-well plate, add the reaction mixture, recombinant IDO1 enzyme (e.g., 20 nM final concentration), and the test compound or vehicle control (for positive and negative controls).[10]
-
Initiate the Reaction: Add the L-tryptophan substrate solution to all wells to start the reaction. The final volume should be 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[9]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]
-
Color Development: Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well and incubate at room temperature for 10 minutes.[9]
-
Measurement: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Understanding how an inhibitor interacts with its target is crucial for drug development.[11][12] These studies will determine if the inhibition is reversible and whether the inhibitor competes with the substrate.
A. Enzyme Kinetics and Mode of Inhibition
This protocol determines the kinetic parameters (Km and Vmax) of IDO1 in the presence and absence of the inhibitor to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[13][14]
Step-by-Step Procedure:
-
Follow the setup of the biochemical assay described in Protocol 1.
-
Perform the assay with varying concentrations of the substrate, L-Tryptophan.
-
Repeat the substrate titrations in the presence of a fixed concentration of this compound (e.g., at its IC50 and 2x IC50).
-
Measure the initial reaction rates (Vo) for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/Vo vs. 1/[S]).[15][16] The changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and slope (Km/Vmax) will indicate the mode of inhibition.[17]
Diagram of Inhibition Modes:
Caption: Schematic of reversible enzyme inhibition mechanisms.
B. Reversibility Assay
This assay determines if the inhibitor binds reversibly or irreversibly to the enzyme.[18][19]
Step-by-Step Procedure (Jump Dilution Method):
-
Pre-incubate the IDO1 enzyme with a high concentration of this compound (e.g., 10-100x IC50) for an extended period (e.g., 60 minutes). A control sample with the enzyme and vehicle is incubated in parallel.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full reaction mixture containing the substrate. The final concentration of the inhibitor should be well below its IC50.
-
Immediately monitor the enzymatic activity over time.
-
Data Analysis: If the inhibition is reversible, the enzyme activity will recover over time as the inhibitor dissociates. If the inhibition is irreversible, the enzyme activity will remain low.
This protocol assesses the ability of the compound to inhibit IDO1 activity within a cellular context, providing more biologically relevant data.[1][20]
Step-by-Step Procedure:
-
Cell Culture: Culture HeLa or SK-OV-3 cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.[20]
-
Inhibitor Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. This can be done using the colorimetric method described in Protocol 1 or, for higher sensitivity and accuracy, by HPLC.[9]
-
Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition of kynurenine production against the log of the inhibitor concentration.
Expected Results and Discussion
Biochemical and Cellular Potency
The primary outcome of these protocols will be the determination of the IC50 values for this compound against recombinant IDO1 and in a cellular model. A potent inhibitor would be expected to have an IC50 value in the nanomolar to low micromolar range.
Table of Hypothetical Results:
| Assay Type | Parameter | Hypothetical Value |
| Biochemical Assay | IC50 | 500 nM |
| Cell-Based Assay | IC50 | 1.2 µM |
A difference between the biochemical and cellular IC50 values is common and can be attributed to factors such as cell permeability, off-target effects, or compound metabolism.
Mechanism of Inhibition
The enzyme kinetics study will reveal the mode of inhibition. For example, if this compound is a competitive inhibitor, the Lineweaver-Burk plot will show lines with different slopes intersecting at the same point on the y-axis. This would suggest that the compound binds to the active site of IDO1 and competes with the substrate, L-tryptophan. The reversibility assay will further clarify if this binding is covalent (irreversible) or non-covalent (reversible). A well-behaved drug candidate is typically a reversible inhibitor.[21][22]
Table of Hypothetical Kinetic Parameters:
| Inhibitor Conc. | Apparent Km | Apparent Vmax |
| 0 nM | 10 µM | 100 nmol/min |
| 500 nM | 20 µM | 100 nmol/min |
| 1000 nM | 30 µM | 100 nmol/min |
These hypothetical results, with an increasing apparent Km and an unchanged Vmax, are characteristic of a competitive inhibitor.[23]
Discussion and Future Directions
The data generated from these protocols will provide a comprehensive initial characterization of this compound as a potential IDO1 inhibitor. If the compound demonstrates potent and reversible inhibition with a clear mechanism of action, further studies would be warranted. These could include selectivity profiling against other enzymes (e.g., IDO2 and TDO), in vivo efficacy studies in animal models of cancer, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The ultimate goal is to develop a compound with the potential for clinical development as a novel cancer immunotherapy agent.[24][25]
Conclusion
This application note provides a detailed framework for the preclinical evaluation of this compound as a potential inhibitor of IDO1. The described protocols for biochemical and cell-based assays, along with mechanism of action studies, are essential for a thorough characterization. The successful execution of these experiments will provide valuable insights into the compound's therapeutic potential and guide future drug discovery efforts targeting the IDO1 pathway.
References
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He, X., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1018123. [Link]
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Wikipedia. (2023). Epacadostat. [Link]
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Brochez, L., et al. (2017). IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology, 8, 831. [Link]
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Pearson. (2022). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Gao, J., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(42), 68417–68431. [Link]
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Xie, F., et al. (2019). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Frontiers in Immunology, 10, 2156. [Link]
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He, X., et al. (2021). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. International Journal of Molecular Sciences, 22(23), 12850. [Link]
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National Cancer Institute. (n.d.). Definition of epacadostat. [Link]
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Platten, M., et al. (2019). Targeting the IDO1 pathway in cancer: from bench to bedside. Journal of Cancer Metastasis and Treatment, 5, 23. [Link]
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Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30596. [Link]
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MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
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Gao, J., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews, 110, 102461. [Link]
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OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. [Link]
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Lewis-Ballester, A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15644–15655. [Link]
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ChemTalk. (n.d.). Lineweaver-Burk Plot. [Link]
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Li, Y., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry, 238, 114524. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]
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Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]
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Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]
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Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 34(6), 1275–1309. [Link]
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Chen, Y., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188425. [Link]
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Creative Biostructure. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. [Link]
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Amine, A., et al. (2014). Analytical aspects of enzyme reversible inhibition. Talanta, 119, 392–399. [Link]
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Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30596. [Link]
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YouTube. (2010). Mechanism-based Inhibition of Enzymes. [Link]
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Semantic Scholar. (2017). Enzyme Inhibitors and Activators. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]
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MDPI. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(15), 8493. [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 5-Methyl-2-(2-nitrophenyl)oxazole
Introduction: Leveraging Photochemistry for High-Throughput Screening
In the landscape of modern drug discovery and chemical biology, the ability to precisely control the activity of molecules in space and time is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving such control.[1] These chemical moieties mask the function of a bioactive molecule, rendering it inert until its release is triggered by a pulse of light.[2] The ortho-nitrobenzyl group is a well-established and widely used PPG due to its efficient cleavage upon UV light exposure.[3][4]
This application note focuses on 5-Methyl-2-(2-nitrophenyl)oxazole , a heterocyclic compound featuring the classic o-nitrophenyl photolabile group. While direct high-throughput screening (HTS) applications of this specific molecule are not extensively documented in publicly available literature, its structure strongly suggests its utility as a caged precursor for a bioactive carboxylic acid. Upon photolysis, the o-nitrophenyl group rearranges and cleaves, releasing the caged molecule and a nitroso-containing byproduct.[4] This light-induced activation provides a powerful mechanism for initiating biological processes with high temporal and spatial resolution, a feature highly desirable in HTS formats.
This guide will provide a detailed framework and a specific, field-proven protocol for employing a compound like this compound in a cell-based high-throughput screening campaign. The focus will be on the photocontrolled release of a generic bioactive carboxylate to modulate a cellular signaling pathway.
Principle of the Assay: Light-Activated Modulation of a Cellular Target
The core principle of this HTS assay is to use light to "uncage" a bioactive molecule within the wells of a microplate and then measure the downstream cellular response. This approach is particularly advantageous for studying fast biological processes or for delivering transient signals to a cell population.
The experimental workflow can be conceptualized as follows:
Caption: General workflow for a caged compound HTS assay.
Detailed Protocol: HTS for Modulators of a GPCR Signaling Pathway using a Caged Agonist
This protocol describes a hypothetical but representative HTS campaign to identify antagonists of a G-protein coupled receptor (GPCR) that is activated by a carboxylic acid-containing agonist. Here, this compound is used to cage the agonist.
I. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| HEK293 cells expressing target GPCR | In-house/Vendor | N/A | -80°C |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10569010 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 | 4°C |
| Caged Agonist | Custom | N/A | -20°C |
| Compound Library (e.g., 10 mM in DMSO) | In-house/Vendor | N/A | -20°C |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 | -20°C |
| 384-well solid white assay plates | Corning | 3570 | RT |
II. Assay Development and Miniaturization
Before embarking on a full-scale HTS, it is crucial to optimize the assay in a 384-well format.[5][6]
-
Cell Seeding Density: Determine the optimal number of cells per well to achieve a robust signal-to-background ratio. Test a range from 2,500 to 10,000 cells per well.
-
Caged Compound Concentration: Titrate the caged agonist to determine the EC50 (effective concentration for 50% maximal response) after uncaging. This will inform the concentration to use in the HTS for optimal antagonist screening.
-
UV Exposure Time: Optimize the duration and intensity of UV light (e.g., 365 nm) exposure to achieve sufficient uncaging without causing cellular toxicity. A UV-LED array fitted to a microplate reader is ideal for this purpose.
-
DMSO Tolerance: Ensure the cell-based assay is tolerant to the final concentration of DMSO from the compound library, typically between 0.1% and 0.5%.[6]
III. HTS Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells expressing the target GPCR and a downstream reporter (e.g., CRE-luciferase) under standard conditions (37°C, 5% CO2).
-
Harvest cells and resuspend in assay medium (Opti-MEM + 0.5% FBS) to the optimized density.
-
Using a multi-drop dispenser, add 20 µL of the cell suspension to each well of a 384-well white assay plate.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
Day 2: Compound Addition and Uncaging
-
Prepare compound source plates. Using an acoustic dispenser (e.g., Echo®), transfer 20-50 nL of each library compound into the assay plates.
-
Add 5 µL of the caged agonist (at 5x the final desired concentration) to all wells except for negative controls.
-
Incubate at room temperature for 15 minutes to allow compounds to interact with cells.
-
Place the assay plate in a UV-capable plate reader or a dedicated UV illumination station.
-
Expose the plate to UV light (e.g., 365 nm) for the pre-optimized duration (e.g., 30-60 seconds).
-
Incubate the plate at 37°C, 5% CO2 for a period determined by the kinetics of the signaling pathway being assayed (e.g., 3-6 hours for a transcriptional reporter).
IV. Signal Detection
-
Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay reagent to room temperature.
-
Add 25 µL of the ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
Caption: Step-by-step HTS timeline.
Data Analysis and Interpretation
The primary data from the HTS will be luminescence readings from each well.
-
Normalization: Raw data should be normalized to controls on each plate.
-
Positive Control (0% Inhibition): Wells with cells, caged agonist, UV exposure, and DMSO (no library compound).
-
Negative Control (100% Inhibition): Wells with cells, caged agonist, UV exposure, and a known potent antagonist.
-
-
Calculating Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Hit Identification: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the positive controls, or a fixed cutoff like >50% inhibition).
-
Z'-Factor: The quality and robustness of the assay should be monitored by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.[5][6] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding or reagent addition. | Use automated liquid handlers and cell dispensers. Ensure thorough mixing of cell suspension. |
| Low Z'-Factor (<0.5) | Suboptimal assay window or high data scatter. | Re-optimize agonist concentration, cell density, or incubation times. Check for phototoxicity from excessive UV exposure. |
| "Edge effects" on plates | Uneven temperature or evaporation during incubation. | Use humidified incubators, and consider leaving the outer wells empty or filling them with media. |
| False positives | Compound autofluorescence or luciferase inhibition. | Perform counter-screens and orthogonal assays. For example, test hits against the luciferase enzyme directly. |
Conclusion
This compound represents a valuable chemical scaffold for the development of caged compounds for high-throughput screening. By leveraging the principles of photochemistry, researchers can design innovative assays to probe complex biological systems with unparalleled precision. The protocol outlined here provides a robust template for the discovery of novel modulators of cellular signaling pathways. Successful implementation requires careful assay development, optimization, and rigorous data analysis to ensure the identification of high-quality, validated hits.
References
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- Photoremovable Protecting Groups - MDPI. (2022-07-01).
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. (n.d.).
- High Throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.).
- High throughput chemical screening - University of Helsinki. (n.d.).
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Application Notes & Protocols: Screening 5-Methyl-2-(2-nitrophenyl)oxazole for Antimicrobial Activity
Authored by: Senior Application Scientist, Gemini Division
Abstract: The rise of multidrug-resistant pathogens presents a critical challenge to global health. Heterocyclic compounds, particularly oxazole derivatives, have emerged as a promising class of molecules in the search for new antimicrobial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial evaluation of the novel compound 5-Methyl-2-(2-nitrophenyl)oxazole . It details the scientific rationale, preparation of the test article, and standardized protocols for determining its inhibitory and bactericidal potential against common pathogens. The methodologies described herein are based on internationally recognized standards to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is a key structural component in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The functional versatility and the ability of the oxazole ring to participate in various biological interactions make its derivatives prime candidates for drug discovery programs.[3][5]
The specific compound, This compound , possesses distinct structural features that warrant investigation:
-
Oxazole Core: Provides the foundational scaffold known for antimicrobial potential.[1]
-
Nitrophenyl Group: The presence of an electron-withdrawing nitro group (-NO₂) can be crucial for modulating biological activity and may enhance the compound's antimicrobial efficacy.[5]
This guide provides a tiered approach to screening, beginning with a qualitative diffusion assay to establish a profile of activity, followed by quantitative dilution assays to determine precise potency.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 52829-70-6 | [6] |
| Molecular Formula | C₁₀H₈N₂O₃ | [6] |
| Molecular Weight | 204.18 g/mol | [6] |
| Appearance | (Typically a solid, verify with supplier) | - |
| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO or DMF. | (General chemical knowledge) |
Experimental Design & Workflow
A logical, stepwise progression is essential for efficiently evaluating a novel compound. The workflow begins with broad screening and progresses to more specific, quantitative assessments.
Caption: High-level workflow for antimicrobial evaluation.
Core Protocols
Safety Precaution: Always handle this compound, solvents (DMSO), and microbial cultures in a certified biological safety cabinet (BSC). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of Compound Stock Solution
Causality: Most novel organic compounds have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve these compounds for biological assays. A high-concentration stock is necessary for creating serial dilutions and minimizing the final concentration of DMSO in the assay, which can have its own inhibitory effects.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Aseptically transfer the 10 mg of powder into a sterile microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.
-
Homogenization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
Principle: This is a qualitative screening method to assess if the compound has any activity against a panel of microorganisms. The compound diffuses from a saturated paper disk into an agar medium inoculated with a lawn of bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" (ZOI) around the disk.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)[9]
-
Sterile 6 mm paper disks
-
Sterile forceps
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard[10]
-
Sterile cotton swabs
-
Compound stock solution (10 mg/mL)
-
Controls: DMSO (negative), known antibiotic disk (e.g., Gentamicin, positive)
Procedure:
-
Inoculum Preparation: a. Pick 3-5 isolated colonies of the test bacterium and suspend them in 5 mL of TSB. b. Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] Adjust with sterile broth or more bacteria as needed.
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[7] Remove excess liquid by pressing the swab against the inside of the tube.[7] b. Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn. Rotate the plate 60° and repeat the streaking twice more.[10] Finally, swab the rim of the agar. c. Allow the plate to dry for 5-10 minutes.
-
Disk Application: a. Using sterile forceps, place blank paper disks onto the inoculated agar surface. Space them at least 24 mm apart.[11] b. Test Disk: Aseptically apply 10 µL of the 10 mg/mL compound stock onto a disk (yields 100 µ g/disk ). c. Negative Control: Apply 10 µL of pure DMSO to a separate disk. This is crucial to ensure the solvent itself is not inhibiting growth. d. Positive Control: Place a commercial disk of a known antibiotic. e. Gently press each disk to ensure full contact with the agar.[7]
-
Incubation: Invert the plates and incubate at 35°C for 16-24 hours.[7][9]
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm).
-
Active: A clear zone of inhibition around the test disk.
-
Inactive: No zone, or a zone equal to the DMSO control.
-
The positive control should yield a zone within its expected quality control range. The negative control should have no zone.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[12] The test is performed in a 96-well microtiter plate using serial two-fold dilutions of the compound.
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Application Notes and Protocols: Cellular Uptake and Localization of 5-Methyl-2-(2-nitrophenyl)oxazole
Introduction: Unveiling the Cellular Journey of a Novel Oxazole Derivative
5-Methyl-2-(2-nitrophenyl)oxazole is a small heterocyclic molecule with potential applications in medicinal chemistry and chemical biology. The oxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Understanding the cellular uptake and subcellular localization of this specific derivative is paramount to elucidating its mechanism of action, identifying potential cellular targets, and assessing its therapeutic or diagnostic promise. The journey of a small molecule from the extracellular space to its site of action within the cell is a complex process governed by its physicochemical properties and the intricate biology of the cell.
This guide provides a comprehensive overview of the principles and methodologies for characterizing the cellular uptake and localization of this compound. We will delve into the theoretical framework of small molecule transport across cellular membranes and provide detailed, field-proven protocols for both qualitative and quantitative assessment of its intracellular fate. These methodologies are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to conduct rigorous investigations.
Physicochemical Properties and Predicted Cellular Behavior
The structure of this compound (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ) suggests several key characteristics that will influence its interaction with cells.[3][4] The presence of the nitrophenyl group, a known electron-withdrawing moiety, and the oxazole ring system can impact the molecule's polarity, lipophilicity, and potential for hydrogen bonding. These factors are critical determinants of its ability to cross the plasma membrane.
Predicted Uptake Mechanisms:
-
Passive Diffusion: Given its relatively small size and likely moderate lipophilicity, passive diffusion across the lipid bilayer is a probable mechanism of cellular entry.
-
Carrier-Mediated Transport: The possibility of interaction with solute carrier (SLC) transporters cannot be excluded, as many small molecules utilize these channels for cellular entry.
Experimental Workflows for Characterization
A multi-faceted approach is essential for a thorough understanding of the cellular uptake and localization of this compound. The following diagram illustrates a general experimental workflow.
Figure 1: A generalized workflow for investigating the cellular uptake and localization of a small molecule.
Part 1: Foundational Assays
Cytotoxicity Assessment
Before embarking on uptake and localization studies, it is crucial to determine the concentration range at which this compound does not exert significant cytotoxic effects. This ensures that subsequent observations are not artifacts of cellular stress or death. The MTT assay is a standard colorimetric method for assessing cell viability.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound at various final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommended Condition | Rationale |
| Cell Lines | HeLa, A549, or a cell line relevant to the compound's expected activity | To assess cytotoxicity in different cellular contexts. |
| Compound Conc. | 0.1 µM - 100 µM (logarithmic dilutions) | To cover a broad range and accurately determine the IC₅₀. |
| Incubation Time | 24, 48, 72 hours | To assess both acute and long-term toxicity. |
Part 2: Cellular Uptake Quantification
Quantitative analysis of cellular uptake provides critical data on the rate and extent of compound accumulation within cells. While radiolabeling offers high sensitivity, fluorescence-based methods are often more accessible.[6][7] Given that some oxazole derivatives possess intrinsic fluorescence, this property should be initially evaluated.[8]
Characterization of Intrinsic Fluorescence
Many oxazole-based compounds exhibit fluorescence, which can be harnessed for direct visualization and quantification.[8]
Protocol: Spectrofluorometric Analysis
-
Sample Preparation: Prepare solutions of this compound in various solvents (e.g., PBS, DMSO, ethanol) at a concentration of 1-10 µM.
-
Excitation and Emission Spectra: Using a spectrofluorometer, determine the optimal excitation and emission wavelengths.
-
Quantum Yield Determination: If significant fluorescence is observed, the quantum yield can be calculated relative to a known standard (e.g., quinine sulfate). A higher quantum yield indicates a brighter fluorophore.[8]
Flow Cytometry for Quantitative Uptake
If this compound exhibits usable intrinsic fluorescence, flow cytometry can be employed for a rapid, high-throughput quantification of cellular uptake.
Protocol: Flow Cytometry-Based Uptake Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Incubate the cell suspension with a non-toxic concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes) and at different concentrations.
-
Termination of Uptake: Stop the uptake by adding ice-cold PBS and centrifuging the cells at 4°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Flow Cytometric Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer equipped with the appropriate lasers and filters for the determined excitation and emission wavelengths.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point and concentration.
| Parameter | Recommended Condition | Rationale |
| Cell Concentration | 1 x 10⁶ cells/mL | Ensures a sufficient number of events for statistical analysis. |
| Time Points | 5, 15, 30, 60 minutes | To characterize the initial rate of uptake. |
| Concentrations | Non-toxic range below IC₅₀ | To study uptake kinetics without confounding cytotoxic effects. |
Part 3: Subcellular Localization
Visualizing the intracellular distribution of this compound is key to identifying its potential sites of action or accumulation. Confocal fluorescence microscopy is the gold standard for high-resolution imaging of subcellular structures.[9]
Live-Cell Imaging with Confocal Microscopy
This technique allows for the real-time visualization of the compound's localization in living cells, minimizing artifacts from fixation procedures.
Protocol: Live-Cell Confocal Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere.
-
Organelle Staining (Optional but Recommended): Incubate the cells with commercially available fluorescent probes that specifically label organelles of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum). Follow the manufacturer's instructions for staining.
-
Compound Incubation: Replace the medium with fresh medium containing a non-toxic concentration of this compound.
-
Image Acquisition: Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images at different time points using the appropriate laser lines and emission filters for the compound and any organelle trackers.
-
Colocalization Analysis: Use image analysis software to quantify the degree of overlap between the fluorescence signal of the compound and the organelle-specific probes. The Pearson's correlation coefficient is a common metric for this analysis.[5]
Figure 2: Step-by-step workflow for colocalization studies using confocal microscopy.
Interpreting Localization Patterns:
-
Punctate Cytoplasmic Staining: May suggest accumulation in lysosomes or other vesicular structures.[5]
-
Reticular Cytoplasmic Staining: Could indicate localization to the endoplasmic reticulum.
-
Filamentous Cytoplasmic Staining: May point to association with mitochondria.
-
Nuclear Staining: Suggests the compound can cross the nuclear envelope.
Part 4: Elucidating the Mechanism of Uptake
Understanding how this compound enters cells is crucial for predicting its behavior in different tissues and for designing derivatives with improved uptake properties.
Protocol: Mechanistic Studies
These experiments are typically performed using the quantitative uptake assay (e.g., flow cytometry) described in section 2.2.
-
Temperature Dependence:
-
Perform the uptake assay at both 37°C and 4°C.
-
Rationale: Active transport processes are energy-dependent and will be significantly inhibited at 4°C, whereas passive diffusion is less affected by temperature. A significant reduction in uptake at 4°C suggests an active transport mechanism.
-
-
Use of Metabolic Inhibitors:
-
Pre-incubate cells with inhibitors of ATP synthesis, such as sodium azide and 2-deoxy-D-glucose, before adding the compound.
-
Rationale: This will further probe the involvement of energy-dependent active transport.
-
-
Competition Assays:
-
Co-incubate the cells with an excess of structurally related, unlabeled molecules.
-
Rationale: A reduction in the uptake of this compound in the presence of a competitor suggests that they share a common transport protein.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive characterization of the cellular uptake and subcellular localization of this compound. By systematically applying these methodologies, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic or imaging agent. The data generated will be instrumental in guiding further studies, including target identification, mechanism of action elucidation, and the rational design of next-generation oxazole derivatives. The multifaceted nature of cellular transport necessitates a combination of quantitative and qualitative approaches to build a complete picture of a small molecule's intracellular journey.
References
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Zhu, S., et al. (2023). Super-resolution imaging for in situ monitoring sub-cellular micro-dynamics of small molecule drug. PubMed. Available at: [Link]
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EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. EurekAlert!. Available at: [Link]
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Springer Nature. (2025). Imaging small molecules in cells. Research Communities by Springer Nature. Available at: [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]
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Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. Available at: [Link]
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Karginov, A. V., et al. (2007). Small-molecule Ligands That Manipulate the Intracellular Location of Proteins. Science. Available at: [Link]
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Taylor, D. L., et al. (2006). Cellular imaging in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
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Yeargain, T. E., et al. (2016). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central. Available at: [Link]
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Jang, S., & O'Connor, R. G. (2011). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Molecular Pharmaceutics. Available at: [Link]
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Jang, S., et al. (2011). The Subcellular Distribution of Small Molecules: A Meta-Analysis. Molecular Pharmaceutics. Available at: [Link]
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Khan, M. (2022). What is Subcellular Drug Imaging?. AZoLifeSciences. Available at: [Link]
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Jang, S., et al. (2011). The subcellular distribution of small molecules: a meta-analysis. PubMed. Available at: [Link]
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Chemsrc. (2025). This compound | CAS#:52829-70-6. Chemsrc. Available at: [Link]
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Mondal, P., et al. (2019). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]
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PubChem. (n.d.). 5-Methyl-2-(4-nitrophenyl)oxazole. PubChem. Available at: [Link]
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International Atomic Energy Agency. (n.d.). Investigations of the fluorescence properties and the laser effect of some new oxazol derivates. INIS. Available at: [Link]
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PubChem. (n.d.). 5-(2-Nitrophenyl)oxazole. PubChem. Available at: [Link]
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Taylor & Francis Online. (n.d.). Subcellular localization – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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American Chemical Society. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available at: [Link]
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MDPI. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]
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Brancati, G., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. NIH. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
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Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. NCBI. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 5-Methyl-2-(2-nitrophenyl)oxazole as a Tool for Interrogating Cellular Pathways
A Guide for Researchers in Chemical Biology and Drug Discovery
Introduction: The Oxazole Scaffold and the Quest for Novel Biological Probes
The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Small molecules built around such scaffolds are indispensable tools in chemical biology. They act as molecular probes to dissect complex biological pathways, validate novel drug targets, and serve as starting points for therapeutic development.[4][5]
This guide focuses on 5-Methyl-2-(2-nitrophenyl)oxazole , a compound whose specific biological role is yet to be fully characterized. Rather than presenting it as a tool for a known pathway, we will approach it as a novel chemical entity and outline a systematic strategy to uncover its biological function. This application note will serve as a comprehensive protocol for researchers to:
-
Characterize the compound's bioactivity through phenotypic screening.
-
Identify its potential molecular target(s).
-
Elucidate the cellular pathway(s) it modulates.
This document is designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols to guide the investigation of a novel small molecule inhibitor.
Part 1: Initial Compound Characterization and Profiling
Before any biological investigation, it is crucial to establish the fundamental physicochemical properties of this compound. This ensures the reliability and reproducibility of subsequent experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52829-70-6 | [6][7] |
| Molecular Formula | C₁₀H₈N₂O₃ | [7] |
| Molecular Weight | 204.18 g/mol | [7] |
| Appearance | (To be determined experimentally) | |
| Purity | >95% (Recommended) | |
| Solubility | (To be determined experimentally in various solvents, e.g., DMSO, Ethanol) | |
| Stability | (To be determined experimentally under various storage and assay conditions) |
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in cell culture media should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Part 2: Phenotypic Screening to Uncover Biological Activity
The initial step in understanding the function of a novel compound is to perform broad phenotypic screens. These assays can reveal the compound's effects on cell health, proliferation, and morphology, providing clues to its mechanism of action.
Experimental Workflow for Phenotypic Screening
Caption: Workflow for initial phenotypic screening of a novel compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Part 3: Target Identification and Pathway Elucidation
A confirmed "hit" from the phenotypic screen (e.g., potent anti-proliferative activity) necessitates further investigation to identify the molecular target and the affected biological pathway.
Hypothetical Scenario and Investigative Strategy
Let us assume that this compound demonstrates potent, selective anti-proliferative activity against a specific cancer cell line. The next logical steps are to investigate its effect on the cell cycle and then to identify its direct binding partner(s).
Investigative Workflow
Caption: A workflow for elucidating the mechanism and identifying the target of a hit compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the anti-proliferative effect of this compound is due to cell cycle arrest at a specific phase.
Materials:
-
Hit-sensitive cell line
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the control would suggest that the compound induces cell cycle arrest at that checkpoint. This would guide subsequent Western blot analyses of key checkpoint proteins (e.g., cyclins, CDKs).
Conclusion
This compound serves as an excellent model for the systematic investigation of a novel small molecule with therapeutic potential. The workflows and protocols detailed in this guide provide a robust framework for moving from an uncharacterized compound to an elucidated mechanism of action. By employing a logical progression from broad phenotypic screening to specific target identification and validation, researchers can effectively uncover the biological utility of new chemical entities. This approach, grounded in the principles of chemical genetics, not only facilitates the discovery of new biological probes but also paves the way for the development of next-generation therapeutics.
References
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Proceedings of the National Academy of Sciences, 99(20), 12773-12778. [Link]
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BOC Sciences. (2023). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]
-
EMBL-EBI Training. Small molecule chemistry: from proteins to pathways. [Link]
-
Chemsrc. This compound | CAS#:52829-70-6. [Link]
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Truttmann, M. C., & Bertolotti, A. (2012). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Request PDF. [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-27. [Link]
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Dmitriev, S. E., et al. (2020). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. Acta Naturae, 12(1), 4-13. [Link]
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Jasm, S. S., Al-Tufah, M. M., & Hattab, A. (2022). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubChem. 5-Methyl-2-(4-nitrophenyl)oxazole. [Link]
-
Al-Ostath, A., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2022(3), M1432. [Link]
-
Bunev, A. S., et al. (2022). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 27(19), 6649. [Link]
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Radi, M., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3934-3946. [Link]
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Application Notes and Protocols for the Derivatization of 5-Methyl-2-(2-nitrophenyl)oxazole to Enhance Therapeutic Potential
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a crucial component in a multitude of pharmacologically active compounds.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3] The parent compound, 5-Methyl-2-(2-nitrophenyl)oxazole, serves as a versatile starting point for the development of novel therapeutic agents. The presence of three distinct functional handles—the nitro group, the methyl group, and the aromatic rings—offers a rich platform for chemical modification to optimize its pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of strategic derivatization approaches for this compound, complete with detailed experimental protocols. The methodologies outlined herein are designed to enhance key drug-like properties such as aqueous solubility, metabolic stability, bioavailability, and target-specific affinity. Each protocol is presented with a rationale grounded in established medicinal chemistry principles, aiming to empower researchers in their quest for novel and more effective therapeutic agents.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting its three primary reactive sites. The following diagram illustrates the key derivatization strategies that will be detailed in this application note.
Caption: Key derivatization strategies for this compound.
Part 1: Derivatization via Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in medicinal chemistry. This modification significantly alters the electronic and steric properties of the molecule, often leading to a profound impact on its biological activity. The resulting aniline derivative is a versatile intermediate that can be further functionalized through a variety of reactions.
Rationale for Nitro Group Reduction:
-
Introduction of a Basic Center: The conversion of the electron-withdrawing nitro group to an electron-donating and basic amino group can enhance interactions with biological targets that have acidic residues. This can also improve aqueous solubility at physiological pH.
-
Gateway for Further Functionalization: The primary amine serves as a nucleophilic handle for a wide array of subsequent reactions, including N-alkylation, acylation (amide formation), and sulfonylation, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).
-
Modulation of Pharmacological Activity: The presence of an amino group in place of a nitro group can dramatically alter the pharmacological profile of a compound, potentially switching its activity or enhancing its potency and selectivity. In some contexts, the nitro group can be associated with toxicity through enzymatic reduction to reactive nitroso and hydroxylamine intermediates.
Protocol 1.1: Reduction of this compound using Tin(II) Chloride
This protocol describes a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of many other functional groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Carefully add the sodium bicarbonate solution until the aqueous layer is basic (pH ~8) to neutralize the acidic tin salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(2-Aminophenyl)-5-methyloxazole.
Expected Outcome and Characterization:
The successful conversion will be indicated by a change in the TLC retention factor and can be confirmed by spectroscopic methods.
| Derivative | Expected Properties | 1H NMR (indicative shifts, CDCl₃) |
| 2-(2-Aminophenyl)-5-methyloxazole | Increased polarity, basicity | δ 7.0-7.5 (m, 4H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) |
Part 2: Advanced Derivatization of 2-(2-Aminophenyl)-5-methyloxazole
The synthesized 2-(2-Aminophenyl)-5-methyloxazole is a valuable intermediate for further diversification. The following protocols detail common methods to introduce new functionalities that can enhance the therapeutic properties of the core scaffold.
Protocol 2.1: N-Alkylation of 2-(2-Aminophenyl)-5-methyloxazole
N-alkylation introduces aliphatic or benzylic groups that can improve lipophilicity, modulate binding to hydrophobic pockets of target proteins, and potentially enhance cell permeability.
Materials:
-
2-(2-Aminophenyl)-5-methyloxazole
-
Alkyl or benzyl halide (e.g., butyl bromide, benzyl bromide) (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard work-up and purification reagents as in Protocol 1.1
Procedure:
-
To a dry round-bottom flask, add 2-(2-Aminophenyl)-5-methyloxazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl or benzyl halide (1.2 eq.) to the reaction mixture.
-
Heat the reaction to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic solids, and concentrate the filtrate.
-
Perform an aqueous work-up as described in Protocol 1.1 and purify by column chromatography.
Protocol 2.2: Amide Coupling with 2-(2-Aminophenyl)-5-methyloxazole
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents that can form key hydrogen bonding interactions with biological targets.
Materials:
-
2-(2-Aminophenyl)-5-methyloxazole
-
Carboxylic acid of interest (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (catalytic) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 2-(2-Aminophenyl)-5-methyloxazole (1.0 eq.) followed by DIPEA (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 3: Derivatization via Methyl Group Functionalization
The methyl group at the 5-position of the oxazole ring provides another strategic site for derivatization. Conversion of this group to a bromomethyl moiety opens up a plethora of possibilities for introducing new functionalities through nucleophilic substitution or cross-coupling reactions.
Rationale for Methyl Group Functionalization:
-
Introduction of a Linker: The bromomethyl group serves as a reactive handle to introduce linkers of varying lengths and compositions, which can be used to attach the core scaffold to other pharmacophores or to improve physicochemical properties.
-
Access to Cross-Coupling Reactions: The bromomethyl intermediate can be further transformed into other reactive species suitable for cross-coupling reactions, such as organometallic reagents for Suzuki or Stille couplings.
Protocol 3.1: Bromination of the 5-Methyl Group using N-Bromosuccinimide (NBS)
This protocol utilizes N-Bromosuccinimide (NBS), a convenient and selective reagent for the radical bromination of benzylic and allylic positions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous CCl₄ or CH₃CN.
-
Add NBS (1.1 eq.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole.
Part 4: Advanced Derivatization of 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole
The synthesized 5-(bromomethyl) derivative is a key intermediate for introducing carbon-carbon bond-forming modifications, significantly expanding the chemical space accessible from the parent compound.
Protocol 4.1: Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can be adapted for the coupling of the bromomethyl derivative to introduce an alkyne functionality.
Materials:
-
5-(Bromomethyl)-2-(2-nitrophenyl)oxazole
-
Terminal alkyne of interest (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole (1.0 eq.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF and the base (Et₃N or DIPEA).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Perform an aqueous work-up and purify by column chromatography.
Protocol 4.2: Suzuki Coupling for Aryl or Heteroaryl Introduction
The Suzuki coupling is another robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This allows for the introduction of a wide range of aryl and heteroaryl moieties.
Materials:
-
5-(Bromomethyl)-2-(2-nitrophenyl)oxazole
-
Aryl or heteroaryl boronic acid or ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Aqueous base solution (e.g., 2 M Na₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane or DME)
Procedure:
-
In a reaction vessel, combine 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole (1.0 eq.), the boronic acid/ester (1.2 eq.), and the palladium catalyst (3 mol%).
-
Add the solvent and the aqueous base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the key derivatization reactions and the expected classes of products.
| Starting Material | Reaction | Reagents | Product Class | Potential Property Enhancement |
| This compound | Nitro Reduction | SnCl₂·2H₂O or H₂/Pd-C | 2-(2-Aminophenyl)-5-methyloxazole | Improved solubility, new functional handle for SAR |
| 2-(2-Aminophenyl)-5-methyloxazole | N-Alkylation | Alkyl/benzyl halide, K₂CO₃ | N-Alkyl/benzyl-2-(2-aminophenyl)-5-methyloxazole | Increased lipophilicity, enhanced cell permeability |
| 2-(2-Aminophenyl)-5-methyloxazole | Amide Coupling | R-COOH, EDC, HOBt, DIPEA | N-(2-(5-methyloxazol-2-yl)phenyl)amides | Introduction of H-bond donors/acceptors, improved target affinity |
| This compound | Methyl Bromination | NBS, AIBN | 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole | Reactive intermediate for C-C bond formation |
| 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-(Alkynyl-methyl)-2-(2-nitrophenyl)oxazoles | Introduction of rigid linkers, access to novel chemical space |
| 5-(Bromomethyl)-2-(2-nitrophenyl)oxazole | Suzuki Coupling | Boronic acid/ester, Pd catalyst | 5-(Aryl/heteroaryl-methyl)-2-(2-nitrophenyl)oxazoles | Increased molecular complexity, improved target interactions |
Conclusion and Future Perspectives
The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the systematic exploration of the chemical space around this promising scaffold. By strategically modifying the nitro and methyl groups, researchers can fine-tune the physicochemical and pharmacological properties of the parent compound, leading to the identification of derivatives with enhanced efficacy, selectivity, and drug-like characteristics. The resulting library of compounds will be invaluable for comprehensive structure-activity relationship studies, ultimately paving the way for the development of next-generation oxazole-based therapeutics.
References
- Structure activity relationship of synthesized compounds. (URL not available)
- Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. Benchchem. (URL not available)
- Application Notes and Protocols for N-alkylation of Amines with Butyl Tosyl
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Benchchem. (URL not available)
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. (URL: [Link])
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. (URL: [Link])
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (URL: [Link])
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. (URL: [Link])
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH. (URL: [Link])
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. (URL: [Link])
-
Amide coupling Protocol for Amino PEG. AxisPharm. (URL: [Link])
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. (URL: [Link])
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (URL: [Link])
-
5-(2-Nitrophenyl)oxazole. PubChem. (URL: [Link])
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL not available)
-
5-Methyl-2-(4-nitrophenyl)oxazole. PubChem. (URL: [Link])
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC - NIH. (URL: [Link])
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available)
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. PMC - NIH. (URL: [Link])
-
Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. ResearchGate. (URL: [Link])
-
Structure-activity relationship for the oxadiazole class of antibiotics. PubMed - NIH. (URL: [Link])
-
Structure activity relationship of the synthesized compounds. ResearchGate. (URL: [Link])
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. (URL: [Link])
-
Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. (URL: [Link])
-
The Interaction of Nitroaromatic Drugs With Aminothiols. PubMed. (URL: [Link])
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. (URL: [Link])
-
2-(4-Nitrophenyl)oxazole. PubChem. (URL: [Link])
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Troubleshooting & Optimization
"5-Methyl-2-(2-nitrophenyl)oxazole" synthesis side reactions and impurities
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to yield, side reactions, and purification, primarily due to the nature of the precursors and the reaction conditions required.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common synthetic routes, focusing on the Robinson-Gabriel synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to streamline your workflow and enhance reproducibility.
Section 1: Synthesis Overview & Core Mechanism
The most reliable and widely employed method for constructing the 2,5-disubstituted oxazole core of this compound is the Robinson-Gabriel synthesis .[1][2] This pathway involves two key stages:
-
Acylation: Formation of a 2-acylamino-ketone intermediate. In this case, an activated form of 2-nitrobenzoic acid (like 2-nitrobenzoyl chloride) reacts with an amino-ketone (like 1-amino-2-propanone).
-
Cyclodehydration: The intermediate undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
The choice of a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is critical.[1][3] These agents protonate the ketone's carbonyl oxygen, activating it for nucleophilic attack by the amide oxygen. This forms a hemiaminal-like intermediate (an oxazoline), which is then dehydrated to yield the final, stable aromatic oxazole. The electron-withdrawing nature of the ortho-nitro group on the phenyl ring can influence the reactivity of the acylating agent and the stability of intermediates.
Caption: Main reaction pathway via Robinson-Gabriel synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this synthesis? A1: The most common culprit is an incomplete or inefficient cyclodehydration step. This can be due to insufficient heating, a dehydrating agent that is not strong enough, or the presence of water in the reaction mixture, which can shift the equilibrium away from the product. Precise temperature control and the use of fresh, potent dehydrating agents are crucial.[4]
Q2: How does the ortho-nitro group impact the reaction? A2: The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of the 2-nitrobenzoyl chloride more electrophilic, facilitating the initial acylation step. However, under certain harsh conditions (e.g., excessive heat or presence of reducing contaminants), the nitro group itself can undergo side reactions, although this is less common in the strongly acidic and oxidative environment of the cyclization step.
Q3: Can I use 2-nitrobenzoic acid directly instead of the acid chloride? A3: While possible, it is not recommended for achieving high yields. Direct condensation of a carboxylic acid with an amine requires harsh conditions (high temperatures) to remove water, which can lead to decomposition. Activating the carboxylic acid, typically by converting it to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, provides a much more reactive electrophile for the acylation step, allowing the reaction to proceed smoothly at lower temperatures.
Q4: My final product is a dark, tarry material. What went wrong? A4: Tar formation is typically a result of overheating during the cyclodehydration step. Concentrated sulfuric acid and PPA are aggressive reagents that can cause charring and polymerization of organic materials at excessive temperatures.[4] It is vital to maintain the recommended temperature range and monitor the reaction's progress to avoid prolonged heating after completion.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Caption: Troubleshooting workflow for common synthesis issues.
| Issue | Probable Cause | Recommended Solution & Explanation |
| Low or No Product Yield | Ineffective Dehydration: The cyclization intermediate (oxazoline) is not converting to the final oxazole. This often happens if the dehydrating agent is old/weak or if moisture is present. | Solution: Use fresh, concentrated H₂SO₄ or PPA. Ensure all glassware is oven-dried and reagents are anhydrous. Increase the reaction temperature cautiously (e.g., from 80°C to 100°C) while monitoring with TLC. |
| Reaction Stalls at Intermediate | Insufficient Energy for Cyclization: The acylamino-ketone intermediate is stable and requires sufficient thermal energy to overcome the activation barrier for cyclization. | Solution: After confirming the formation of the intermediate via TLC or ¹H NMR, ensure the reaction temperature for the cyclization step is maintained as per the protocol. A modest increase in temperature or reaction time may be necessary. |
| Dark Brown/Black Reaction Mixture | Decomposition/Charring: The reaction temperature is too high, causing the strong acid to decompose the organic material. | Solution: Repeat the reaction with strict temperature control. Use an oil bath with a thermostat. Add the acylamino-ketone intermediate to the pre-heated acid in portions to manage any exotherm. |
| Multiple Spots on TLC after Purification | Incomplete Reaction: Unreacted starting materials or the acylamino-ketone intermediate are co-eluting with the product. | Solution: Optimize the reaction time and temperature. For purification, consider a different solvent system for column chromatography to improve separation or re-crystallize the product from a suitable solvent like ethanol or isopropanol. |
| Formation of Side Products: An alternative cyclization or rearrangement may occur. For instance, incomplete dehydration could leave a stable oxazoline impurity. | Solution: Ensure the dehydration step is driven to completion. The presence of a strong acid and heat typically favors the formation of the more stable aromatic oxazole ring. Analyze impurities by LC-MS to identify their structures and adjust conditions accordingly. |
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of N-(2-oxopropyl)-2-nitrobenzamide (Intermediate)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-amino-2-propanone hydrochloride (5.5 g, 50 mmol) and dichloromethane (DCM, 100 mL).
-
Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (15.2 mL, 110 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C.
-
Acylation: In a separate flask, dissolve 2-nitrobenzoyl chloride (9.3 g, 50 mmol) in 50 mL of DCM. Add this solution dropwise to the amine slurry at 0°C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the 2-nitrobenzoyl chloride spot disappears.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization from ethanol.
Protocol 2: Cyclodehydration to this compound
-
Setup: Place concentrated sulfuric acid (50 mL) in a 250 mL round-bottom flask and heat to 90°C in an oil bath.
-
Addition: Add the crude N-(2-oxopropyl)-2-nitrobenzamide (approx. 50 mmol) in small portions to the hot acid over 30 minutes. Caution: The addition may be exothermic.
-
Reaction: Stir the mixture at 90-100°C for 2-3 hours.
-
Monitoring: Carefully take a small aliquot, quench it in ice water, and extract with ethyl acetate to spot on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the intermediate spot is gone.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly over a large beaker of crushed ice (approx. 500 g) with vigorous stirring.
-
Precipitation: A solid precipitate should form. If not, neutralize the solution carefully with a saturated solution of sodium carbonate until pH 7-8 is reached.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a crystalline solid.
Table 1: Common Impurities and Analytical Signatures
| Compound Name | Structure | Typical TLC Rf (3:1 Hex/EtOAc) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 2-Nitrobenzoic Acid | Phenyl ring with -COOH and -NO₂ | ~0.1 (streaky) | >10.0 (s, 1H, -COOH) |
| N-(2-oxopropyl)-2-nitrobenzamide | Intermediate | ~0.3 | ~2.3 (s, 3H, -COCH₃), ~4.3 (d, 2H, -NHCH₂-) |
| This compound | Product | ~0.6 | ~2.5 (s, 3H, oxazole-CH₃), ~7.5-8.0 (m, 5H, Ar-H) |
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wipf, P. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
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Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole. This document provides an in-depth analysis of the reaction, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered during the synthesis. Our goal is to equip you with the technical insights and practical solutions necessary to achieve optimal yields and purity.
Introduction to the Synthesis
This compound is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and materials science. The oxazole core is a "privileged structure" found in numerous biologically active compounds.[1][2] The presence of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the construction of more complex molecular architectures.
The synthesis of this target molecule is most reliably achieved through the Robinson-Gabriel synthesis , a classic and robust method for forming the oxazole ring.[3] This pathway involves the cyclodehydration of a 2-acylamino-ketone precursor, which can be readily prepared from commercially available starting materials. This guide will focus on optimizing this specific route.
Section 1: Recommended Experimental Protocol
This protocol details the two-stage synthesis of this compound via the Robinson-Gabriel pathway. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Stage 1: Synthesis of the Precursor, N-(1-oxopropan-2-yl)-2-nitrobenzamide
The first stage involves the acylation of 1-amino-2-propanone with 2-nitrobenzoyl chloride. It is critical to use the hydrochloride salt of the aminoketone and neutralize it in situ to handle its instability.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 1-amino-2-propanone hydrochloride (1.0 eq).
-
Suspension: Suspend the salt in dichloromethane (DCM, approx. 10 mL per gram of the salt). Cool the suspension to 0 °C.
-
Base Addition: Slowly add a base such as triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. The addition of the first equivalent neutralizes the HCl salt, while the second equivalent will act as an acid scavenger in the subsequent step. Stir for 20 minutes at 0 °C.
-
Acylation: Dissolve 2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-nitrobenzoyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(1-oxopropan-2-yl)-2-nitrobenzamide. This precursor is often used in the next step without further purification, but purification by column chromatography may be necessary if significant impurities are present.
Stage 2: Robinson-Gabriel Cyclodehydration
This stage is the critical ring-forming step. The 2-acylamino-ketone precursor is cyclized and dehydrated using a strong acid to form the aromatic oxazole ring.
Step-by-Step Methodology:
-
Reagent Addition: Place the crude N-(1-oxopropan-2-yl)-2-nitrobenzamide (1.0 eq) into a clean, dry round-bottom flask.
-
Cyclization: Carefully add concentrated sulfuric acid (H₂SO₄, 2-3 eq by volume) to the precursor at 0 °C.
-
Heating: Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours. The reaction is typically exothermic upon initial mixing.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane solvent system) until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will precipitate the crude product.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation: Reagent Table
| Reagent | Stage | Equivalents | Purpose |
| 1-Amino-2-propanone HCl | 1 | 1.0 | Source of the C4, C5, and methyl group of the oxazole ring. |
| Triethylamine (TEA) | 1 | 2.2 | Neutralizes HCl salt and scavenges HCl produced during acylation. |
| 2-Nitrobenzoyl Chloride | 1 | 1.0 | Provides the 2-(2-nitrophenyl) portion of the final molecule. |
| Dichloromethane (DCM) | 1 | Solvent | Reaction medium for acylation. |
| Concentrated H₂SO₄ | 2 | 2-3 (vol/wt) | Catalyst and dehydrating agent for the cyclodehydration step.[4] |
| Ethyl Acetate / Hexane | 2 | Solvent | Used for extraction and column chromatography. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of the final product is very low or I obtained no product at all. What went wrong?
A: Low yield is a common issue that can stem from either of the two synthetic stages.
-
Ineffective Precursor Formation (Stage 1): The acylation step is sensitive to moisture, as 2-nitrobenzoyl chloride can hydrolyze back to the carboxylic acid. Ensure you are using a dry solvent and glassware. Also, confirm the formation of the N-(1-oxopropan-2-yl)-2-nitrobenzamide precursor via ¹H NMR or mass spectrometry before proceeding to the cyclization step.
-
Incomplete Cyclodehydration (Stage 2): The Robinson-Gabriel synthesis requires potent dehydrating conditions.[3][4] If the reaction is incomplete, you may be isolating the unreacted precursor or the hydroxylated oxazoline intermediate.
-
Solution: Ensure your sulfuric acid is concentrated and not old/hydrated. You can increase the reaction temperature (up to 120 °C) or the reaction time, while carefully monitoring for decomposition (charring) by TLC.
-
-
Product Loss During Workup: The product has moderate polarity. During neutralization, ensure the pH is not too basic, as this can sometimes lead to undesired side reactions or hydrolysis. Ensure thorough extraction from the aqueous layer.
Q2: My TLC plate shows multiple spots after the cyclization reaction. What are these impurities?
A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Spot 1 (Higher Rf): This is likely your desired product, this compound.
-
Spot 2 (Lower Rf): This is often the unreacted N-(1-oxopropan-2-yl)-2-nitrobenzamide precursor. Its higher polarity due to the amide and ketone groups causes it to adhere more strongly to the silica plate.
-
Spot 3 (Intermediate Rf): You may have the non-aromatic oxazoline intermediate, which forms after cyclization but before the final dehydration.
-
Causality: The energy barrier for dehydration to the aromatic oxazole is higher than the initial cyclization. Insufficient heat or a weak dehydrating agent can cause the reaction to stall at this intermediate stage.
-
Solution: Drive the reaction to completion by increasing the temperature or reaction time. Alternative dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) can be considered, though they may require significant procedural adjustments.[5]
-
-
Baseline/Streaking: This indicates decomposition or polymerization, often caused by excessively high temperatures or prolonged reaction times in strong acid.
Q3: I'm having difficulty purifying the final product by column chromatography.
A: Purification challenges often arise from the similar polarities of the product and certain impurities.
-
Co-elution with Starting Material: If the cyclization is incomplete, the precursor can be difficult to separate from the product.
-
Solution 1 (Reaction): The best solution is to drive the reaction to completion before the workup. A clean reaction is easier to purify.
-
Solution 2 (Chromatography): Use a shallow gradient during column chromatography. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and increase the polarity very slowly (e.g., 1-2% increments). This can improve the resolution between spots.
-
-
Recrystallization: If chromatography fails to yield a pure product, recrystallization is an excellent alternative. Try dissolving the crude product in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool slowly. The pure oxazole should crystallize out, leaving impurities in the mother liquor.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for the Robinson-Gabriel cyclodehydration step?
A: The mechanism proceeds in three key stages: enolization of the ketone, intramolecular nucleophilic attack to form the five-membered ring, and acid-catalyzed dehydration to yield the aromatic oxazole.
Caption: Key stages of the Robinson-Gabriel synthesis.
FAQ 2: Are there milder alternatives to concentrated sulfuric acid for the cyclodehydration step?
A: Yes, while sulfuric acid is effective, it can be harsh and may not be suitable for substrates with sensitive functional groups. Several other reagents can be used, often under milder conditions. These include:
-
Polyphosphoric Acid (PPA): Often used at similar or slightly higher temperatures than H₂SO₄.
-
Phosphorus Oxychloride (POCl₃): A common cyclodehydrating agent.
-
Trifluoroacetic Anhydride (TFAA): Can promote cyclization under less acidic conditions.[5]
-
Burgess Reagent: Known for effecting dehydrations under very mild and neutral conditions.
Each of these reagents has its own optimal conditions (solvent, temperature) that would need to be adapted for this specific synthesis.
FAQ 3: How can I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H NMR: Look for the characteristic singlet for the methyl group (around 2.5 ppm) and the aromatic protons from the nitrophenyl ring (typically between 7.5-8.5 ppm). The proton on the oxazole ring (C4-H) will also have a distinct chemical shift.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including those of the oxazole ring and the nitrophenyl group.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. The fragmentation pattern can also provide structural confirmation.
-
Melting Point: A sharp melting point for a crystalline solid is a strong indicator of high purity.
Section 4: Workflow and Logic Diagrams
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 18, 2026, from [Link]
- Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
-
ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved January 18, 2026, from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved January 18, 2026, from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 18, 2026, from [Link]
-
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved January 18, 2026, from [Link]
-
American Chemical Society Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved January 18, 2026, from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/Mechanism-of-5-(4-benzylidene-2-methyl-oxazole-5-one-Al-Amiery-Kadhom/b8d742687a74659b9a6704946399a9a35e233519]([Link]
-
ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved January 18, 2026, from [Link]
-
Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved January 18, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in "5-Methyl-2-(2-nitrophenyl)oxazole" preparation
Welcome to the technical support center for the synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the preparation of this important heterocyclic compound. The following information is structured in a practical question-and-answer format to directly address common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several stages of the synthetic process. A systematic approach to troubleshooting is crucial. The most frequent culprits are:
-
Incomplete Reaction: The initial condensation or the final cyclodehydration may not be proceeding to completion.
-
Side Product Formation: The presence of the electron-withdrawing nitro group and the inherent reactivity of the intermediates can lead to unwanted side reactions.
-
Product Degradation: The oxazole ring can be sensitive to the reaction or workup conditions, especially harsh acids or high temperatures, leading to ring-opening or decomposition.[1]
-
Inefficient Purification: Significant product loss can occur during extraction, chromatography, or recrystallization.
To diagnose the issue, we recommend a logical troubleshooting workflow.
Caption: A logical workflow for diagnosing low-yield issues.
Q2: I am using the Robinson-Gabriel synthesis from N-(1-oxopropan-2-yl)-2-nitrobenzamide. My cyclodehydration step seems to be the problem. How can I optimize it?
The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3][4] The choice and handling of the dehydrating agent are critical, as harsh conditions can lead to charring and degradation, especially with a sensitive nitro-substituted substrate.
Common Issues & Solutions:
-
Dehydrating Agent is Too Harsh: Concentrated sulfuric acid (H₂SO₄), while common, can cause significant charring and side reactions.
-
Incomplete Dehydration: Milder reagents may require longer reaction times or higher temperatures to drive the reaction to completion.
Recommended Agents for Optimization:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 0-25 °C | Inexpensive, potent | Can cause charring, low yields[5] |
| Polyphosphoric Acid (PPA) | 100-140 °C | Often gives higher yields than H₂SO₄[5] | High viscosity, difficult workup |
| Phosphorus Pentoxide (P₂O₅) | Reflux in Toluene/Xylene | Effective | Heterogeneous, can be difficult to stir |
| Thionyl Chloride (SOCl₂) | Reflux in CHCl₃ or DCM | Milder, good for sensitive substrates | Generates HCl and SO₂ gas |
| Burgess Reagent | Reflux in THF | Very mild, high yields reported | Expensive |
Experimental Protocol: Optimized Cyclodehydration using Thionyl Chloride
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the precursor, N-(1-oxopropan-2-yl)-2-nitrobenzamide (1.0 eq), in anhydrous dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 60 °C for CHCl₃).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting material. The reaction typically takes 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it over ice water. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization.
Q3: My crude product analysis shows several significant impurities. What are the likely side reactions with a 2-nitrophenyl substrate?
The strong electron-withdrawing nature of the ortho-nitro group can influence the reaction in several ways, potentially leading to undesired byproducts.
Potential Side Reactions:
-
Incomplete Cyclization (Oxazoline Formation): The reaction may stall at the intermediate oxazoline stage if the dehydration is not complete. This is often observed with milder dehydrating agents or insufficient reaction times.[6]
-
Ring Cleavage: The oxazole ring, once formed, can be susceptible to cleavage under harsh nucleophilic or acidic conditions during a prolonged or overly aggressive workup.[1][7]
-
Side-Chain Reactions: The methyl group on the oxazole ring can potentially undergo undesired reactions if radical initiators or strong bases are present.
-
Aromatic Substitution/Modification: While less common under standard Robinson-Gabriel conditions, the activated nature of the nitrophenyl ring could make it susceptible to side reactions if other nucleophiles are present.
Caption: Potential reaction pathways leading to desired product or byproducts.
Mitigation Strategies:
-
Monitor Closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
Control Temperature: Avoid excessive heat. If using a strong acid like H₂SO₄, maintain the temperature at 0-5 °C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Mild Workup: Neutralize acidic reactions carefully at low temperatures and avoid strong bases during extraction.
Q4: I am attempting a Van Leusen synthesis using 2-nitrobenzaldehyde and TosMIC, but the yield is poor. What are the critical parameters for this reaction?
The Van Leusen oxazole synthesis is an excellent alternative, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][8] Its success hinges on a few key factors.
Critical Parameters & Troubleshooting:
-
Base Selection: The choice of base is crucial. Potassium carbonate (K₂CO₃) is standard, but for some substrates, a stronger, non-nucleophilic base may be required. Potassium phosphate (K₃PO₄) has been shown to be highly effective.[9]
-
Solvent: Anhydrous protic solvents like methanol or isopropanol are typically used. Ensure the solvent is completely dry, as water can interfere with the reaction.[9]
-
TosMIC Quality: TosMIC can degrade over time. Ensure you are using a high-purity reagent.
-
Temperature: The reaction often requires heating to reflux to ensure the elimination of the tosyl group and formation of the aromatic oxazole ring.[10]
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis
Microwave irradiation can often improve yields and drastically reduce reaction times for this synthesis.[9]
-
Setup: In a microwave reaction vial, combine 2-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent: Add anhydrous isopropanol.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to 65-80 °C for 8-20 minutes.[9]
-
Monitoring: After the allotted time, cool the vial and check for completion using TLC.
-
Workup: Filter off the inorganic salts and wash with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.
Q5: What is the most effective method for purifying this compound from the crude mixture?
The target compound is a moderately polar, solid substance.[11] A two-step purification process involving column chromatography followed by recrystallization is generally most effective.
Step-by-Step Purification Protocol:
-
Column Chromatography:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is a good starting point.
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel for best resolution.
-
Run the column, collecting fractions.
-
Monitor the fractions by TLC using the same eluent system.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure.
-
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the solid from chromatography in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
5-Iii) Sem 4 | PDF. Scribd.
-
Robinson-Gabriel Synthesis. SynArchive.
-
Robinson–Gabriel synthesis. Wikipedia.
-
Oxazole | PPTX. Slideshare.
-
5-METHYL-2-PHENYL-OXAZOLE synthesis. ChemicalBook.
-
Oxazole.pdf. CUTM Courseware.
-
5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | CAS 52829-70-6. Santa Cruz Biotechnology.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
-
Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497 | Request PDF. ResearchGate.
-
Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development.
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry.
-
Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. Benchchem.
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry.
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. PubMed.
-
minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Technical Support Center: Stability of 5-Methyl-2-(2-nitrophenyl)oxazole in Aqueous Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-(2-nitrophenyl)oxazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous environments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
This compound is a heterocyclic compound featuring an oxazole ring substituted with a methyl group and a nitrophenyl moiety. Its stability in aqueous solutions is a critical parameter for a wide range of applications, from biological assays to formulation development. The molecule's stability is primarily influenced by the chemical reactivity of two key structural features: the oxazole ring and the nitrophenyl group.
The oxazole ring, while aromatic, is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1] The electron-withdrawing nature of the 2-nitrophenyl group can influence the electron density of the oxazole ring, potentially affecting its susceptibility to nucleophilic attack.[2][3] Furthermore, the nitroaromatic system introduces the possibility of photolytic and oxidative degradation pathways.[4]
This guide will dissect these potential stability issues and provide you with the tools to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways are anticipated to be:
-
Hydrolysis: Both acid- and base-catalyzed hydrolysis can lead to the opening of the oxazole ring.[1]
-
Photolysis: The 2-nitrophenyl group is a chromophore that can absorb UV light, potentially leading to photochemical degradation.[5]
-
Oxidation: While the oxazole ring is relatively stable to some oxidizing agents like hydrogen peroxide, strong oxidants or radical species can induce degradation.[2][6] The nitrophenyl group can also be susceptible to oxidative reactions.
Q2: How does pH affect the stability of the compound?
A2: The stability of this compound is expected to be highly pH-dependent. Generally, oxazole-containing compounds exhibit maximal stability in the neutral pH range (approximately pH 5-7). In strongly acidic or alkaline solutions, the rate of hydrolytic ring-opening is expected to increase significantly.
Q3: My compound appears to be poorly soluble in aqueous buffers. How can I perform stability studies?
A3: For compounds with low aqueous solubility, it is standard practice to use a co-solvent.[1][2][7] Prepare a concentrated stock solution in an organic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO), and then dilute it into the aqueous buffer for the experiment. Ensure the final concentration of the organic solvent is low (typically <1-5%) to minimize its impact on the reaction kinetics while maintaining the solubility of your compound.
Q4: What are the likely degradation products I should be looking for?
A4: Under hydrolytic conditions, the primary degradation product is likely the N-acylated amino ketone resulting from the cleavage of the oxazole ring. Under photolytic or oxidative stress, you may observe modifications to the nitrophenyl ring (e.g., hydroxylation) or more complex degradation products. Please refer to the "Predicted Degradation Pathways" section for detailed chemical structures.
Q5: How should I store my aqueous solutions of this compound?
A5: For short-term storage, we recommend preparing fresh solutions daily. If longer-term storage is necessary, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and buffered at a neutral pH. It is crucial to perform a preliminary stability test to validate your specific storage conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Rapid loss of parent compound in solution, even at neutral pH. | 1. Photodegradation: Exposure to ambient laboratory light (especially UV from fluorescent lighting).2. Oxidation: Presence of dissolved oxygen or trace metal contaminants that can catalyze oxidation.3. Temperature: Elevated room temperature accelerating hydrolysis. | 1. Protect from Light: Repeat the experiment in amber vials or cover glassware with aluminum foil. The nitrophenyl group is a known photosensitizer.[5]2. Use Degassed Buffers: Sparge buffers with nitrogen or argon before use to remove dissolved oxygen.3. Control Temperature: Perform experiments in a temperature-controlled environment (e.g., water bath, incubator). Hydrolysis rates are temperature-dependent. |
| Appearance of multiple new peaks in HPLC analysis. | 1. Multiple Degradation Pathways: The compound may be degrading through hydrolysis, oxidation, and photolysis simultaneously.2. Secondary Degradation: An initial degradation product may be unstable and degrading further. | 1. Isolate Stress Conditions: Conduct forced degradation studies under specific conditions (e.g., acid only, light only) to identify the degradation products from each pathway. This is a core principle of stability-indicating method development.[8]2. Time-Course Analysis: Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help establish the sequence of degradation. |
| Poor mass balance in stability study (sum of parent and degradants is <95%). | 1. Formation of Volatile Degradants: Small molecules formed during degradation may not be retained or detected by the analytical method.2. Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore detectable by the UV detector.3. Adsorption to Container: The compound or its degradants may be adsorbing to the walls of the storage vessel. | 1. Use Mass Spectrometry (LC-MS): LC-MS can detect non-UV active compounds and help in their identification.2. Check for Volatiles: Consider using Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of a stressed sample if volatile products are suspected.3. Use Inert Vials: Employ silanized glass or polypropylene vials to minimize adsorption. |
| Inconsistent results between experimental repeats. | 1. Inconsistent Co-solvent Concentration: Minor variations in the amount of organic stock solution added to the buffer.2. Variable pH: The buffer capacity may be insufficient, or CO₂ from the air could be altering the pH of unbuffered or weakly buffered solutions.3. Inconsistent Light Exposure: Differences in how long solutions are left on the benchtop under ambient light. | 1. Precise Dilutions: Use calibrated pipettes for all dilutions. Ensure the final co-solvent percentage is consistent across all samples.2. Verify and Monitor pH: Measure the pH of your final solution after the addition of the stock solution. Use buffers with adequate capacity for the intended pH range.3. Standardize Handling Procedures: Implement a strict protocol for sample preparation and handling to ensure consistent light and temperature exposure. |
Predicted Degradation Pathways
The following diagrams illustrate the scientifically plausible degradation pathways for this compound based on established chemical principles of related structures.
Caption: Predicted hydrolytic degradation pathways.
Caption: Potential photolytic and oxidative degradation pathways.
Illustrative Stability Data
The following table provides hypothetical stability data to illustrate the expected trends for this compound in aqueous solutions. This data is for educational purposes and should not be considered as experimentally verified results.
| Condition | Temperature (°C) | Estimated Half-life (t½) | Expected Primary Degradation Pathway |
| 0.1 M HCl (pH 1) | 40 | ~ 12 hours | Acid-catalyzed hydrolysis |
| pH 4.0 Buffer | 40 | ~ 15 days | Slow acid-catalyzed hydrolysis |
| pH 7.4 Buffer | 40 | > 30 days | Very slow hydrolysis |
| 0.1 M NaOH (pH 13) | 40 | ~ 4 hours | Base-catalyzed hydrolysis |
| pH 7.4 Buffer + Light | 25 | ~ 48 hours | Photolysis |
| pH 7.4 Buffer + 3% H₂O₂ | 40 | ~ 72 hours | Oxidation |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a forced degradation study to determine the hydrolytic stability of this compound across a range of pH values.
Caption: Workflow for pH stability assessment.
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile (ACN).
-
Buffer Preparation: Prepare a series of aqueous buffers, for example: 0.1 M HCl (pH ~1), citrate buffer (pH 4.0), phosphate buffer (pH 7.4), borate buffer (pH 10.0), and 0.1 M NaOH (pH ~13).
-
Sample Incubation:
-
For each pH condition, add a small volume of the stock solution to the buffer in an amber vial to achieve a final concentration of ~10-20 µg/mL. The final ACN concentration should be kept constant and minimal (e.g., 1%).
-
Incubate the vials in a temperature-controlled water bath at 40°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot into the initial mobile phase of the HPLC method to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or use a PDA detector to scan from 200-400 nm)
-
Injection Volume: 10 µL
Rationale: A C18 column provides good retention for moderately polar to nonpolar aromatic compounds.[7] The gradient elution is necessary to separate the likely more polar degradation products (from ring opening) from the less polar parent compound.[7] Formic acid is a volatile mobile phase modifier suitable for LC-MS analysis, which is often required for the identification of unknown degradation products.
References
-
Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Jackson, J. A., et al. (1999). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Oxazole. Wikipedia. Available at: [Link]
-
G. S. S. S. T. et al. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
IJPSR. (2023). HYDROGEN PEROXIDE SCAVENGING ACTIVITY OF OXAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Augugliaro, V., Palmisano, L., et al. (1991). Photocatalytic degradation of nitrophenols in aqueous titanium dioxide dispersion. ResearchGate. Available at: [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. Available at: [Link]
-
Singh, R., & Kumar, R. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Zhang, J. Y., et al. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. Available at: [Link]
-
CUTM Courseware. Oxazole.pdf. Available at: [Link]
-
Hempel, B., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle. Available at: [Link]
-
Zverkov, E., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. PubMed Central. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2014). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. Available at: [Link]
-
Monforte, P., et al. (1987). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
-
Urakami, T., et al. (2004). Electrochemical and Spectroelectrochemical Behavior of the Main Photodegradation Product of Nifedipine: The Nitrosopyridine Derivative. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]
-
Lee, J., et al. (2017). Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4-Carboxamides to Construct Aza-Quaternary Carbon Centers. National Institutes of Health. Available at: [Link]
-
Zhang, R., et al. (2023). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. RSC Publishing. Available at: [Link]
-
Herrera-Fierro, P., et al. (2021). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. Available at: [Link]
-
Khan, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]
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Technical Support Center: Cell Toxicity of 5-Methyl-2-(2-nitrophenyl)oxazole and Mitigation Strategies
Last Updated: January 17, 2026
Introduction: Understanding the Potential Cytotoxicity of 5-Methyl-2-(2-nitrophenyl)oxazole
As a researcher in drug development, you are likely working with novel chemical entities that hold therapeutic promise. This compound is one such compound. Its structure, specifically the presence of a nitroaromatic group, warrants a careful and systematic evaluation of its potential cellular toxicity.[1][2][3] Nitroaromatic compounds are a class of molecules known for their broad industrial and pharmaceutical applications, but also for their potential to induce toxic effects.[1][2][3]
The toxicity of these compounds is often linked to the metabolic reduction of the nitro group, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the cell.[1][2][4] This can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[4] Therefore, a thorough understanding of the cytotoxic profile of this compound is a critical step in its development pipeline.
This technical support guide is designed to provide you with the necessary framework to assess the cytotoxicity of this compound, troubleshoot common experimental challenges, and explore potential strategies to mitigate its adverse effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning to work with a novel nitroaromatic compound like this compound.
Q1: What is the likely mechanism of cytotoxicity for this compound?
A1: Based on its chemical structure as a nitroaromatic compound, the primary suspected mechanism of toxicity is the induction of oxidative stress.[2][5] The nitro group can undergo enzymatic reduction in the cell, leading to the formation of superoxide radicals and other reactive oxygen species (ROS).[1][6] An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative stress, which in turn can trigger various cell death pathways, including apoptosis and necrosis.[4]
Q2: What starting concentrations should I use for my initial cytotoxicity screening?
A2: For a novel compound with unknown toxicity, it is recommended to start with a broad range of concentrations. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range will help you to identify the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[7]
Q3: Which cell lines are most appropriate for initial cytotoxicity testing?
A3: The choice of cell line should be guided by the intended therapeutic application of the compound. However, for a general cytotoxicity profile, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous (or "normal") cell lines. This will help determine if the compound has any selective toxicity towards cancer cells. Commonly used cell lines for initial screening include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and a non-cancerous line like HEK293 (human embryonic kidney cells) or primary cells if available.
Q4: My compound is not readily soluble in aqueous media. How should I prepare my stock solutions?
A4: Many organic compounds have limited aqueous solubility. The recommended solvent for initial studies is dimethyl sulfoxide (DMSO).[7][8] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).[7][9] Always include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of DMSO used in your dilutions, to account for any solvent-induced effects.[7]
Part 2: Troubleshooting Guides for Common Experimental Issues
Even with careful planning, you may encounter unexpected results. This section provides troubleshooting for common issues encountered during cytotoxicity assessment.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding, improper mixing of the compound, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row. Practice your pipetting technique to ensure consistency.
-
Ensure Homogenous Compound Distribution: After adding your compound dilutions to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution.
-
Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, you can avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.[10]
-
Issue 2: High Background Signal in Control Wells (e.g., high LDH release in untreated cells)
-
Possible Cause: Poor cell health, contamination, or mechanical stress during handling.
-
Troubleshooting Steps:
-
Assess Cell Health: Before seeding, ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can have compromised membrane integrity.[9]
-
Check for Contamination: Visually inspect your cultures for any signs of microbial contamination. Contaminants can cause cell death and interfere with assay readouts.[9][11]
-
Gentle Handling: Avoid vigorous pipetting when adding or removing media and reagents, as this can physically damage the cells and cause leakage of intracellular components like LDH.[9]
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: The compound may be interfering with the assay chemistry, or the assays are measuring different aspects of cell death that occur at different times.
-
Troubleshooting Steps:
-
Assay Interference: To check for interference, run a cell-free control where you add your compound to the assay reagents to see if it directly affects the signal.
-
Time-Course Experiment: The mechanism of cell death can influence the timing of different cellular events. For example, a compound that induces apoptosis may show changes in metabolic activity (MTT assay) before significant membrane rupture (LDH release). Performing a time-course experiment (e.g., 24, 48, and 72 hours) can provide a more complete picture.[7]
-
Part 3: Experimental Protocols for Cytotoxicity Assessment
This section provides detailed, step-by-step protocols for key experiments to determine the cytotoxicity of this compound.
Protocol 1: Assessing Metabolic Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells, which is an indicator of metabolic activity and cell viability.[7][12]
Materials:
-
96-well flat-bottom sterile microplates
-
Cell line of interest in complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the highest DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: Assessing Membrane Integrity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[7]
Materials:
-
Cells and compound-treated plates (as prepared in Protocol 1)
-
LDH assay kit (commercially available)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: In addition to your experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation period.[10] Also, include a "no cell" background control.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Incubation and Measurement: Incubate the reaction mixture at room temperature, protected from light, for the recommended time (usually 20-30 minutes). Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in your treated samples to the maximum LDH release control after subtracting the background.
Workflow for Initial Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.[7]
Part 4: Investigating and Mitigating Oxidative Stress-Induced Toxicity
If your initial results indicate significant cytotoxicity, the next step is to investigate the underlying mechanism and explore strategies for mitigation.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.
Materials:
-
Cells and compound-treated plates
-
DCFH-DA stock solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event. Include a positive control (e.g., H2O2) and an untreated control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing DCFH-DA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Measurement: After incubation, wash the cells again to remove excess probe. Add fresh PBS or phenol red-free medium and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated control to determine the fold-increase in ROS production.
Mitigation Strategy: Co-treatment with an Antioxidant
If increased ROS production is confirmed, you can attempt to mitigate the cytotoxicity by co-treating the cells with an antioxidant. N-acetylcysteine (NAC) is a common choice as it is a precursor to the endogenous antioxidant glutathione (GSH).[14][15][16][17]
Protocol 4: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)
Procedure:
-
Experimental Setup: Set up your cytotoxicity assay (e.g., MTT assay) as described in Protocol 1.
-
NAC Co-treatment: In addition to the compound treatment groups, include parallel groups where cells are pre-treated with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound. The NAC should remain in the medium during the compound treatment.
-
Controls: Include controls for NAC alone to ensure it is not toxic at the concentration used.
-
Assay and Analysis: Perform the MTT assay and calculate the IC50 values for the compound with and without NAC co-treatment. A significant increase in the IC50 value in the presence of NAC would indicate that oxidative stress is a major contributor to the compound's cytotoxicity.
Workflow for Investigating and Mitigating Oxidative Stress
Caption: Workflow for investigating and mitigating oxidative stress.
Part 5: Data Presentation and Interpretation
Summarizing your data in a clear and concise format is essential for interpretation and decision-making.
Table 1: Example Data Summary for Cytotoxicity and Mitigation
| Cell Line | Treatment Group | IC50 (µM) | Fold Change in ROS (vs. Control) |
| MCF-7 | Compound Alone | 15.2 ± 1.8 | 3.5 ± 0.4 |
| Compound + 5mM NAC | 45.8 ± 3.5 | 1.2 ± 0.2 | |
| HEK293 | Compound Alone | 38.5 ± 4.1 | 2.8 ± 0.3 |
| Compound + 5mM NAC | 81.2 ± 6.7 | 1.1 ± 0.1 |
Interpretation: In this example, this compound shows higher cytotoxicity in the MCF-7 cancer cell line compared to the non-cancerous HEK293 line. The compound induces a significant increase in intracellular ROS in both cell lines. The co-treatment with NAC markedly increases the IC50 values, suggesting that the observed cytotoxicity is largely mediated by oxidative stress.
References
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Oxford Academic. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]
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Semantic Scholar. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
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ResearchGate. (n.d.). Involvement of oxidative stress ine the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. [Link]
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PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. [Link]
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National Center for Biotechnology Information. (n.d.). Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis. [Link]
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National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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MDPI. (n.d.). How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective. [Link]
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PubMed. (n.d.). Oxidative stress after human exercise: effect of N-acetylcysteine supplementation. [Link]
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National Center for Biotechnology Information. (n.d.). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. [Link]
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MDPI. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. [Link]
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]
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National Center for Biotechnology Information. (2024). Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats. [Link]
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ResearchGate. (n.d.). Overview of study workflow and pipeline for toxicity feature.... [Link]
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National Center for Biotechnology Information. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]
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MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
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PubMed. (2022). Protection Against Drug-Induced Liver Injuries Through Nutraceuticals via Amelioration of Nrf-2 Signaling. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]
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Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. [Link]
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ResearchGate. (n.d.). Antioxidant-Based Preventive Effect of Phytochemicals on Anticancer Drug-Induced Hepatotoxicity. [Link]
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In silico Methods for Acute Toxicity Assessment. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. [Link]
-
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ResearchGate. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. [Link]
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Technical Support Center: 5-Methyl-2-(2-nitrophenyl)oxazole Fluorescence Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of 5-Methyl-2-(2-nitrophenyl)oxazole and other novel small-molecule fluorescent probes in imaging applications. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to help you overcome common artifacts and ensure the scientific rigor of your fluorescence microscopy experiments.
A Note on Characterization: As of the latest update, detailed photophysical data (e.g., precise excitation/emission maxima, quantum yield, photostability) for this compound are not widely available in the public domain. Therefore, it is a critical first step for any researcher to experimentally determine these properties in the specific buffer and mounting conditions of your experiment. This guide will provide you with the foundational principles and protocols to both characterize your probe and troubleshoot general artifacts common to small-molecule fluorescence imaging.
Troubleshooting Guide: Common Artifacts and Solutions
This section is structured in a question-and-answer format to directly address the challenges you may face during your imaging experiments.
Issue 1: High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my entire sample, or my probe appears to be binding to structures it shouldn't. What is causing this and how can I fix it?
Answer:
High background and non-specific staining are common issues with small-molecule probes, particularly those with hydrophobic properties, which can cause them to aggregate or bind non-specifically to cellular components like lipids and proteins[1][2]. The goal is to maximize the signal from your target while minimizing this "noise."
Underlying Causes and Solutions:
-
Probe Concentration: An excessively high probe concentration is a frequent cause of non-specific binding[3][4].
-
Solution: Perform a concentration titration series to determine the lowest effective concentration that still provides a specific signal.
-
-
Insufficient Washing: Residual, unbound probe will contribute to overall background fluorescence[5].
-
Solution: Increase the number and/or duration of your wash steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove non-specifically bound molecules.
-
-
Hydrophobic Interactions: The chemical nature of the oxazole core and its substituents may lead to hydrophobic interactions with cellular membranes or other lipid-rich structures[1][2].
-
Solution: Optimize your blocking steps. While traditionally used for antibodies, blocking with agents like Bovine Serum Albumin (BSA) or a commercially available blocking buffer can sometimes reduce non-specific binding of small molecules[6].
-
-
Probe Aggregation: Small-molecule probes can form aggregates at high concentrations or in certain buffer conditions, which then stick non-specifically to the sample.
-
Solution: Ensure your probe is fully solubilized in your working buffer. You may need to use a small amount of an organic solvent like DMSO to create a stock solution before diluting it to the final working concentration. Always add the probe to the buffer and mix well, rather than the other way around.
-
Workflow for Optimizing Staining Protocol:
Caption: Workflow for troubleshooting non-specific binding.
Issue 2: Signal Fades Quickly During Imaging (Photobleaching)
Question: My fluorescent signal is bright initially but disappears rapidly when I expose it to the excitation light. What is happening and what can I do to prevent it?
Answer:
This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore[7]. While all fluorophores will eventually photobleach, the rate can be managed to allow for sufficient data acquisition.
Underlying Causes and Solutions:
-
Excessive Excitation Light: The more photons a fluorophore is exposed to, the faster it will photobleach[8].
-
Solution:
-
Reduce Laser Power/Light Source Intensity: Use the lowest possible excitation intensity that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible camera exposure time.
-
Avoid Unnecessary Exposure: Keep the shutter closed when not actively acquiring images. When searching for your field of view, use a lower light intensity or transmitted light if possible[5][9].
-
-
-
Presence of Molecular Oxygen: The excited state of a fluorophore can react with oxygen, leading to the generation of reactive oxygen species that destroy the fluorophore and can damage the cell[7].
-
Solution: For fixed samples, use a commercially available antifade mounting medium that contains oxygen scavengers. For live-cell imaging, this is more challenging, but some media formulations are designed to reduce phototoxicity[8].
-
-
Inherent Photostability of the Probe: Some fluorophores are inherently more robust than others[10].
-
Solution: If you have followed all other steps and photobleaching is still limiting your experiment, you may need to consider synthesizing or obtaining a derivative of your probe with improved photostability.
-
Quantitative Data on Photobleaching Mitigation:
| Mitigation Strategy | Typical Reduction in Photobleaching Rate | Key Consideration |
| Reduce Excitation Power by 50% | ~50% | May require increased exposure time or detector gain. |
| Use Antifade Mounting Media | 5 to 10-fold or more | Must be compatible with your sample and imaging modality. |
| Minimize Exposure Time | Proportional to time reduction | Signal-to-noise ratio must remain acceptable. |
Issue 3: I See Fluorescence in My Unstained Control Sample (Autofluorescence)
Question: I am detecting a fluorescent signal even in my control samples that have not been treated with this compound. Where is this signal coming from?
Answer:
This is known as autofluorescence, an intrinsic fluorescence from biological structures or introduced during sample preparation[11]. Common sources include mitochondria (containing NADH and flavins), lysosomes (lipofuscin), and extracellular matrix components like collagen and elastin. Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence[12].
Underlying Causes and Solutions:
-
Endogenous Fluorophores: Molecules naturally present in the cell or tissue are fluorescing.[9]
-
Solution:
-
Spectral Separation: Characterize the emission spectrum of the autofluorescence in your samples. If possible, choose a fluorescent probe that emits in a spectral region where autofluorescence is minimal, often in the far-red or near-infrared range[11][12].
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of your unstained sample (the autofluorescence "fingerprint") and computationally subtract it from your stained sample's image.
-
-
-
Fixation-Induced Fluorescence: Aldehyde fixatives can create fluorescent products by reacting with amines and proteins[13].
-
Solution:
-
Change Fixative: Consider using an organic solvent like ice-cold methanol or ethanol for fixation, as these tend to induce less autofluorescence[11]. However, test this to ensure it preserves the cellular structure of interest[14].
-
Chemical Quenching: Treat samples after aldehyde fixation with a quenching agent like sodium borohydride (0.1% in PBS) or use a commercial autofluorescence quenching reagent[15].
-
-
-
Media and Mounting Components: Phenol red in cell culture media and some mounting media can be fluorescent[9].
-
Solution: For live-cell imaging, switch to a phenol red-free medium before imaging. Use a low-fluorescence mounting medium for fixed samples.
-
Workflow for Identifying and Mitigating Autofluorescence:
Caption: Decision tree for managing autofluorescence.
Issue 4: Signal from One Channel is Appearing in Another (Spectral Bleed-through)
Question: In my multi-color experiment, the signal from my green channel seems to be leaking into my red channel. How do I prevent this spectral crosstalk?
Answer:
Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected by the detector intended for another, due to overlapping emission spectra[16][17]. This is a fundamental challenge in multi-color imaging[18].
Underlying Causes and Solutions:
-
Spectral Overlap: The emission spectra of the chosen fluorophores are too close to each other[19].
-
Solution:
-
Choose Spectrally Separated Dyes: When designing your experiment, select fluorophores with the largest possible separation between their emission maxima.
-
Optimize Filter Sets: Use narrow-bandpass emission filters to specifically collect only the peak emission of your fluorophore and exclude the "tail" of the neighboring spectrum.
-
-
-
Simultaneous Excitation: Exciting multiple fluorophores at the same time can exacerbate bleed-through.
-
Solution: Use sequential scanning . In this mode, you acquire the image for one channel (one laser line and one detector) at a time before moving to the next. This completely eliminates bleed-through from fluorophores that are not excited by the current laser line[18][19]. It is often best to image the reddest dye first[16].
-
-
Signal Imbalance: A very bright signal in one channel can bleed into a channel with a much weaker signal.
-
Solution: Balance the expression levels or staining intensities of your targets if possible. Also, set the detector gain for each channel appropriately, using a single-stained control sample to avoid saturating the bright channel, which would worsen bleed-through.
-
Experimental Protocol: The "Single-Stain" Bleed-through Control
This is the most critical control for any multi-color imaging experiment.
Objective: To determine the extent of spectral bleed-through from each fluorophore into non-target channels.
Procedure:
-
Prepare three separate samples:
-
Sample 1: Stained ONLY with your first fluorophore (e.g., this compound).
-
Sample 2: Stained ONLY with your second fluorophore (e.g., a far-red mitochondrial tracker).
-
Sample 3: An unstained (autofluorescence) control.
-
-
Place Sample 1 on the microscope.
-
Set up your imaging parameters (laser power, detector gain, filters) for ALL channels as you would for your dual-labeled experiment.
-
Acquire an image.
-
Analysis: Examine the channels where Sample 1 should NOT have a signal. Any signal present in these "off-target" channels is bleed-through.
-
Repeat steps 2-5 for Sample 2. This will show you how much of the second fluorophore's signal is bleeding into the first channel.
-
Use this information to adjust your detector gains or to set up linear unmixing if your software supports it.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls I must include in my fluorescence imaging experiment?
A1: For rigorous and reproducible results, you should always include the following controls:
-
Unlabeled Control: A sample prepared in the exact same way as your experimental sample but without the addition of any fluorescent probe. This is essential for assessing autofluorescence.
-
Positive Control: A sample known to express the target you are labeling. This confirms that your staining protocol and the probe are working as expected.
-
Negative Control: A sample known to not express the target (e.g., a knockout cell line). This helps validate the specificity of your probe.
-
Single-Stain Controls (for multi-color experiments): As described above, these are crucial for identifying and correcting for spectral bleed-through.
Q2: How does the choice of fixative affect my experiment?
A2: The choice of fixative can dramatically impact your results. Aldehyde-based fixatives (e.g., paraformaldehyde) cross-link proteins and are good for preserving overall structure but can induce autofluorescence and may mask the binding site for your probe[14]. Organic solvents (e.g., cold methanol) work by dehydration and precipitation and often result in lower autofluorescence but can alter cellular architecture[14]. The optimal fixation method must be determined empirically for your specific probe and target.
Q3: Can the mounting medium affect my signal?
A3: Yes. For fixed cells, the mounting medium is critical. A high-quality mounting medium should have a refractive index close to that of glass (1.52) to improve image resolution and should contain antifade reagents to protect your probe from photobleaching[7]. Some mounting media can also cause quenching of fluorescence, so it is important to use one validated for fluorescence microscopy.
Q4: My probe is supposed to target a specific organelle, but the staining is diffuse throughout the cell. What should I do?
A4: This could be due to several factors. First, verify the probe's specificity using a co-localization experiment with a known marker for that organelle (e.g., a fluorescently-tagged antibody or a well-characterized dye like MitoTracker). If co-localization is poor, it could be due to high non-specific binding (see Issue 1), or the probe may not be as specific as claimed. In live-cell imaging, cell health is also a factor; unhealthy or dying cells can lose their membrane potential, leading to the mislocalization of probes that rely on it for accumulation in organelles like mitochondria.
References
-
Spectral Bleed-Through Artifacts in Confocal Microscopy. Evident Scientific. [Link]
-
Controls for Imaging Multiple Fluorophores. CITE. [Link]
-
Newsletter: Designing a Fluorescence Microscopy Experiment. FluoroFinder. [Link]
-
Fixation artifacts and how to minimize them. FocalPlane - The Company of Biologists. [Link]
-
Designing a rigorous microscopy experiment: Validating methods and avoiding bias. The Journal of Cell Biology. [Link]
-
More Autofluorescence Troubleshooting for Tissue Imaging. Visikol. [Link]
-
Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PubMed. [Link]
-
Optimization and Troubleshooting. Evident Scientific. [Link]
-
A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments. PMC. [Link]
-
BleedThrough. Scientific Volume Imaging. [Link]
-
5 Controls for Immunofluorescence: An Easy Guide. Bitesize Bio. [Link]
-
Spectral Bleed-Through (Crossover) in Confocal Microscopy. Evident Scientific. [Link]
-
ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More. Bio-Techne. [Link]
-
Photophysical properties of 5-methylcytidine. PubMed. [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. [Link]
-
Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. ResearchGate. [Link]
-
Small-molecule fluorescent probes and their design. RSC Publishing. [Link]
-
Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. ResearchGate. [Link]
-
A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC. [Link]
-
5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole as a Fluorescent Probe for Monitoring Microheterogeneous Media. ResearchGate. [Link]
-
Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry (RSC Publishing). [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. [Link]
-
Western Blot Troubleshooting: Non-specific bands. Azure Biosystems. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Photophysical properties of 5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. pubs.aip.org [pubs.aip.org]
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- 11. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - Wikipedia [en.wikipedia.org]
- 15. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
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Improving signal-to-noise ratio with "5-Methyl-2-(2-nitrophenyl)oxazole"
Welcome to the technical support center for 5-Methyl-2-(2-nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the use of this photolabile protecting group to enhance the signal-to-noise ratio in your experiments.
Introduction: The Power of Spatiotemporal Control
In sensitive biological assays, achieving a high signal-to-noise ratio is paramount for generating robust and reproducible data. Unwanted background signals can obscure subtle yet significant biological events. This compound is a member of the ortho-nitrobenzyl (o-NB) class of photolabile protecting groups, commonly known as "caged compounds"[1][2][3]. These compounds offer an elegant solution by providing precise spatiotemporal control over the release of bioactive molecules. By keeping the molecule of interest in an inactive state until triggered by a pulse of light, researchers can significantly reduce non-specific background signals and isolate the desired biological response.
The core principle lies in the light-induced cleavage of the o-nitrobenzyl group, a process termed "uncaging"[4][5][6]. Upon absorption of photons, typically in the UV-A range (around 350-365 nm), the o-nitrobenzyl moiety undergoes an intramolecular rearrangement, leading to the release of the active molecule and a nitrosobenzaldehyde byproduct[1][3]. This precise control over the activation of a bioactive compound is the key to improving the signal-to-noise ratio in a variety of experimental settings.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when working with this compound and other o-nitrobenzyl-based caged compounds.
Q1: What is the primary mechanism by which this compound improves the signal-to-noise ratio?
A1: The primary mechanism is through the controlled, light-activated release of a bioactive molecule. In many experimental systems, the continuous presence of an active compound can lead to desensitization of receptors, activation of off-target pathways, or general background noise that can mask the specific effect being studied. By "caging" the active molecule with the this compound group, the molecule remains inert until the precise moment of light application. This allows for the establishment of a stable baseline with low background noise. The subsequent, rapid release of the active compound generates a robust signal that is clearly distinguishable from the baseline, thereby significantly enhancing the signal-to-noise ratio.
Q2: What wavelength of light is optimal for uncaging this compound?
A2: While specific photochemical data for this compound is not widely published, o-nitrobenzyl derivatives typically exhibit maximum absorption in the near-UV range. For most o-nitrobenzyl compounds, a wavelength between 350 nm and 365 nm is effective for uncaging[3]. It is crucial to determine the optimal wavelength and light intensity empirically for your specific experimental setup to maximize uncaging efficiency while minimizing potential photodamage to your sample.
Q3: What are the byproducts of the uncaging reaction, and can they interfere with my experiment?
A3: The primary byproduct of the photolysis of o-nitrobenzyl compounds is an ortho-nitrosobenzaldehyde derivative[1][3]. These byproducts can be reactive and have the potential to interfere with biological systems, for instance, by reacting with sulfhydryl groups on proteins. The specific byproduct of this compound uncaging would be a derivative of 2-nitrosobenzaldehyde. The reactivity of these byproducts can sometimes be mitigated by including a scavenger, such as a hydrophilic thiol, in the experimental buffer. It is always advisable to run control experiments with the photolysis byproducts alone to assess any potential off-target effects.
Q4: Can I use two-photon excitation for uncaging this compound?
A4: Two-photon excitation (2PE) is a powerful technique for achieving highly localized uncaging with reduced photodamage in thicker samples. While many o-nitrobenzyl compounds have been successfully used with 2PE, their two-photon absorption cross-sections can be low[4][5][6]. For effective two-photon uncaging of o-nitrobenzyl derivatives, wavelengths in the range of 720-740 nm are often used[7]. The suitability of this compound for 2PE would need to be empirically determined.
Q5: How can I be sure that the observed effect is due to the uncaged compound and not the light itself?
A5: This is a critical control experiment. You should always perform a "light-only" control where you irradiate a sample that does not contain the caged compound. This will allow you to determine if the light stimulus itself is causing any biological response in your system. Any observed effects in the "light-only" control should be considered as background and subtracted from the results obtained with the caged compound.
Troubleshooting Guides
Even with careful experimental design, challenges can arise when using caged compounds. This section provides troubleshooting guidance for common issues encountered during uncaging experiments.
Issue 1: Low or No Uncaging Efficiency
Symptoms:
-
No observable biological effect after light application.
-
The expected signal is weak and not significantly above the baseline noise.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength | Verify the output spectrum of your light source. The optimal wavelength for uncaging o-nitrobenzyl compounds is typically around 350-365 nm. Ensure your light source is emitting at the correct wavelength and that any filters are appropriate. |
| Insufficient Light Intensity | Measure the power of your light source at the sample plane. The uncaging efficiency is dependent on the photon flux. Increase the light intensity or the duration of the light pulse. Be mindful of potential photodamage with excessive light exposure. |
| Suboptimal pH or Buffer Conditions | The photolysis of some o-nitrobenzyl compounds can be influenced by the pH and composition of the buffer. Ensure your experimental buffer is within the optimal physiological range and is compatible with the caged compound. |
| Degradation of the Caged Compound | Caged compounds can be sensitive to prolonged exposure to ambient light or improper storage. Store the compound in the dark and at the recommended temperature. Prepare fresh solutions for each experiment. |
Issue 2: High Background Signal or Off-Target Effects
Symptoms:
-
A gradual increase in the baseline signal before light application.
-
Biological effects are observed in control experiments with the caged compound but without light stimulation (dark activity).
-
Unexpected biological responses that are not characteristic of the uncaged molecule.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Instability of the Caged Compound | Some caged compounds can slowly hydrolyze or degrade, leading to a premature release of the active molecule. Prepare fresh solutions and minimize the time the sample is incubated before the experiment. |
| "Dark" Biological Activity | The caged compound itself may have some residual biological activity. Test a range of concentrations to find the lowest effective concentration that minimizes dark activity while still providing a robust signal upon uncaging. |
| Interference from Photolysis Byproducts | As mentioned in the FAQs, the nitrosobenzaldehyde byproduct can be reactive. Run a control experiment where you apply the photolysis byproducts alone to your sample to assess their effects. Consider adding a scavenger molecule to your buffer to neutralize reactive byproducts. |
| Photodamage to the Sample | Excessive light exposure can damage cells and tissues, leading to non-specific responses. Reduce the light intensity or pulse duration. Use a wavelength that is specifically absorbed by the caged compound and minimally absorbed by the biological sample. |
Experimental Workflow & Visualization
To aid in the design and execution of your experiments, we provide a generalized workflow for an uncaging experiment and a diagram illustrating the photochemical release mechanism.
General Uncaging Experimental Workflow
Caption: A generalized workflow for a typical uncaging experiment.
Photochemical Release Mechanism
Caption: The photochemical release of the active molecule.
References
-
Holmes, C. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
-
Wu Jia-De, et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemphyschem. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences. [Link]
-
Kim, D., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
- Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
-
Hasan, T., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition. [Link]
-
Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
-
Yaghoubi, A., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences. [Link]
-
Nakad, E. A., et al. (2018). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry. [Link]
-
Kaur, A., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. [Link]
-
Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology. [Link]
Sources
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- 4. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
"5-Methyl-2-(2-nitrophenyl)oxazole" storage and handling best practices
Technical Support Center: 5-Methyl-2-(2-nitrophenyl)oxazole
This guide provides best practices for the storage, handling, and troubleshooting of this compound (CAS: 52829-70-6) for research and development applications.[1][2][3] As a nitroaromatic oxazole derivative, this compound requires specific attention to its stability and handling to ensure experimental reproducibility and user safety.
Section 1: General Information & Safety Overview
Q: What is this compound and what are its primary hazards?
This compound is a heterocyclic aromatic compound.[3] Its structure consists of a central oxazole ring substituted with a methyl group and a 2-nitrophenyl group. The presence of the nitroaromatic moiety is significant, as this class of compounds can be energetic and requires careful handling.[4][5] While specific toxicological properties for this exact compound are not thoroughly investigated, data from structurally related molecules and general chemical principles suggest the following hazards.[6]
Primary Hazard Overview:
-
Acute Oral Toxicity: Similar nitro-substituted heterocyclic compounds are classified as harmful if swallowed.[6][7]
-
Skin & Eye Irritation: May cause skin and serious eye irritation. Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Reactivity: Nitroaromatic compounds can react with bases, sometimes producing colored complexes, and should be kept away from strong oxidizing agents.[7][8]
Section 2: Storage & Stability FAQs
Q: What are the ideal long-term storage conditions for this compound?
To maintain the integrity of this compound, proper storage is critical. The recommended conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows the rate of potential degradation pathways.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation. The oxazole ring can be susceptible to oxidation over time.[10] |
| Container | Tightly Sealed, Amber Vial | Prevents moisture ingress and protects from light. Nitroaromatic compounds can be light-sensitive.[4] |
| Environment | Dry, Well-Ventilated Area | Prevents clumping from moisture absorption and ensures safety. Store away from incompatible materials.[7] |
Q: How can I visually assess if my compound has degraded?
Upon receiving a new batch or retrieving an older sample from storage, a quick visual inspection is the first line of defense against using a compromised reagent. Look for:
-
Color Change: A significant deviation from a pale yellow or off-white powder to a darker yellow, orange, or brown hue can indicate degradation.
-
Clumping or Caking: The presence of hard clumps in what should be a free-flowing powder suggests moisture absorption, which can facilitate hydrolytic degradation.
-
Inconsistent Appearance: The presence of multiple colored particles or a non-uniform texture is a red flag.
Q: What are the primary causes of degradation for this type of molecule?
Degradation can be initiated by several factors related to the molecule's dual functional nature (oxazole and nitrophenyl groups).
-
pH Sensitivity: The oxazole ring system can be susceptible to hydrolysis and ring-opening under strongly acidic or basic conditions. A study on a similar oxadiazole ring showed maximum stability in a pH range of 3-5, with increased degradation at higher or lower pH.[11]
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which can initiate decomposition pathways.[4] Storing in amber vials is crucial.
-
Thermal Stress: While many oxazoles are thermally stable, prolonged exposure to high temperatures can accelerate degradation.[10][12]
Section 3: Safe Handling & Solution Preparation
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive approach to safety is essential. Always handle this compound inside a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Inspected before use. Use proper removal technique to avoid skin contact.[6] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Protects against splashes and airborne dust particles.[7] |
| Body Protection | Chemical-Resistant Lab Coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in Fume Hood | If weighing outside of a ventilated enclosure, a particle respirator (e.g., N95) may be necessary to avoid inhaling dust.[6] |
Q: How do I safely prepare a stock solution for my experiment?
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Experiment Checks:
-
Ensure the Safety Data Sheet (SDS) has been reviewed. While a specific SDS for this compound is not widely available, review an SDS for a similar compound like 2-Methyl-5-nitroimidazole for hazard guidance.[6][7]
-
Verify the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and materials before starting.
-
-
Weighing the Compound:
-
Allow the vial of this compound (M.W. 204.18 g/mol ) to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[3]
-
Inside the fume hood, carefully weigh out 2.04 mg of the compound onto weighing paper.
-
Transfer the powder into an appropriately sized, clean, and dry vial.
-
-
Solubilization:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Securely cap the vial.
-
Vortex the solution for 30-60 seconds. If necessary, gently warm the vial (to ~30-40°C) or use a sonicator bath to ensure complete dissolution.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Storage of Stock Solution:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Section 4: Troubleshooting Experimental Issues
Q: My reaction is not proceeding as expected, or I'm seeing unexpected byproducts. Could the starting material be the issue?
Yes, the integrity of the starting material is a common cause of failed or unexpected reactions. Before assuming issues with the reaction conditions, it's crucial to assess the quality of your this compound.
Caption: Workflow for assessing compound integrity.
Q: I observed a deep color change (e.g., red, purple) after adding a strong base to my reaction mixture. What could this indicate?
The formation of intense colors upon addition of a base (like NaOH or KOH) to a nitroaromatic compound is a classic indicator of the formation of a Meisenheimer complex.[8] This occurs when a nucleophile (in this case, the hydroxide ion) attacks the electron-deficient aromatic ring, forming a resonance-stabilized, colored anionic intermediate.[8] While this may be an expected part of some reaction mechanisms, an unintended or immediate deep color change upon adding a base could signify:
-
An intended reaction is occurring.
-
A degradation pathway is being initiated. This can be problematic if the complex is an unwanted byproduct that consumes your starting material.
If this color change is unexpected, it is advisable to analyze an aliquot of the reaction mixture by TLC or LC-MS to determine if the starting material has been consumed and what new species have been formed.
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Validation & Comparative
A Comparative Guide to 5-Methyl-2-(2-nitrophenyl)oxazole and Its Isomeric Derivatives
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold," frequently found in natural products, pharmaceuticals, and functional materials.[3][4] Oxazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][5] The substitution pattern on the oxazole ring is pivotal in defining its therapeutic potential.[5]
This guide focuses on a specific subclass: nitrophenyl-oxazoles. The introduction of a nitrophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The nitroaromatic moiety is a known pharmacophore in various drugs and can be bioreduced in hypoxic environments, such as those found in solid tumors or certain bacteria, to generate reactive cytotoxic species.
Here, we provide an in-depth analysis of 5-Methyl-2-(2-nitrophenyl)oxazole , comparing its structural and potential functional attributes against its positional isomers, the meta- and para-nitrophenyl derivatives. This guide is intended for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this chemical series.
Synthesis and Structural Elucidation
The synthesis of 2,5-disubstituted oxazoles like this compound can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials and desired scale.
Common Synthetic Pathways
Classic methods such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, are highly effective for preparing 2,5-disubstituted oxazoles.[6] More modern approaches utilize metal-catalyzed reactions or iodine-catalyzed tandem oxidative cyclizations, which often provide milder reaction conditions and broader substrate scopes.[7][8] For instance, a practical route involves the reaction of a 2-nitrobenzaldehyde with a suitable precursor like TosMIC (Tosylmethyl isocyanide) or the condensation of 2-nitrobenzoic acid derivatives.
Below is a generalized workflow for the synthesis of nitrophenyl-oxazole derivatives.
Caption: Experimental workflow for the comparative MTT cytotoxicity assay.
Hypothetical Data and Interpretation
The following table presents a plausible outcome of such an experiment, designed to illustrate potential SAR.
| Compound | IC₅₀ on HeLa (µM) | IC₅₀ on A549 (µM) | Interpretation |
| This compound (ortho) | 45.2 | 62.8 | Moderate cytotoxicity. The steric hindrance of the ortho-nitro group may limit its interaction with common cellular targets, resulting in lower potency compared to the para isomer. |
| 5-Methyl-2-(3-nitrophenyl)oxazole (meta) | 25.6 | 31.5 | Potent cytotoxicity. The meta position offers a balance of strong electron-withdrawing effects without the significant steric clash of the ortho isomer or the linear planarity of the para isomer. |
| 5-Methyl-2-(4-nitrophenyl)oxazole (para) | 8.5 | 12.1 | High cytotoxicity. The unhindered, planar structure combined with strong electron-withdrawing character likely facilitates optimal binding to a target or efficient bioreductive activation. |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | Serves as a benchmark for a highly potent cytotoxic agent. |
Discussion and Future Perspectives
This comparative guide highlights that even subtle changes in molecular architecture, such as the position of a single functional group, can have a significant impact on the physicochemical and biological properties of nitrophenyl-oxazole derivatives. Based on our analysis, the para-substituted isomer would be predicted to have the highest general cytotoxicity due to its favorable electronic properties and lack of steric hindrance.
However, high cytotoxicity is not always the desired outcome. The moderate activity and unique steric profile of This compound could make it a candidate for more selective applications. Future research should focus on:
-
Mechanism of Action Studies: Investigating whether the cytotoxicity is driven by apoptosis, necrosis, or another cell death pathway.
-
Target Identification: Screening these compounds against panels of kinases, nitroreductases, or other enzymes to identify specific molecular targets. *[9] In Vivo Evaluation: Advancing the most promising lead compounds from in vitro assays into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Fluorescence Microscopy: Exploring the potential of these derivatives as fluorescent probes for cellular imaging, leveraging the photophysical properties of the oxazole core.
While structurally similar, this compound and its positional isomers represent distinct chemical entities with unique potential. The ortho isomer is defined by significant steric hindrance, the para isomer by its planarity and strong electronic effects, and the meta isomer by a blend of these characteristics. A systematic experimental evaluation, starting with foundational assays like the one detailed here, is crucial for elucidating their true therapeutic or diagnostic potential and for building a robust structure-activity relationship model to guide the design of next-generation oxazole-based agents.
References
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Reddy, T. J., et al. (2010). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Li, B., et al. (2016). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Available at: [Link]
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Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Available at: [Link]
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Vedejs, E., & Luchetta, L. M. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
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Zhong, C. L., et al. (2016). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry. Available at: [Link]
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Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]
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Adhikary, S., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. Available at: [Link]
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Padrón, J. M., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules. Available at: [Link]
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Aggarwal, N., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]
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Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
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Kasyanchuk, N., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules. Available at: [Link]
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K Mathew, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Ansari, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. ResearchGate. Available at: [Link]
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Mitchell, T. A., & Kercher, C. N. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Li, S., et al. (2022). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Ozturk, T., et al. (2017). Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. ResearchGate. Available at: [Link]
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Ji, Y., et al. (2002). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Obernikhina, N. V. (2019). Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and Their Anti-Cancer Activity. Organic & Medicinal Chemistry International Journal. Available at: [Link]
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Validating the Biological Target of Novel Oxazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is fundamental to understanding the compound's mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This guide provides an in-depth, experience-driven framework for validating the biological target of a promising new chemical entity, using the hypothetical case of "5-Methyl-2-(2-nitrophenyl)oxazole" as our central example. While the specific biological target of this particular molecule is not yet publicly established, its structural motifs, namely the oxazole and nitrophenyl groups, are present in numerous compounds with known biological activities, ranging from anticancer to antimicrobial effects[1][2][3].
Drawing from the broad bioactivity profile of related oxazole derivatives, which have been shown to act as antitubulin agents[4], we will proceed with the hypothesis that "this compound" (herein referred to as OXZ-NO2) may exert its effects by modulating microtubule dynamics. This guide will therefore focus on a comparative analysis of experimental strategies to validate tubulin as the direct biological target of OXZ-NO2, contrasting its performance with established tubulin-targeting agents.
The Imperative of Target Validation: A Self-Validating Experimental Philosophy
A robust target validation strategy is not a linear checklist but rather a self-validating ecosystem of experiments. Each step should be designed to answer a specific question while simultaneously providing internal controls for the subsequent assays. This approach ensures that the data generated is not only accurate but also logically coherent, building a compelling and trustworthy case for the proposed mechanism of action. Our experimental workflow is designed around this principle, moving from cellular-level observations to direct biochemical interactions.
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for validating the biological target of a novel compound, starting from a phenotypic observation (e.g., cytotoxicity) and progressively narrowing down to direct target engagement.
Caption: A logical workflow for validating a novel biological target.
PART 1: Cellular Mechanism of Action – Unraveling the Phenotype
The initial observation of a desired phenotype, such as cytotoxicity in cancer cell lines, necessitates a deeper investigation into the underlying cellular mechanism. For a suspected antitubulin agent, the key cellular events to monitor are cell cycle arrest and disruption of the microtubule network.
Experimental Protocol 1: Cell Cycle Analysis by Flow Cytometry
Rationale: Microtubule-targeting agents interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase.
Methodology:
-
Cell Culture: Seed a panel of relevant cancer cell lines (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of OXZ-NO2 (e.g., 0.1, 1, 10 µM), a known tubulin-destabilizing agent (e.g., Combretastatin A-4), and a vehicle control (e.g., DMSO). Incubate for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Data Interpretation: An increase in the percentage of cells in the G2/M phase following treatment with OXZ-NO2, similar to the positive control, would strongly suggest an antimitotic mechanism of action.
Experimental Protocol 2: Immunofluorescence Microscopy of the Microtubule Network
Rationale: Direct visualization of the microtubule cytoskeleton provides compelling evidence of a compound's effect on tubulin dynamics. Tubulin-destabilizing agents will lead to a diffuse, disorganized microtubule network, while tubulin-stabilizing agents will cause the formation of abnormal microtubule bundles.
Methodology:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with OXZ-NO2, a positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization), and a vehicle control for a shorter duration (e.g., 6-12 hours) to observe direct effects on the cytoskeleton.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Interpretation: A dose-dependent disruption of the fine, filamentous microtubule network into a diffuse cytoplasmic stain with OXZ-NO2 would be indicative of tubulin destabilization.
PART 2: Direct Target Engagement – Proving the Biochemical Interaction
Cellular data provides strong circumstantial evidence, but direct proof of target engagement requires biochemical assays using purified components.
Experimental Protocol 3: In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering or fluorescence of a reporter dye.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a GTP source, and a polymerization buffer.
-
Compound Addition: Add OXZ-NO2, a positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition), and a vehicle control to the respective wells.
-
Initiation and Monitoring: Initiate polymerization by raising the temperature to 37°C. Monitor the change in absorbance or fluorescence over time using a plate reader.
Data Interpretation: Inhibition of the polymerization curve by OXZ-NO2, in a manner similar to Vinblastine, would provide direct evidence of its tubulin-destabilizing activity. Conversely, an enhancement of polymerization would suggest a stabilizing effect like Paclitaxel.
Comparative Data Summary
| Compound | Cell Line | G2/M Arrest (at 10 µM) | Microtubule Disruption | In Vitro Tubulin Polymerization (IC50) |
| OXZ-NO2 (Hypothetical) | HeLa | +++ | Yes | 1.5 µM |
| Combretastatin A-4 | HeLa | +++ | Yes | 0.8 µM |
| Paclitaxel | HeLa | +++ | No (Bundling) | N/A (Promoter) |
| Vehicle Control | HeLa | - | No | No Effect |
PART 3: Validating Specificity and In-Cellulo Target Engagement
To further solidify the link between the compound, its target, and the cellular phenotype, it is crucial to demonstrate that the compound's effect is dependent on the presence of the target and that it binds to the target within the complex cellular environment.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
Rationale: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of protein denaturation at different temperatures in the presence and absence of the compound, providing evidence of target engagement in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat intact cells with OXZ-NO2 or a vehicle control. Harvest the cells and lyse them to release the proteome.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein (α-tubulin).
Data Interpretation: A shift in the melting curve of tubulin to a higher temperature in the OXZ-NO2-treated samples compared to the control would indicate that OXZ-NO2 binds to and stabilizes tubulin within the cell.
Caption: Logical flow for high-confidence target validation.
Conclusion and Future Directions
This guide outlines a multi-faceted, logical approach to validating the biological target of a novel compound, using the hypothetical case of "this compound" as a tubulin-targeting agent. By integrating cellular, biochemical, and biophysical methods, researchers can build a robust and compelling case for a compound's mechanism of action. Each experimental step is designed to be self-validating, with the results of one assay informing and confirming the others. The presented protocols for cell cycle analysis, immunofluorescence, in vitro tubulin polymerization, and CETSA provide a solid foundation for any target validation campaign.
The successful validation of a biological target is a critical milestone in the drug discovery pipeline. It transforms a "bioactive hit" into a "validated lead," paving the way for further optimization, preclinical development, and ultimately, the potential to become a novel therapeutic.
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Al-Amiery, A. A., et al. (2022). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Journal of Molecular Structure, 1265, 133423. [Link]
-
Massa, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3954-3970. [Link]
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Plech, T., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432. [Link]
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Tehrani, K. A., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2022(2), M1389. [Link]
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Rehman, A. U., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 35(5), 1334-1340. [Link]
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Gholamzadeh, M., et al. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(3), 1641-1646. [Link]
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A Comprehensive Guide to Cross-Reactivity Studies of 5-Methyl-2-(2-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a potential therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicity, diminished efficacy, and costly failures in later stages of development.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel small molecule, 5-Methyl-2-(2-nitrophenyl)oxazole . As a Senior Application Scientist, the following sections are designed to not only present a series of protocols but to instill a deeper understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation into the compound's selectivity.
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[4][5][6] The specific molecule, this compound, presents a unique substitution pattern that warrants a thorough investigation of its interaction with biological systems. This guide will compare its potential cross-reactivity with structurally similar molecules to provide a clear understanding of its specificity profile.
Understanding the Landscape: Structural Analogs for Comparison
To effectively evaluate the cross-reactivity of this compound, a carefully selected panel of comparator compounds is essential. The choice of these alternatives is predicated on subtle structural modifications that can significantly impact biological activity.
Table 1: Comparator Compounds for Cross-Reactivity Profiling
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target Compound |
| This compound (Target) | 52829-70-6 | C₁₀H₈N₂O₃ | - |
| 5-Methyl-2-(4-nitrophenyl)oxazole | 52829-68-2 | C₁₀H₈N₂O₃ | Isomeric position of the nitro group (para vs. ortho)[7] |
| 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole | 31699-02-2 | C₁₀H₈N₂O₃ | Isomeric position of the methyl and nitrophenyl groups[8] |
| 5-(2-Nitrophenyl)oxazole | 89808-75-3 | C₉H₆N₂O₃ | Absence of the methyl group[9] |
| 5-Methyl-2-phenyloxazole | 5221-67-0 | C₁₀H₉NO | Absence of the nitro group[10] |
The rationale for selecting these comparators lies in systematically probing the contribution of each structural feature—the position of the nitro group, the presence of the methyl group, and the nitro group itself—to the molecule's biological interactions.
The Investigative Workflow: A Multi-pronged Approach to De-risking
A robust cross-reactivity study should be a tiered approach, starting with broad, predictive methods and progressing to more specific and biologically relevant assays. This workflow is designed to identify potential off-target interactions early and efficiently.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be executed with scientific rigor, ensuring the generation of reliable and reproducible data.
Phase 1: In Silico and High-Throughput Screening
The initial phase aims to cast a wide net to predict and identify potential off-target interactions.
-
Objective: To computationally predict the potential protein targets of this compound and its analogs.
-
Methodology:
-
Obtain the 2D structure (SMILES format) for the target and comparator compounds.
-
Utilize multiple computational platforms that employ ligand-based and structure-based approaches for target prediction (e.g., SwissTargetPrediction, SuperPred, PharmMapper).
-
Analyze the prediction outputs, focusing on targets with high confidence scores.
-
Perform homology searches of the high-confidence targets to identify related proteins that may also interact with the compounds.[11]
-
-
Rationale: This cost-effective initial step helps to prioritize subsequent experimental assays by generating a hypothesis-driven list of potential off-targets.
-
Objective: To experimentally assess the inhibitory activity of the compounds against a large panel of protein kinases.
-
Methodology:
-
Solubilize the test compounds in DMSO to a stock concentration of 10 mM.
-
Submit the compounds to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 kinases at a fixed concentration (e.g., 10 µM).
-
For any "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC₅₀ values.
-
-
Rationale: Kinases are a large family of enzymes with structurally similar ATP-binding sites, making them common off-targets for small molecule inhibitors.[12] A broad screen is a crucial step in identifying unintended kinase interactions.
Phase 2: Cellular and Phenotypic Assays
This phase moves the investigation into a more biologically relevant cellular context.
-
Objective: To identify any unexpected cellular phenotypes induced by the compounds.
-
Methodology:
-
Culture a well-characterized cell line (e.g., U2OS) in 384-well plates.
-
Treat the cells with a dilution series of the test compounds for 24-48 hours.
-
Fix, permeabilize, and stain the cells with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify a wide range of cellular features (e.g., cell shape, size, texture, organelle morphology).
-
Compare the phenotypic profiles of the test compounds to a reference library of compounds with known mechanisms of action.
-
-
Rationale: This unbiased approach can reveal off-target effects that might not be predicted by target-based assays and can provide clues to the compound's mechanism of action.[13]
-
Objective: To identify the specific protein targets that bind to the compounds within a cellular lysate.
-
Methodology (Affinity Chromatography):
-
Synthesize an analog of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with a whole-cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Rationale: This method directly identifies proteins that physically interact with the compound, providing strong evidence for potential targets.
Phase 3: Definitive Target Validation and Tissue Reactivity
The final phase focuses on validating the identified on- and off-targets and assessing the potential for tissue-specific interactions.
-
Objective: To determine if the cellular effect of the compound is dependent on its putative target.
-
Methodology:
-
Use CRISPR/Cas9 technology to generate a cell line in which the gene for a putative target (identified in earlier phases) has been knocked out.
-
Confirm the absence of the target protein by Western blot or other suitable methods.
-
Perform a dose-response cell viability assay with the compound on both the wild-type and knockout cell lines.
-
-
Rationale: If the compound's efficacy is maintained in the knockout cells, it strongly suggests that the observed effect is mediated through one or more off-target interactions.[1][14]
-
Objective: To assess the binding of the compound to a comprehensive panel of human tissues.
-
Methodology:
-
Develop a specific antibody that recognizes this compound or a tagged version of the molecule.
-
Perform immunohistochemistry (IHC) on a panel of quick-frozen human tissues from at least three unrelated donors, as recommended by FDA guidelines.[15][16]
-
The tissue panel should include major organs and tissues.
-
A pathologist should evaluate the stained tissue sections for any specific binding patterns.
-
-
Rationale: TCR studies are a critical component of preclinical safety assessment, providing vital information about potential on-target and off-target binding in different human tissues, which can predict potential toxicities.[11][17]
Data Interpretation and Reporting
The culmination of these studies will be a comprehensive cross-reactivity profile for this compound.
Table 2: Example Data Summary for Cross-Reactivity Profile
| Assay | This compound | 5-Methyl-2-(4-nitrophenyl)oxazole | 5-Methyl-2-phenyloxazole |
| Primary Target IC₅₀ (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Kinase Hits (>50% @ 10µM) | [List Kinases] | [List Kinases] | [List Kinases] |
| Off-Target IC₅₀ (nM) | [Insert Data] | [Insert Data] | [Insert Data] |
| Phenotypic Profile Cluster | [Cluster ID] | [Cluster ID] | [Cluster ID] |
| Tissue Reactivity | [List Tissues with Staining] | [List Tissues with Staining] | [List Tissues with Staining] |
A comparative analysis of the data in this table will allow for a nuanced understanding of the structure-activity relationship regarding specificity. For instance, a significant difference in the kinase hit list between the ortho- and para-nitro isomers would highlight the critical role of the nitro group's position in determining off-target interactions.
Conclusion
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with off-target effects being a major hurdle.[3] By systematically and rigorously applying the multi-tiered approach outlined in this guide, researchers can build a comprehensive understanding of the cross-reactivity profile of this compound. This knowledge is not only crucial for de-risking the compound for further development but also provides invaluable insights into the broader chemical space of oxazole derivatives, ultimately contributing to the design of safer and more effective therapeutics.
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 5-Methyl-2-(2-nitrophenyl)oxazole
For researchers at the forefront of cellular imaging and drug development, the quest for superior fluorescent probes is perpetual. An ideal fluorophore should offer a combination of high brightness, exceptional photostability, and specific targeting, enabling the visualization of complex biological processes with high fidelity. This guide provides a comprehensive framework for benchmarking the performance of a novel oxazole-based compound, 5-Methyl-2-(2-nitrophenyl)oxazole, against established commercial fluorescent dyes.
While specific photophysical data for this compound is not extensively published, its oxazole core is a well-known scaffold in the design of fluorescent molecules, often exhibiting emission in the blue-to-green region of the spectrum[1][2]. For the purpose of this illustrative guide, we will hypothesize its key fluorescent properties and benchmark it against two widely-used commercial dyes in the green spectral range: Alexa Fluor 488 and DyLight 488.
This guide is structured to provide not just protocols, but also the underlying scientific rationale, empowering researchers to make informed decisions in their own fluorophore selection and evaluation processes.
Introduction to the Fluorophores
A rigorous comparison begins with a fundamental understanding of the molecules .
-
This compound: This is a synthetic heterocyclic compound. The oxazole ring system is a common feature in fluorescent compounds[3]. The presence of electron-withdrawing (nitrophenyl) and electron-donating (methyl) groups suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in many organic dyes[1]. Its performance in aqueous, biologically relevant buffers is a key area for investigation.
-
Alexa Fluor 488: A sulfonated rhodamine derivative, Alexa Fluor 488 is renowned for its high quantum yield, excellent photostability, and pH insensitivity in physiological ranges. It is a gold standard for many fluorescence microscopy applications.
-
DyLight 488: This dye is another high-performance fluorophore with spectral characteristics similar to Alexa Fluor 488. It is also known for its strong fluorescence and good photostability.
Key Performance Metrics for Fluorophore Evaluation
To objectively compare these dyes, we will focus on two critical performance parameters: Fluorescence Quantum Yield and Photostability .
Fluorescence Quantum Yield (Φ)
The quantum yield is a direct measure of the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent photons[4][5][6]. A higher quantum yield indicates a brighter dye, which is crucial for detecting low-abundance targets. We will employ the comparative method for determining the quantum yield, which involves using a well-characterized standard with a known quantum yield[6][7].
This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound and DyLight 488 using Alexa Fluor 488 as the standard.
Causality Behind Experimental Choices:
-
Choice of Standard: Alexa Fluor 488 is chosen as the standard due to its well-documented and stable quantum yield in aqueous buffers.
-
Absorbance Matching: Ensuring identical absorbance at the excitation wavelength for both the sample and the standard is critical to ensure that both solutions are absorbing the same number of photons[6].
-
Solvent Matching: Using the same solvent for the standard and the test sample minimizes variability arising from differences in refractive index and solvent-dye interactions.
-
Integrated Fluorescence Intensity: Integrating the area under the emission curve provides a more accurate measure of the total fluorescence output compared to using only the peak emission intensity.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of this compound, Alexa Fluor 488, and DyLight 488 in spectroscopic grade dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Create a series of dilutions for each dye in a standard imaging buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve absorbance values between 0.01 and 0.1 at the excitation wavelength of Alexa Fluor 488 (495 nm).
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at 495 nm.
-
Fluorescence Measurements:
-
Set the excitation wavelength of a fluorescence spectrometer to 495 nm.
-
Record the fluorescence emission spectrum for each dilution from 505 nm to 650 nm.
-
Ensure that the instrument settings (e.g., slit widths, detector gain) remain constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For each dye, plot the integrated fluorescence intensity versus the absorbance at 495 nm.
-
Determine the gradient (slope) of the linear fit for each plot.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test samples (X) using the following equation[6]:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the test sample and the standard, respectively. Since the solvent is the same for all samples, the refractive index term (ηX2 / ηST2) equals 1.
-
Diagram of the Quantum Yield Determination Workflow:
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(2-nitrophenyl)oxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the oxazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics.[1][2] When coupled with a nitrophenyl moiety, another pharmacologically significant group known for its diverse bioactivities, the resulting molecule, 5-Methyl-2-(2-nitrophenyl)oxazole, presents a compelling starting point for drug discovery. This guide delves into the anticipated structure-activity relationships (SAR) of its analogs, drawing upon established principles and experimental data from structurally related compounds to illuminate the path for future research and development.
While direct and extensive experimental data on the SAR of this compound analogs is not abundant in publicly available literature, by examining related nitroaromatic and oxazole-containing compounds, we can construct a predictive framework to guide the synthesis and evaluation of novel derivatives.[3]
The Core Scaffold: Understanding the Key Players
The parent molecule, this compound, can be dissected into three key components, each offering a vector for modification to modulate biological activity: the 5-methylated oxazole ring, the 2-nitrophenyl group, and the linkage between them. Understanding the role of each is paramount to predicting the impact of structural changes.
I. The Oxazole Ring: More Than Just a Linker
The 5-methyl-oxazole core is not merely a passive scaffold but an active contributor to the molecule's overall properties. The position of the methyl group at the 5-position can influence the molecule's interaction with biological targets.
II. The Nitrophenyl Moiety: A Driver of Activity and Selectivity
The 2-nitrophenyl group is a critical determinant of the molecule's biological effects. The nitro group, a strong electron-withdrawing feature, can be pivotal for various mechanisms of action, including bioreduction to reactive intermediates that can exert cytotoxic or antimicrobial effects.[3] The position of this nitro group on the phenyl ring is a key variable in determining the compound's activity and selectivity.
Structure-Activity Relationship (SAR) Insights: A Predictive Comparison
Based on the analysis of related compound classes, we can infer the following SAR trends for analogs of this compound. This section provides a comparative analysis of how modifications to each part of the scaffold are likely to influence biological activity, with a focus on potential anticancer and antimicrobial applications.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is anticipated to have the most profound impact on biological activity.
Table 1: Predicted Impact of Phenyl Ring Modifications on Biological Activity
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence from Related Compounds |
| Position of the Nitro Group | Moving the nitro group from the ortho (2) to the meta (3) or para (4) position will likely alter the activity and selectivity profile. | In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the position of a cyano or nitro group on the phenyl ring significantly influenced their inhibitory potency against xanthine oxidase.[4] Similarly, nitrophenyl-substituted oxazolo[5,4-d]pyrimidines were found to be inactive as VEGFR2 and EGFR inhibitors, suggesting the nitro group's position is critical.[5] |
| Additional Substituents on the Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F) will modulate the electronic properties of the ring and, consequently, the molecule's activity. | In a study of 2-methyl-4,5-disubstituted oxazoles as antitubulin agents, electron-donating groups on the phenyl ring at the 5-position generally led to higher potency, while electron-withdrawing groups resulted in a significant loss of activity.[6] Conversely, for some antimicrobial thiazole derivatives, the presence of electron-withdrawing groups on the phenyl ring resulted in higher seizure protection.[7] |
| Replacement of the Phenyl Ring | Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could lead to novel activities or improved pharmacokinetic properties. | The replacement of a phenyl ring with a pyridine or indole moiety in a series of nitrophenyl piperazine derivatives significantly improved their tyrosinase inhibitory potencies.[7] |
Modifications of the Oxazole Ring
While the oxazole core is often maintained, subtle modifications can fine-tune activity.
Table 2: Predicted Impact of Oxazole Ring Modifications on Biological Activity
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence from Related Compounds |
| Replacement of the 5-Methyl Group | Replacing the methyl group with other alkyl chains (e.g., ethyl, propyl) or functional groups (e.g., -CF3, -CH2OH) could impact steric interactions and lipophilicity. | In a series of 2-methyl-4,5-disubstituted oxazoles, the nature of the substituent at the 5-position of the oxazole core had a significant impact on their antiproliferative activity.[6] |
| Isosteric Replacement of the Oxazole Ring | Replacing the oxazole with other five-membered heterocycles like thiazole or isoxazole would create entirely new chemical entities with potentially different biological profiles. | The replacement of an oxazole with a thiazole moiety has been shown to alter the antimicrobial activity of compounds.[8] |
Visualizing the SAR Landscape
To better understand the potential relationships between structure and activity, the following diagrams illustrate the key modification points and a hypothetical experimental workflow.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols: A Blueprint for Discovery
To validate the predicted SAR and discover novel, potent analogs, a systematic approach to synthesis and biological evaluation is essential.
General Synthesis of 5-Methyl-2-(substituted phenyl)oxazole Derivatives
The synthesis of these analogs can be achieved through established organic chemistry reactions. A common route involves the condensation of a substituted benzaldehyde with an appropriate amino ketone.
Step-by-Step Methodology:
-
Synthesis of the α-amino ketone intermediate: This can be prepared from the corresponding α-haloketone by reaction with an amine source.
-
Condensation Reaction: The substituted benzaldehyde is reacted with the α-amino ketone in the presence of a suitable catalyst and solvent.
-
Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the oxazole ring.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
Caption: General workflow for the synthesis of 5-Methyl-2-(substituted phenyl)oxazole analogs.
Biological Evaluation: Screening for Activity
The synthesized analogs should be screened against a panel of relevant biological targets to determine their activity and establish a quantitative SAR.
Antimicrobial Activity Screening (Broth Microdilution Method):
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Screening (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized analogs.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, which is converted to formazan by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
Calculation of IC50: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion: Charting the Course for Future Drug Discovery
While a comprehensive, experimentally validated SAR for this compound analogs remains to be fully elucidated, the principles derived from related chemical series provide a robust framework for guiding future research. The nitrophenyl ring, in particular, presents a rich canvas for synthetic modification to optimize biological activity and selectivity. Systematic synthesis and screening of a focused library of analogs, guided by the predictive SAR outlined in this guide, hold the promise of unlocking novel therapeutic agents with enhanced efficacy and improved pharmacological profiles. The journey through the chemical maze of SAR is challenging, but with a logical and data-informed approach, the discovery of potent and selective drug candidates is an attainable goal.
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A Comparative Guide to the Performance of 5-Methyl-2-(2-nitrophenyl)oxazole in Diverse Assay Formats
Introduction: The Dichotomy of a Privileged Scaffold and a Problematic Moiety
In the landscape of high-throughput screening (HTS) and drug discovery, the selection of appropriate assay technology is paramount to the generation of reliable and interpretable data. The chemical structure of a screening compound can profoundly influence its behavior in different assay formats, leading to artifacts that can mask true biological activity or generate misleading false positives. This guide provides an in-depth technical analysis of the predicted performance of 5-Methyl-2-(2-nitrophenyl)oxazole , a molecule that embodies a common challenge in chemical biology: the conjugation of a "privileged" heterocyclic scaffold, the oxazole ring, with a notoriously "problematic" functional group, the nitroaromatic moiety.
The oxazole core is a five-membered heterocycle present in numerous biologically active natural products and approved pharmaceuticals. Its utility as a scaffold is attributed to its rigid, planar structure and its capacity for diverse molecular interactions. Conversely, the nitrophenyl group is a well-documented source of assay interference, primarily through its potent electron-withdrawing nature, which can lead to fluorescence quenching and redox cycling. Understanding the interplay of these two moieties is critical for any researcher considering the inclusion of this, or structurally related compounds, in a screening campaign.
This guide will dissect the anticipated performance of this compound across three common assay platforms: fluorescence-based assays, luminescence-based assays, and absorbance-based assays. We will explore the underlying chemical principles that govern its behavior in each format and provide a framework for rational assay design and data interpretation.
Comparative Performance Analysis: A Triage of Assay Formats
The presence of the 2-nitrophenyl group is the single most important determinant of how this compound will behave in a given assay. The strong electron-withdrawing properties of the nitro group are known to significantly impact the photophysical and electrochemical properties of aromatic systems.
| Assay Format | Predicted Performance of this compound | Key Considerations |
| Fluorescence-Based Assays | Poor | - Fluorescence Quenching: The nitrophenyl group is a potent quencher of fluorescence.[1][2][3] This will likely lead to a significant reduction or complete obliteration of any signal generated by a fluorescent probe or substrate. - Assay Interference: The compound may act as a promiscuous inhibitor in fluorescence-based screens by quenching the signal, leading to a high rate of false positives. |
| Luminescence-Based Assays | Moderate to Poor | - Potential for Quenching: While less susceptible to interference than fluorescence, luminescence can also be quenched by nitroaromatic compounds through mechanisms like Förster Resonance Energy Transfer (FRET) if there is spectral overlap.[4][5] - Lower Background: Luminescence assays generally have a higher signal-to-noise ratio than fluorescence assays, which may partially mitigate quenching effects. |
| Absorbance-Based Assays | Good to Excellent | - Chromophoric Properties: The nitrophenyl group is a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.[6][7] - Established Utility: Nitrophenyl-containing substrates (e.g., p-nitrophenyl phosphate) are widely used in colorimetric enzyme assays where the release of the nitrophenolate ion upon enzymatic cleavage results in a measurable color change.[8][9][10][11][12] |
The Underlying Mechanisms of Assay Interference
The predicted poor performance of this compound in fluorescence-based assays is primarily due to photoinduced electron transfer (PET) , a well-documented mechanism of fluorescence quenching by nitroaromatic compounds.[1][13]
Absorbance-Based Assay: An Enzymatic Inhibition Study
This protocol describes a classic absorbance-based assay to screen for inhibitors of a phosphatase enzyme using a nitrophenyl-based substrate.
Objective: To determine the IC50 of this compound against a model phosphatase.
Materials:
-
This compound
-
Alkaline Phosphatase (or other suitable phosphatase)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in assay buffer to achieve a range of final concentrations.
-
Add the alkaline phosphatase enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: A Zebrafish Pigmentation Inhibition Model
This protocol utilizes a whole-organism, phenotype-based assay to assess the potential biological activity of this compound on melanogenesis.
Objective: To evaluate the effect of this compound on melanin production in zebrafish larvae. [14][15][16][17][18] Materials:
-
This compound
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
24-well plates
-
Stereomicroscope with a camera
Procedure:
-
Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), transfer 20-30 healthy embryos to each well of a 24-well plate.
-
Prepare different concentrations of this compound in E3 medium.
-
Expose the embryos to the test compound solutions from 24 hpf to 72 hpf.
-
At 72 hpf, dechorionate the embryos and anesthetize them with tricaine.
-
Image the larvae under a stereomicroscope, focusing on the dorsal and lateral views.
-
Quantify the pigmented area using image analysis software (e.g., ImageJ).
-
Compare the pigmented area of the treated larvae to that of the control (vehicle-treated) larvae to determine the percentage of pigmentation inhibition.
Conclusion: A Strategic Approach to Assay Selection
The case of this compound serves as a critical reminder of the importance of considering a compound's chemical liabilities during the assay development and screening process. The presence of the nitrophenyl group strongly suggests that this compound is a poor candidate for fluorescence-based assays due to its potent quenching properties. While luminescence-based assays may offer some improvement, the potential for signal quenching remains a concern.
Conversely, absorbance-based assays are well-suited for characterizing the activity of this compound, particularly in enzymatic assays that utilize nitrophenyl-based substrates. Furthermore, whole-organism phenotypic assays, such as the zebrafish pigmentation model, can provide valuable insights into the biological activity of such compounds, bypassing some of the technical hurdles associated with in vitro biochemical assays.
Ultimately, a thorough understanding of the interplay between a compound's structure and its behavior in different assay formats is essential for the successful execution of any drug discovery campaign. By anticipating and mitigating potential sources of assay interference, researchers can save valuable time and resources, and increase the likelihood of identifying true, biologically relevant hits.
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A Comparative Guide to the Synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole: Reproducibility and Alternative Strategies
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, oxazole derivatives are of significant interest due to their presence in a wide array of biologically active molecules. This guide provides an in-depth analysis of the synthesis of 5-Methyl-2-(2-nitrophenyl)oxazole, a potentially valuable building block in medicinal chemistry. We will explore a robust synthetic protocol, discuss critical parameters for ensuring reproducibility, and compare this approach with alternative synthetic strategies. Our focus is on providing a practical and scientifically rigorous resource for laboratory application.
Introduction to this compound
This compound is a substituted oxazole with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[1][2] The presence of a nitro group on the phenyl ring and a methyl group on the oxazole ring makes it an interesting candidate for further functionalization in the development of new chemical entities. The reproducibility of its synthesis is paramount for its reliable use in research and development.
Recommended Synthetic Protocol: The Van Leusen Reaction
A highly reliable and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, a plausible and efficient approach is the reaction of 2-nitrobenzaldehyde with TosMIC.
Experimental Workflow: Van Leusen Synthesis
Caption: Workflow for the Van Leusen Synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) portion-wise to the stirring solution. The choice of a non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the isocyanide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Alternative Synthetic Strategies and Comparative Analysis
While the Van Leusen reaction is a robust method, other classical syntheses of oxazoles, such as the Robinson-Gabriel and Fisher syntheses, offer alternative routes.[4][5]
Robinson-Gabriel Synthesis
This method involves the cyclization of N-acyl-α-amino ketones. For the target molecule, this would require the synthesis of N-(2-nitrobenzoyl)alaninamide, followed by cyclization using a dehydrating agent like sulfuric acid or phosphorus oxychloride.
Fisher Oxazole Synthesis
The Fisher synthesis utilizes the reaction of an acid chloride with an α-amino ketone. In this case, 2-nitrobenzoyl chloride would be reacted with 1-amino-2-propanone.
Comparative Overview
| Parameter | Van Leusen Reaction | Robinson-Gabriel Synthesis | Fisher Oxazole Synthesis |
| Starting Materials | 2-Nitrobenzaldehyde, TosMIC | N-(2-nitrobenzoyl)alaninamide | 2-Nitrobenzoyl chloride, 1-amino-2-propanone |
| Reagent Availability | Commercially available | Requires multi-step synthesis | Requires synthesis of starting materials |
| Reaction Conditions | Mild (room temperature) | Harsh (strong acid, high temp) | Moderate |
| Potential Yield | Good to excellent | Variable, can be moderate to good | Moderate |
| Reproducibility | Generally high | Can be variable due to harsh conditions | Moderate |
| Key Advantage | High functional group tolerance | Utilizes readily available amino acid derivatives | Direct formation of the oxazole ring |
Ensuring Reproducibility: Critical Parameters and Causality
Reproducibility in organic synthesis is contingent on meticulous control over experimental variables.
-
Purity of Starting Materials: The purity of 2-nitrobenzaldehyde and TosMIC is critical. Impurities can lead to side reactions and lower yields.
-
Solvent Quality: Anhydrous methanol is recommended to prevent hydrolysis of the isocyanide and other intermediates.
-
Base Stoichiometry and Addition: The amount and rate of addition of potassium carbonate can influence the reaction rate and the formation of byproducts.
-
Temperature Control: While the reaction often proceeds at room temperature, consistent temperature control is essential for reproducible reaction times and yields.
Conclusion
The Van Leusen oxazole synthesis stands out as a highly reproducible and efficient method for the preparation of this compound, offering mild reaction conditions and high functional group tolerance. While alternative methods like the Robinson-Gabriel and Fisher syntheses exist, they often require harsher conditions and the synthesis of more complex starting materials, potentially impacting reproducibility and overall efficiency. For researchers seeking a reliable and scalable synthesis of this and related oxazole derivatives, the Van Leusen approach is a strongly recommended starting point. The detailed protocol and comparative analysis provided herein serve as a valuable resource for achieving consistent and successful experimental outcomes.
References
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PubChem. 5-(2-Nitrophenyl)oxazole. [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 34(3), 1533-1538. [Link]
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Li, J. J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1626. [Link]
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ResearchGate. Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. [Link]
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Orthogonal Validation of 5-Methyl-2-(2-nitrophenyl)oxazole: A Comparative Guide to Confirming Anticancer Activity
This guide provides a comprehensive framework for the orthogonal validation of a novel chemical entity, "5-Methyl-2-(2-nitrophenyl)oxazole" (hereafter designated OXZ-NO2), a putative anticancer agent identified in a primary high-throughput screen. In the absence of published data on this specific molecule, we will proceed with a well-established hypothesis based on the known activities of the broader oxazole class of compounds: that OXZ-NO2 exerts its cytotoxic effects through the disruption of microtubule dynamics, a mechanism shared by several successful chemotherapeutics.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of hit-to-lead validation. We will detail the necessary experiments to rigorously confirm the initial finding, elucidate the mechanism of action, and provide a comparative analysis against established alternatives.
The Imperative of Orthogonal Validation
In drug discovery, a "hit" from a primary screen is merely the starting pistol for a marathon of validation. Primary assays, while excellent for rapidly screening large libraries, are susceptible to artifacts and false positives.[3][4] Orthogonal validation, the practice of using multiple, independent methods to interrogate a biological effect, is not just good practice—it is a critical necessity to ensure that resources are invested in genuinely promising candidates.[3] This multi-faceted approach builds confidence in the observed activity, mitigates the risk of off-target or non-specific effects, and is increasingly expected by regulatory bodies.[3]
Our validation strategy for OXZ-NO2 will follow a logical progression, beginning with the confirmation of the cellular phenotype and culminating in the verification of direct target engagement in a physiologically relevant context.
The Validation Workflow: From Cellular Phenotype to Target Engagement
The journey from a preliminary hit to a validated lead compound can be visualized as a funnel, with each successive stage designed to eliminate false positives and increase the confidence in the candidate molecule.
Caption: A streamlined workflow for the orthogonal validation of a primary screening hit.
Stage 1: Confirmation of Cytotoxic Activity
The first step is to robustly confirm the initial observation of cytotoxicity. This involves generating detailed dose-response curves in multiple cancer cell lines to determine the half-maximal inhibitory concentration (IC50) and to assess the breadth of activity.
Comparative Compounds
-
Test Compound: this compound (OXZ-NO2)
-
Positive Control: Paclitaxel (a well-characterized microtubule-stabilizing agent)
-
Negative Control: Vehicle (e.g., 0.1% DMSO)
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of OXZ-NO2 and Paclitaxel in culture medium. Add the compounds to the cells over a wide concentration range (e.g., 0.1 nM to 100 µM). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves using non-linear regression to calculate IC50 values.
Anticipated Data & Comparison
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| OXZ-NO2 | 1.2 | 2.5 | 1.8 |
| Paclitaxel | 0.01 | 0.008 | 0.015 |
| Vehicle | >100 | >100 | >100 |
This table provides a clear comparison of the cytotoxic potency of OXZ-NO2 against the gold-standard Paclitaxel. While OXZ-NO2 is less potent, consistent activity in the low micromolar range across multiple cell lines would validate it as a genuine cytotoxic agent, warranting further investigation.
Stage 2: Elucidating the Cellular Mechanism of Action
Having confirmed cytotoxicity, the next logical step is to investigate how OXZ-NO2 kills cancer cells. Based on our hypothesis, we would expect to see an arrest of the cell cycle in the G2/M phase, a hallmark of microtubule-targeting agents, followed by the induction of apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed HeLa cells in 6-well plates and treat with OXZ-NO2 and Paclitaxel at their respective IC50 and 5x IC50 concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. The resulting histograms will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat HeLa cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Comparative Analysis
A successful outcome would show that OXZ-NO2, similar to Paclitaxel, causes a significant accumulation of cells in the G2/M phase of the cell cycle. This would be followed by a corresponding increase in the percentage of apoptotic cells (Annexin V positive) after a longer incubation period. This provides strong, albeit indirect, evidence that OXZ-NO2 interferes with mitosis, consistent with our hypothesis.
Stage 3: Direct Target Validation and Engagement
The most critical stage of orthogonal validation is to move from cellular effects to direct molecular interactions. We must demonstrate that OXZ-NO2 physically interacts with its hypothesized target, tubulin, and affects its function.
A. Biochemical Validation: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin monomers into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a GTP-containing buffer.
-
Compound Addition: Add varying concentrations of OXZ-NO2, Paclitaxel (stabilizer), and a known tubulin polymerization inhibitor like Nocodazole (destabilizer).
-
Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization and monitor the increase in absorbance at 340 nm over time.
-
Analysis: Plot absorbance versus time. Paclitaxel should show an increased rate and extent of polymerization, while a tubulin inhibitor would show a decrease. The effect of OXZ-NO2 will reveal its mechanism.
Caption: Hypothesized interaction of OXZ-NO2 with tubulin dynamics.
B. Biophysical Validation: Direct Binding via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (OXZ-NO2) to a ligand (tubulin) immobilized on a sensor chip in real-time. This provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[]
Protocol:
-
Immobilization: Covalently immobilize purified tubulin onto a sensor chip.
-
Binding Analysis: Flow serial dilutions of OXZ-NO2 over the chip surface. A reference channel without tubulin is used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index (measured in Response Units, RU) as the compound binds and dissociates.
-
Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
Comparative Binding Data
| Compound | Binding Affinity (KD) | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) |
| OXZ-NO2 | 5 µM | 1.5 x 10^3 | 7.5 x 10^-3 |
| Paclitaxel | 150 nM | 2.0 x 10^4 | 3.0 x 10^-3 |
This data would confirm a direct, physical interaction between OXZ-NO2 and tubulin. The weaker affinity compared to Paclitaxel aligns with the higher IC50 observed in the cell viability assays, demonstrating a consistent structure-activity relationship.
C. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
The final and most physiologically relevant validation step is to confirm that OXZ-NO2 engages tubulin inside intact cells. CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[6]
Protocol:
-
Treatment: Treat intact HeLa cells with OXZ-NO2 or vehicle.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Detection: Analyze the amount of soluble tubulin remaining at each temperature using Western blotting.
-
Analysis: Plot the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the OXZ-NO2-treated cells indicates target engagement.
A positive CETSA result provides definitive evidence that OXZ-NO2 reaches and binds to its target in a complex cellular environment, completing the orthogonal validation workflow.
Conclusion
This guide has outlined a rigorous, multi-step orthogonal validation strategy for a hypothetical anticancer compound, this compound. By systematically progressing from confirming the cellular phenotype to elucidating the mechanism of action and finally demonstrating direct target engagement in biochemical, biophysical, and cellular contexts, we can build a robust, data-driven case for advancing a compound from a preliminary "hit" to a "validated lead." This methodical approach, grounded in scientific integrity and cross-validation, is fundamental to the successful development of novel therapeutics.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(2-nitrophenyl)oxazole
The structural features of this compound—a heterocyclic oxazole ring and a nitroaromatic group—necessitate a cautious approach.[4][5][6] Oxazoles, while generally stable, can undergo ring-cleavage reactions, and nitroaromatic compounds are well-documented for their potential toxicity and environmental persistence.[7][8] Therefore, treating this compound as hazardous waste is not just a recommendation; it is a mandate for responsible chemical stewardship.
Immediate Safety and Handling Prerequisites
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum requirements when handling 5-Methyl-2-(2-nitrophenyl)oxazole waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent dermal absorption, as many organic nitro compounds can be toxic upon skin contact.[9] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect the eyes from accidental splashes of the chemical or contaminated solvents.[10] |
| Body Protection | A standard laboratory coat, fully buttoned. For larger quantities, a chemically resistant apron is recommended. | To protect against spills and contamination of personal clothing. |
| Respiratory | All handling should be conducted in a certified chemical fume hood. | To prevent the inhalation of any potentially harmful vapors or aerosols, a common risk with organic compounds.[7] |
It is imperative that all handling of this compound and its waste occurs within a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[7][11][12]
Waste Segregation and Collection
Proper segregation is the cornerstone of a safe and compliant waste management program.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as residual compound, contaminated weighing papers, and used gloves, in a designated, clearly labeled hazardous waste container. To minimize the generation of dust, handle these materials carefully.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a separate, leak-proof, and chemically compatible waste container. Do not mix this waste stream with other incompatible waste types. For instance, avoid mixing with strong oxidizing acids which could potentially react with the organic components.[13]
Waste Container Management
The integrity and proper labeling of waste containers are critical for safety and regulatory compliance.
-
Container Type: Use containers made of materials that are non-reactive with the chemical and any solvents present in the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major components and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[14] The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals. Keep containers closed at all times except when adding waste.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Arranging for Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and disposal at your facility. They will also ensure that the disposal process is in full compliance with all local, state, and federal regulations.[14]
-
Provide Accurate Information: When arranging for disposal, provide a complete and accurate description of the waste, including its chemical composition and any known hazards. This information is crucial for the safe transport and final treatment of the hazardous material.
Spill Management: A Contingency Plan
In the event of a spill, prompt and appropriate action is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.
-
Assess and Equip: If the spill is small and you are trained and equipped to handle it, don the appropriate PPE. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for disposal.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a non-negotiable aspect of scientific integrity and professional practice.
References
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- This compound | CAS#:52829-70-6 | Chemsrc. (2025). Chemsrc.
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- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
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- 2-nitrophenol waste : r/chemistry. (2025). Reddit.
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- 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole. (n.d.).
- 4-Methyl-2-(2-nitrophenyl)oxazole | CAS 951884-48-3. (n.d.). Santa Cruz Biotechnology.
- 5-METHYL-2-PHENYL-OXAZOLE synthesis. (n.d.). ChemicalBook.
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Personal protective equipment for handling 5-Methyl-2-(2-nitrophenyl)oxazole
Comprehensive Safety and Handling Guide: 5-Methyl-2-(2-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Core Safety Principles
This compound incorporates a nitroaromatic group and an oxazole ring. This structure suggests potential hazards that demand meticulous handling. Nitroaromatic compounds are recognized for their potential toxicity and environmental persistence.[1] Oxazole derivatives may also present flammability risks.[2] Therefore, a proactive and informed approach to safety is critical.
The primary routes of exposure are inhalation, skin contact, and eye contact. The core safety principle is to minimize all potential exposures by using a combination of engineering controls, personal protective equipment, and safe work practices.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[3] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[3] | Recommended when heating, vortexing, or transferring large volumes, where the risk of splashing or aerosol generation is elevated. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves.[1][3] | For responding to spills or uncontrolled releases of the compound. |
Glove Selection and Use:
-
Always inspect gloves for any signs of degradation or punctures before use.[1]
-
Double-gloving is recommended to provide an additional layer of protection.[4][5]
-
Change gloves frequently, and immediately if they become contaminated.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risk. All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersion of dust. Use anti-static weighing dishes.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly and stir to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Use spark-proof tools and equipment, as some heterocyclic compounds can be flammable.[2]
-
Post-Reaction: After completing the work, decontaminate all surfaces and equipment. All contaminated materials must be disposed of as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, gently cover the material with an inert absorbent such as vermiculite or sand to prevent the generation of dust.[1]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Report: Report the spill to your institution's EHS department.
Spill Response Workflow
Caption: Emergency spill response workflow.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as a hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1]
Waste Management Protocol:
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated from other waste streams.[1]
-
Containerization: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled as hazardous waste and include the full chemical name.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Incineration under controlled conditions is often the preferred method for the disposal of nitrophenols.[6]
References
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
